molecular formula C6H15N B1196949 N,N-Dimethylbutylamine CAS No. 927-62-8

N,N-Dimethylbutylamine

Cat. No.: B1196949
CAS No.: 927-62-8
M. Wt: 101.19 g/mol
InChI Key: DJEQZVQFEPKLOY-UHFFFAOYSA-N
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Description

N,N-dimethylbutylamine is a tertiary amine consisting of n-butane having a dimethylamino substituent at the 1-position.
N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylbutan-1-amine
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InChI

InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3
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InChI Key

DJEQZVQFEPKLOY-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C)C
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Molecular Formula

C6H15N
Record name N,N-DIMETHYL-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID8047472
Record name N,N-Dimethylbutylamine
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Molecular Weight

101.19 g/mol
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Physical Description

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back., Clear liquid with an ammoniacal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-DIMETHYL-N-BUTYLAMINE
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Record name N,N-Dimethylbutylamine
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Vapor Pressure

45.5 [mmHg]
Record name N,N-Dimethylbutylamine
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CAS No.

927-62-8
Record name N,N-DIMETHYL-N-BUTYLAMINE
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Record name 1-(N,N-Dimethylamino)butane
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Record name N,N-Dimethylbutylamine
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Record name 1-Butanamine, N,N-dimethyl-
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Record name N,N-Dimethylbutylamine
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Record name N,N-DIMETHYLBUTYLAMINE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N-Dimethylbutylamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is curated for professionals in research and development, with a focus on clarity and technical accuracy.

Chemical Structure and Identification

This compound is a tertiary amine characterized by a butyl group and two methyl groups attached to a central nitrogen atom.[1][2] This structure results in a compound that is a strong base.[2]

Structural Identifiers:

  • IUPAC Name: N,N-dimethylbutan-1-amine[1][]

  • Synonyms: Butyldimethylamine, Dimethylbutylamine, N,N-Dimethyl-1-butanamine[][4]

  • CAS Number: 927-62-8[5][6]

  • Molecular Formula: C₆H₁₅N[1][6][7]

  • SMILES: CCCCN(C)C[1][][8]

  • InChI: InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3[1][][9]

  • InChIKey: DJEQZVQFEPKLOY-UHFFFAOYSA-N[1][][9]

structure_identifiers cluster_main This compound cluster_identifiers Structural Identifiers This compound This compound IUPAC IUPAC: N,N-dimethylbutan-1-amine This compound->IUPAC SMILES SMILES: CCCCN(C)C This compound->SMILES InChI InChI: 1S/C6H15N/... This compound->InChI InChIKey InChIKey: DJEQZVQFEPKLOY-... This compound->InChIKey CAS CAS: 927-62-8 This compound->CAS

Caption: Structural identifiers for this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[1][][7] It is a highly flammable liquid and vapor.[5][10] The quantitative physicochemical properties are summarized in the table below for ease of reference.

PropertyValueReferences
Molecular Weight 101.19 g/mol [1][6][7]
Boiling Point 93-96 °C at 760 mmHg[5][6][7][11]
Melting Point < -60 °C to -90 °C[5][6][11]
Density 0.720 - 0.721 g/mL at 20-25 °C[5][12][13]
Flash Point -5 °C (23 °F)[5][12]
Auto-ignition Temperature 170 °C at 1,013 hPa[5]
Vapor Pressure 67 hPa at 20 °C[5]
Water Solubility 22 g/L at 20 °C; Partially soluble[1][5]
LogP (n-octanol/water) 0.5 - 1.7[5][6][7]
Refractive Index (n20/D) ~1.398[6][13][14]

Experimental Protocols

Synthesis Methods

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[][7] Several methods are employed for its synthesis.

a) Reductive Amination: This is a widely used method for preparing amines. The process involves the reaction of butanal with dimethylamine (B145610) to form an intermediate imine, which is then reduced in situ to the tertiary amine.[15]

  • Reactants: Butanal and Dimethylamine.

  • Reducing Agents: Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or formic acid (in the Eschweiler-Clarke reaction).

  • Procedure: The reaction is typically a two-step, one-pot process where the carbonyl group is converted to an amine via the imine intermediate.[15]

reductive_amination Reductive Amination Workflow Reactants Butanal + Dimethylamine Imine_Formation Imine Formation Reactants->Imine_Formation Step 1 Reduction Reduction with Reducing Agent (e.g., NaBH4) Imine_Formation->Reduction Intermediate Product This compound Reduction->Product Step 2

Caption: General workflow for the synthesis of this compound via reductive amination.

b) Alkylation of Dimethylamine: This method involves a nucleophilic substitution (Sₙ2) reaction where dimethylamine acts as the nucleophile, attacking an electrophilic butyl halide, such as 1-bromobutane.[7][15]

  • Reactants: Dimethylamine and a butyl halide (e.g., butyl bromide).[7][15]

  • Conditions: The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.[7] Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of reactants.[15]

c) Nucleophilic Substitution of N,N-Dimethylformamide (DMF): A patented method describes the synthesis of N,N-dimethylamine compounds by reacting a halogenated hydrocarbon with DMF in the presence of water.[16]

  • Reactants: A halogenated butane (B89635) and N,N-dimethylformamide (DMF).[16]

  • Conditions: The reaction is performed in a closed system at a temperature between 150 and 190 °C for 2 to 12 hours, with or without the presence of an alkali.[16]

Analytical Methods

The identification and quantification of this compound can be achieved using various analytical techniques.

a) High-Performance Liquid Chromatography (HPLC): this compound can be analyzed by reverse-phase (RP) HPLC.[17]

  • Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid.[17]

  • Column: A Newcrom R1 HPLC column has been reported for its separation.[17]

b) Spectroscopic Analysis: Spectroscopic methods are crucial for structural confirmation.[15]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the butyl and methyl groups, with chemical shifts and splitting patterns confirming their connectivity.[15][18]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, with the carbons attached to the nitrogen atom showing a characteristic downfield shift.[15]

  • Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands that are typically present in primary and secondary amines.[15]

Reactivity and Hazards

This compound is a reactive compound with specific hazards that require careful handling.

  • Reactivity: It neutralizes acids in exothermic reactions to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][13] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[1][13]

  • Hazards: It is a highly flammable liquid.[5] It is toxic if swallowed and can cause severe skin burns and eye damage.[5][10] Inhalation may cause respiratory irritation.[5][7]

Applications in Research and Industry

The primary use of this compound is as a chemical intermediate in organic synthesis.[][6][13]

  • Synthesis: It is a precursor in the production of pharmaceuticals and agrochemicals.[][7][9]

  • Catalysis: It can function as a catalyst in certain chemical reactions.[7]

  • Material Science: It is used in the preparation of high-density rigid flame-retardant polyimide foam material and in the fabrication of polystyrene-based nano-LC monolithic columns.[6][13]

  • Analytical Chemistry: It may be used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC/MS) for the analysis of oligonucleotides.[6]

References

The Catalytic Alkylation Route to N,N-Dimethylbutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylbutylamine (DMBA) is a tertiary amine that serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1][2][] Its utility as a catalyst and intermediate makes understanding its synthesis crucial for researchers and chemical development professionals. This in-depth technical guide explores the primary catalytic alkylation routes for the synthesis of this compound, providing detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Core Synthetic Strategies

The industrial and laboratory-scale synthesis of this compound predominantly relies on two key catalytic strategies: the reductive amination of butanal with dimethylamine (B145610) and the direct N-alkylation of butylamine (B146782) or its derivatives. Each pathway offers distinct advantages and challenges in terms of catalyst selection, reaction conditions, and product selectivity.

Reductive Amination of Butanal with Dimethylamine

Reductive amination is a highly efficient method for forming C-N bonds. In this approach, butanal is first reacted with dimethylamine to form an enamine or iminium ion intermediate, which is then catalytically hydrogenated to yield this compound.

Reductive_Amination Butanal Butanal Intermediate Iminium Ion / Enamine Intermediate Butanal->Intermediate + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Intermediate DMBA This compound Intermediate->DMBA + H₂ (Reduction) Catalyst Catalyst + H₂ Catalyst->Intermediate

A variety of catalysts can be employed for the reduction step, with nickel, cobalt, and precious metal catalysts (e.g., palladium, platinum, rhodium) supported on materials like carbon or alumina (B75360) being common.[4] The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Direct N-Alkylation of Butylamine

The direct N-alkylation of butylamine with a methylating agent represents another viable synthetic route. This process typically involves the reaction of butylamine with a methylating agent, such as formaldehyde (B43269) (in the presence of a reducing agent) or methanol (B129727), over a suitable catalyst. The reaction proceeds through the stepwise methylation of the primary amine to the secondary amine (N-methylbutylamine) and finally to the tertiary amine (this compound).

Direct_Alkylation Butylamine N-Butylamine N_Methylbutylamine N-Methylbutylamine Butylamine->N_Methylbutylamine + Methylating Agent MethylatingAgent Methylating Agent (e.g., Methanol, Formaldehyde) MethylatingAgent->N_Methylbutylamine DMBA This compound N_Methylbutylamine->DMBA + Methylating Agent Catalyst Catalyst Catalyst->Butylamine Catalyst->N_Methylbutylamine

Ruthenium and nickel-based catalysts have shown promise in the N-methylation of amines using methanol as a C1 source.[5][6][7] This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical and environmentally benign approach, as the only byproduct is water.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound via different catalytic alkylation methods.

Synthetic Route Catalyst Temperature (°C) Pressure (atm) Reaction Time (h) Yield (%) Reference
Reductive Amination of ButanalRh/graphite50 - 80--68.4 - 93.5 (selectivity to butylamine)[4]
N-methylation of ButylamineRu catalyst140-12High[6][10]
N-methylation of AminesNi/ZnAlOₓ-600160 - 180--75.3 - 97.3[7]
Amination of Higher AlcoholCopper-nickel-ruthenium150 - 2501 - 300.5 - 2High[11]

Experimental Protocols

Below are detailed experimental protocols for key synthetic methods.

Protocol 1: Reductive Amination of Butyraldehyde with Ammonia (B1221849) (Illustrative for Primary Amine Formation)

This protocol, adapted from studies on reductive amination, illustrates the general principles that can be extended to the synthesis of this compound by substituting ammonia with dimethylamine.

Materials:

  • Butyraldehyde

  • Ammonia (or Dimethylamine for DMBA synthesis)

  • Supported noble metal catalyst (e.g., Rh/graphite)

  • Solvent (e.g., an alcohol)

  • Hydrogen gas

Procedure:

  • The catalyst is placed in a high-pressure reactor.

  • The solvent, butyraldehyde, and ammonia (or dimethylamine) are added to the reactor.

  • The reactor is sealed and purged with hydrogen gas.

  • The mixture is heated to the desired temperature (e.g., 50-80°C) and pressurized with hydrogen.

  • The reaction is stirred for a specified duration, with progress monitored by techniques such as gas chromatography.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The product is isolated and purified from the reaction mixture, typically by distillation.

Protocol 2: N-Methylation of an Amine using Methanol (General Procedure)

This generalized protocol is based on ruthenium-catalyzed N-methylation of amines using methanol as the methylating agent.[6][10]

Materials:

  • Butylamine

  • Anhydrous Methanol

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃)

  • Base (e.g., Cs₂CO₃)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol %), butylamine (1.0 mmol, 1.0 equiv), and base (e.g., Cs₂CO₃, 0.5 equiv).

  • Add anhydrous methanol (1 mL) to the reaction vessel.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140°C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by chromatography on silica (B1680970) gel to yield the N-methylated product. For N,N-dimethylation, the reaction conditions may be adjusted, or a second methylation step may be performed.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound via catalytic alkylation is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reaction Setup Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Cooling Cooling Reaction Monitoring->Cooling Catalyst Filtration Catalyst Filtration Cooling->Catalyst Filtration Extraction / Phase Separation Extraction / Phase Separation Catalyst Filtration->Extraction / Phase Separation Drying of Organic Phase Drying of Organic Phase Extraction / Phase Separation->Drying of Organic Phase Solvent Removal Solvent Removal Drying of Organic Phase->Solvent Removal Distillation / Chromatography Distillation / Chromatography Solvent Removal->Distillation / Chromatography Characterization Characterization Distillation / Chromatography->Characterization

Concluding Remarks

The catalytic alkylation routes to this compound offer efficient and scalable methods for the production of this important chemical intermediate. The choice between reductive amination and direct N-alkylation will depend on factors such as substrate availability, catalyst cost and availability, and desired process conditions. The ongoing development of more active and selective catalysts, particularly for atom-economical processes like the N-methylation with methanol, continues to enhance the sustainability and efficiency of this compound synthesis. For drug development professionals, a thorough understanding of these synthetic pathways is essential for process optimization and the efficient production of active pharmaceutical ingredients derived from this versatile building block.

References

N,N-Dimethylbutylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylbutylamine, a tertiary amine with significant applications in organic synthesis and as a chemical intermediate. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its primary applications.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 927-62-8[1]
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [2][3]
Appearance Colorless to light yellow liquid[2]
Odor Amine-like, ammoniacal[2][3]
Boiling Point ~93 °C[2]
Density ~0.7203 g/cm³ at 20 °C[2]
Solubility Partially soluble in water[3]

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic substitution reaction (SN2) between dimethylamine (B145610) and a butyl halide, such as 1-bromobutane (B133212).[2][4] This method is a direct and efficient route to this tertiary amine.

Experimental Protocol: Synthesis by Alkylation of Dimethylamine

This protocol outlines the laboratory-scale synthesis of this compound from dimethylamine and 1-bromobutane.

Materials and Reagents:

  • Dimethylamine (40% aqueous solution)

  • 1-Bromobutane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (B52724)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromobutane (10.0 g, 0.073 mol), anhydrous potassium carbonate (20.2 g, 0.146 mol), and acetonitrile (100 mL).

  • Addition of Dimethylamine: To the stirred suspension, add a 40% aqueous solution of dimethylamine (41.1 g, 0.365 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by fractional distillation to obtain a pure sample.

Applications in Research and Development

This compound serves as a versatile building block and intermediate in organic synthesis.[2] Its primary applications include:

  • Intermediate in Pharmaceutical Synthesis: It is utilized in the preparation of various active pharmaceutical ingredients.

  • Agrochemical Production: It serves as a precursor in the synthesis of certain agrochemicals.[5]

  • Catalysis: The lone pair of electrons on the nitrogen atom allows it to function as a base or a catalyst in various chemical transformations.

Logical Workflow and Diagrams

As this compound is a synthetic building block, it is not typically involved in biological signaling pathways. The following diagram illustrates the experimental workflow for its synthesis.

Synthesis_Workflow A Reaction Setup (1-Bromobutane, K2CO3, Acetonitrile) B Addition of Dimethylamine A->B Stirring C Reflux (80-85 °C, 12-18h) B->C D Work-up (Solvent Removal) C->D Reaction Completion E Extraction (Diethyl Ether) D->E F Washing (Aq. NaHCO3, Brine) E->F G Drying and Concentration F->G H Purification (Fractional Distillation) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Analysis of N,N-Dimethylbutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N-Dimethylbutylamine. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.22t2H-CH₂-N
2.21s6H-N(CH₃)₂
1.43m2H-CH₂-CH₂-N
1.31m2H-CH₂-CH₃
0.92t3H-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
59.5-CH₂-N
45.4-N(CH₃)₂
29.3-CH₂-CH₂-N
20.7-CH₂-CH₃
14.1-CH₃

Solvent: CDCl₃. Data extracted from a publicly available spectrum.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2800StrongC-H stretch (alkane)
1470 - 1450MediumC-H bend (alkane)
1250 - 1020MediumC-N stretch (aliphatic amine)
No significant absorption > 3000-Absence of N-H stretch, characteristic of a tertiary amine[1]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 0-10 ppm

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

3. ¹³C NMR Data Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence

  • Spectral Width: 0-100 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • This compound is a liquid and can be analyzed neat.

  • Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmittance

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Acquire a background spectrum of the clean salt plates before running the sample.

3. Data Processing:

  • Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.

  • Identify the wavenumbers of the major absorption bands.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Add TMS Sample->NMR_Prep IR_Prep Prepare thin film on salt plates Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform Phasing & Baseline Correction Calibration & Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc NMR_Analysis Assign Signals Determine Structure NMR_Proc->NMR_Analysis IR_Analysis Identify Functional Groups Confirm Structure IR_Proc->IR_Analysis Final_Report Technical Guide NMR_Analysis->Final_Report IR_Analysis->Final_Report

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Solubility and Reactivity of N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbutylamine (DMBA) is a tertiary amine with significant applications in organic synthesis and as a catalyst.[1][2] Its utility in pharmaceutical and agrochemical industries necessitates a thorough understanding of its physicochemical properties, particularly its solubility and reactivity. This guide provides a comprehensive overview of this compound, including its physical and chemical properties, solubility in various solvents, and key aspects of its chemical reactivity. Detailed experimental protocols for the determination of solubility and the characterization of its reactivity are presented, alongside diagrams illustrating its synthetic pathway and catalytic mechanism.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[1][3][4] It is a highly flammable liquid and vapor, and its vapors are heavier than air, posing a risk of flashback from ignition sources.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₅N[1][6]
Molecular Weight101.19 g/mol [1][3]
AppearanceClear, colorless to light yellow liquid with an ammonia-like odor[1][3][4]
Density0.721 g/mL at 25 °C[7]
Boiling Point93.3 - 95.9 °C at 760 mmHg[6][7][8]
Melting Point-60 °C[6][7]
Flash Point-5 °C (25 °F)[7][8][9]
Water Solubility3.4 g/100 mL (20 °C)[6][7][8], 22 g/L (20 °C)[9][6][7][8][9]
logP1.34810 - 1.7[1][8]
pKa9.83 ± 0.28 (Predicted)[7][8]
Refractive Indexn20/D 1.398 (lit.)[7][8]
Vapor Pressure44.6 - 67 hPa at 20-25 °C[7][8][9]

Solubility

The solubility of this compound is a critical parameter for its application in various chemical processes. As a tertiary amine, its solubility is influenced by the polarity of the solvent and the temperature.

Aqueous Solubility

This compound is partially soluble in water.[1] Its solubility is attributed to the ability of the nitrogen atom to form hydrogen bonds with water molecules. However, the hydrophobic butyl group limits its complete miscibility.

Organic Solvent Solubility

This compound is generally soluble in a wide range of organic solvents, including ethanol (B145695) and diethyl ether.[10] This solubility in non-polar and polar aprotic solvents makes it a versatile reagent and catalyst in organic synthesis.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water3.4 g/100 mL (20 °C)[6][7][8], 22 g/L (20 °C)[9][6][7][8][9]
EthanolGenerally soluble[10]
Diethyl EtherGenerally soluble[10]

Reactivity

This compound exhibits the characteristic reactivity of a tertiary amine, primarily functioning as a nucleophile and a base.

Basicity

With a predicted pKa of 9.83, this compound is a moderately strong base.[7][8] It readily reacts with acids in exothermic neutralization reactions to form salts and water.[1][5]

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It can participate in various nucleophilic substitution and addition reactions.

Incompatibilities and Hazardous Reactions

This compound is incompatible with strong oxidizing agents and strong acids.[6][7] It may also have compatibility issues with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][5] In combination with strong reducing agents, such as hydrides, it can generate flammable gaseous hydrogen.[1][5]

Catalytic Activity

This compound is utilized as a catalyst in various chemical transformations.[11] Its Lewis basicity allows it to coordinate with metal centers, influencing reaction pathways.[1] It is particularly effective in promoting sulfonylation reactions of primary alcohols.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method for determining the solubility of chemical compounds.

Materials:

  • This compound

  • Deionized water

  • Analytical balance

  • 20 mL screw-cap glass vials

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes and 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a series of glass vials.

  • To each vial, add a known volume of deionized water (e.g., 10 mL).

  • Securely cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a minimum of 72 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

  • Carefully withdraw a sample from the aqueous phase of each vial using a syringe, ensuring no solid/undissolved liquid is disturbed.

  • Filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial.

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) of known concentrations.

  • Analyze the filtered aqueous samples and the calibration standards using GC-FID.

  • Construct a calibration curve from the standards and determine the concentration of this compound in the aqueous samples. The average concentration represents the aqueous solubility.

G Workflow for Aqueous Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess DMBA to vials prep2 Add known volume of deionized water prep1->prep2 equil1 Shake at constant temperature for 72h prep2->equil1 equil2 Let stand for 24h for phase separation equil1->equil2 analysis1 Withdraw and filter aqueous phase equil2->analysis1 analysis3 Analyze samples and standards by GC-FID analysis1->analysis3 analysis2 Prepare calibration standards analysis2->analysis3 analysis4 Determine concentration from calibration curve analysis3->analysis4

Caption: Workflow for Aqueous Solubility Determination.

Characterization of Basicity: Acid-Base Titration

This protocol outlines a method to experimentally determine the pKa of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized HCl solution and record the initial volume.

  • Begin stirring the solution and record the initial pH.

  • Add the HCl solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of HCl added.

  • Determine the equivalence point from the titration curve (the point of steepest pH change).

  • The pH at half the equivalence point volume is equal to the pKa of the conjugate acid of this compound. The pKb can be calculated using the equation pKa + pKb = 14.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Butanal

  • Dimethylamine (B145610) (aqueous solution)

  • Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve butanal in methanol.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of dimethylamine to the cooled butanal solution while stirring.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Slowly add the reducing agent (e.g., sodium borohydride) in small portions to the reaction mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain this compound.

G Reductive Amination Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification butanal Butanal imine Imine Formation (in situ) butanal->imine dimethylamine Dimethylamine dimethylamine->imine reduction Reduction with NaBH4 imine->reduction quench Quench with water reduction->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry distill Purify by distillation dry->distill product This compound distill->product

Caption: Reductive Amination Synthesis of this compound.

Signaling Pathways and Catalytic Mechanisms

While this compound is not known to be involved in biological signaling pathways, its role as a catalyst in organic synthesis involves distinct mechanistic pathways. One such example is its function as a base catalyst in various reactions.

G Catalytic Cycle of DMBA in a Base-Catalyzed Reaction DMBA This compound (Base Catalyst) Substrate_neg Deprotonated Substrate (Nucleophile) DMBA->Substrate_neg Deprotonation DMBA_H Protonated DMBA Substrate_H Substrate-H (Protic Substrate) Electrophile Electrophile Product Product Substrate_neg->Product Nucleophilic Attack Product->DMBA Proton Transfer DMBA_H->DMBA Regeneration of Catalyst

Caption: Catalytic Cycle of DMBA in a Base-Catalyzed Reaction.

Conclusion

This compound is a versatile tertiary amine with well-defined physicochemical properties that make it a valuable compound in research and industry. Its partial water solubility and broad solubility in organic solvents, combined with its basic and nucleophilic character, underpin its utility as a reagent and catalyst. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its solubility and reactivity, essential for its safe and effective application in drug development and other scientific endeavors.

References

N,N-Dimethylbutylamine: A Versatile Tertiary Amine Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 21, 2025 – N,N-Dimethylbutylamine (DMBA), a tertiary amine with the chemical formula C₆H₁₅N, is a versatile and valuable building block in organic synthesis. Its unique structural features and reactivity make it a crucial intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials such as ionic liquids and quaternary ammonium (B1175870) compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Reactivity

This compound is a clear, colorless liquid characterized by a typical amine-like odor. Its physical and chemical properties are summarized in the table below. The presence of a lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule, making it reactive towards a variety of electrophiles. Its butyl chain provides a degree of lipophilicity, influencing its solubility and the properties of its derivatives.

PropertyValue
Molecular FormulaC₆H₁₅N
Molecular Weight101.19 g/mol
Boiling Point95.9 ± 3.0 °C at 760 mmHg[1]
Melting Point-60 °C[1]
Density0.721 g/mL at 25 °C
Flash Point-3.9 ± 0.0 °C[1]
Water Solubility3.4 g/100 mL (20 ºC)
pKa9.83 ± 0.28 (Predicted)

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several established methods. The two primary routes are reductive amination and the alkylation of dimethylamine (B145610).

Reductive Amination of Butyraldehyde (B50154) with Dimethylamine

Reductive amination is a highly efficient one-pot reaction for synthesizing amines.[2][3][4] In this process, butyraldehyde reacts with dimethylamine to form an enamine intermediate, which is then reduced in situ to yield this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A general workflow for the synthesis of this compound via reductive amination is depicted below:

G A Butyraldehyde + Dimethylamine B Enamine Intermediate Formation A->B Condensation C Reduction with NaBH3CN B->C Addition of Reducing Agent D This compound C->D Reduction E Work-up and Purification D->E Isolation

Figure 1: General workflow for the reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination

To a stirred solution of butyraldehyde (1.0 eq) and dimethylamine (1.2 eq, typically as a solution in a suitable solvent like THF or ethanol) in methanol (B129727) at 0 °C, acetic acid is added to catalyze iminium ion formation. Sodium cyanoborohydride (1.1 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound.

Alkylation of Dimethylamine with a Butyl Halide

Another common method for the synthesis of this compound is the nucleophilic substitution reaction between dimethylamine and a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

G A Dimethylamine + 1-Bromobutane B SN2 Reaction A->B C This compound Hydrobromide B->C D Neutralization with Base C->D E This compound D->E

Figure 2: Synthetic pathway for the alkylation of dimethylamine to form this compound.

Applications as a Building Block in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Quaternary Ammonium Compounds

One of the most significant applications of this compound is in the synthesis of quaternary ammonium compounds (QACs). These compounds are prepared by the alkylation of the tertiary amine with an alkyl halide, a reaction known as the Menshutkin reaction.[6] QACs derived from this compound, such as N-alkyl-N-butyl-N,N-dimethylammonium halides, exhibit a range of biological activities and are used as antimicrobial agents, surfactants, and phase-transfer catalysts.

Alkyl HalideProductReaction ConditionsYield (%)
Dodecyl bromideN-Butyl-N,N-dimethyl-N-dodecylammonium bromideAcetonitrile (B52724), reflux, 24h83-92[7]
Benzyl chlorideN-Benzyl-N-butyl-N,N-dimethylammonium chlorideEthanol, reflux, 12hHigh
Ethyl iodideN-Butyl-N-ethyl-N,N-dimethylammonium iodideNeat, 60 °C, 8hModerate

Experimental Protocol: Synthesis of N-Butyl-N,N-dimethyl-N-dodecylammonium bromide

A mixture of this compound (1.0 eq) and dodecyl bromide (1.0 eq) in acetonitrile is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude quaternary ammonium salt. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Quaternary ammonium compounds exert their antimicrobial activity primarily by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, leading to a loss of membrane integrity and cell lysis.[1][8][9]

G QAC Quaternary Ammonium Cation Membrane Bacterial Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Loss of Integrity Lysis Cell Lysis Disruption->Lysis Leakage of Cellular Contents

Figure 3: Mechanism of antimicrobial action of quaternary ammonium compounds.

Precursor to Ionic Liquids

This compound is also utilized in the synthesis of ionic liquids (ILs), which are salts with melting points below 100 °C. These compounds are gaining increasing attention as "green" solvents and catalysts in a variety of chemical processes.[10][11] The quaternization of this compound with an alkyl halide, followed by anion exchange, is a common route to produce ammonium-based ionic liquids.

Role in Pharmaceutical and Agrochemical Synthesis

While direct incorporation of the N,N-dimethylbutyl moiety into final drug products is not always the primary synthetic route, its derivatives are of interest. For instance, the structural motif is related to compounds with biological activity. The antidepressant Bupropion (B1668061), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, contains a related aminoketone structure.[1][5][8][12][13] Although common syntheses of Bupropion start from m-chloropropiophenone, the underlying principles of amine chemistry are central.[10][14][15][16][17]

G Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Blocks NET Norepinephrine Transporter (NET) Bupropion->NET Blocks Reuptake Dopamine & Norepinephrine Reuptake Inhibition DAT->Reuptake NET->Reuptake Synapse Increased Synaptic Concentrations Reuptake->Synapse Effect Antidepressant Effect Synapse->Effect

Figure 4: Simplified signaling pathway for the mechanism of action of Bupropion.

In the agrochemical sector, this compound derivatives can be explored for the synthesis of herbicides and fungicides. While the herbicide Butachlor's primary synthesis route involves 2,6-diethylaniline (B152787) and chloroacetyl chloride, the application of amine chemistry is fundamental.[11][18][19][20][21]

Key Reactions Involving this compound

Beyond its use in quaternization, this compound can participate in other important organic transformations.

Scandium-Catalyzed Hydroaminoalkylation

A notable application of this compound is in the scandium-catalyzed intermolecular hydroaminoalkylation of olefins.[9] This atom-economical reaction involves the C-H activation of one of the methyl groups of the amine and its subsequent addition across a double bond. For example, the reaction of this compound with norbornene, catalyzed by a scandium complex, yields the corresponding N-methyl-alkylation product in high yield.

OlefinProductCatalyst SystemYield (%)
NorborneneN-Butyl-N-methyl-N-(2-norbornyl)methylamine[Sc(CH₂C₆H₄NMe₂-o)₃]/[Ph₃C][B(C₆F₅)₄]87[9]
StyreneN-Butyl-N-methyl-N-(2-phenylethyl)amineSc-based catalystModerate to High
1-HexeneN-Butyl-N-heptyl-N-methylamineSc-based catalystModerate

This reaction highlights the potential for this compound in C-C bond-forming reactions, expanding its utility beyond traditional nucleophilic chemistry.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its nucleophilic nature allows for the straightforward synthesis of quaternary ammonium compounds and ionic liquids with tunable properties. Furthermore, its participation in advanced catalytic reactions like hydroaminoalkylation opens new avenues for the construction of complex molecular architectures. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the design and development of novel and functional molecules.

References

N,N-Dimethylbutylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbutylamine (DMBA) is a tertiary amine with significant applications as a chemical intermediate, a catalyst, and a building block in organic synthesis. This document provides an in-depth technical overview of its discovery and history, physicochemical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key chemical pathways. While its specific biological signaling pathways are not extensively elucidated in current literature, this guide summarizes its known biological interactions and metabolic fate.

Introduction

This compound, a clear, colorless liquid with a characteristic amine odor, belongs to the class of trialkylamines.[1] Its utility in various chemical industries stems from the reactivity of its tertiary amine functional group, which allows for a range of chemical transformations.[2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] Furthermore, it finds application as a catalyst in polymerization reactions and as a corrosion inhibitor.[2]

Historical Context

The specific discovery of this compound is not well-documented in readily available historical records. Its development is intrinsically linked to the broader history of amine synthesis, which dates back to the 19th century with the work of chemists like Wurtz and Hofmann. The exploration of alkylation and other amination reactions in the early 20th century laid the groundwork for the synthesis of a wide array of amines, including tertiary amines like DMBA. The industrial-scale production of such amines became more prevalent with the advancement of chemical manufacturing processes throughout the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H15N[2]
Molecular Weight 101.19 g/mol [2]
Appearance Clear, colorless liquid[2]
Odor Amine-like, ammoniacal[2][4]
Boiling Point 93 - 95 °C[2]
Melting Point -60 °C[5]
Density 0.7203 g/cm³ at 20 °C[2]
Solubility in Water Partially soluble[6]
Vapor Pressure 45.5 mmHg[6]
Flash Point -4 °C (25 °F)[2]
pKa 10.2[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the alkylation of dimethylamine (B145610) and the reductive amination of butanal.

Synthesis via Alkylation of Dimethylamine

This method involves the reaction of dimethylamine with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

G Dimethylamine Dimethylamine DMBA This compound Dimethylamine->DMBA ButylHalide Butyl Halide (e.g., 1-Bromobutane) ButylHalide->DMBA Base Base (e.g., NaOH) Salt Salt (e.g., NaBr) Base->Salt Water Water Base->Water Solvent Solvent Solvent->DMBA

Caption: General workflow for the synthesis of this compound via alkylation.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of dimethylamine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Addition of Base: Add a base, for example, sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents), to the flask.

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated salt.

  • Purification: The filtrate is then subjected to distillation to remove the solvent and isolate the this compound. The product can be further purified by fractional distillation.

Synthesis via Reductive Amination of Butanal

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines. In this two-step, one-pot process, butanal is first reacted with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield this compound. Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.[1]

G Butanal Butanal Intermediate Iminium Ion / Enamine Intermediate Butanal->Intermediate Dimethylamine Dimethylamine Dimethylamine->Intermediate DMBA This compound Intermediate->DMBA ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->DMBA

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of butanal (1.0 equivalent) in a suitable solvent like methanol (B129727) or ethanol.

  • Amine Addition: Add a solution of dimethylamine (1.2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion/enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. Control the addition rate to maintain the temperature below 20°C.

  • Reaction: After the addition of the reducing agent is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench any unreacted reducing agent. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The solvent is then removed by rotary evaporation, and the resulting crude product can be purified by distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum is compared with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals are: a triplet for the terminal methyl group of the butyl chain, a singlet for the two methyl groups attached to the nitrogen, and multiplets for the methylene (B1212753) groups of the butyl chain.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Distinct signals are expected for each of the unique carbon atoms in the molecule.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. As a tertiary amine, the IR spectrum of this compound will lack the characteristic N-H stretching bands seen in primary and secondary amines.

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic C-H and C-N stretching and bending vibrations.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as a substrate for various enzymes.[2] In biological systems, tertiary amines can be metabolized by cytochrome P450 and monoamine oxidases.[2] This can lead to the oxidation of the compound, potentially forming butanal, which can be further oxidized to butyric acid.[2]

Currently, there is limited specific research on the direct interaction of this compound with specific signaling pathways or receptors. Its biological effects are more generally understood in the context of the toxicology of aliphatic amines. Acute exposure can cause respiratory irritation, and it can cause severe skin burns and eye damage.[2]

G DMBA This compound Enzymes Cytochrome P450 / Monoamine Oxidases DMBA->Enzymes Butanal Butanal Enzymes->Butanal Oxidation ButyricAcid Butyric Acid Butanal->ButyricAcid Further Oxidation

Caption: Postulated metabolic pathway of this compound in biological systems.

Conclusion

This compound is a versatile tertiary amine with established roles in organic synthesis and industrial applications. Its synthesis is well-understood and can be achieved through robust methods like alkylation and reductive amination. Standard analytical techniques are sufficient for its characterization and quality control. While its specific interactions with biological signaling pathways are not a primary area of current research, its metabolic fate and toxicological profile are consistent with other aliphatic tertiary amines. This guide provides a foundational technical understanding for researchers and professionals working with this compound.

References

N,N-Dimethylbutylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for N,N-Dimethylbutylamine (CAS No. 927-62-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic ammonia-like odor.[1][2][] It is a highly flammable and corrosive tertiary amine.[1][4]

PropertyValueSource
Molecular Formula C6H15N[1][]
Molecular Weight 101.19 g/mol [1][]
Appearance Clear, colorless liquid[4][5][6]
Odor Ammonia-like[1][2][]
Boiling Point 93.3°C at 750 mm Hg (lit.) to 95.9±3.0 °C at 760 mmHg[5][7]
Melting Point <-90 °C to -60 °C[5][7][8]
Flash Point 5 °C to 20°F[][4][5]
Density 0.72 g/cm³ to 0.721 g/mL at 25 °C (lit.)[][5][9]
Vapor Pressure 45.5 mm Hg to 67 hPa at 20 °C[6][8]
Solubility Partially soluble in water.[1][2]
Refractive Index n20/D 1.398 (lit.)[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor.[1][8]
Acute toxicity, oral3H301: Toxic if swallowed.[1][8]
Skin corrosion/irritation1A/1BH314: Causes severe skin burns and eye damage.[1][8][10]
Serious eye damage/eye irritation1H318: Causes serious eye damage.[1]
Acute toxicity, inhalation3 (Toxic) / 2 (Fatal)H331: Toxic if inhaled.[1] H330: Fatal if inhaled.[1]
Specific target organ toxicity - single exposure (respiratory tract irritation)3H335: May cause respiratory irritation.[8]

Emergency Overview: DANGER! Corrosive. Causes burns by all exposure routes. Flammable liquid and vapor. May cause central nervous system depression.[4]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area. Use adequate general or local explosion-proof ventilation to maintain airborne concentrations at acceptable levels.[4]

  • Facilities must be equipped with an eyewash station and a safety shower.[4][10]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles and a face shield.[4][10]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Handling Procedures:

  • Ground and bond containers when transferring material.[4][11]

  • Use only non-sparking, explosion-proof tools and equipment.[4][11]

  • Avoid contact with eyes, skin, and clothing.[4][10]

  • Do not breathe vapor, mist, or gas.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][8] No smoking.[8]

  • Keep containers tightly closed when not in use.[4][10]

  • Wash hands thoroughly after handling.[8][10]

Storage:

  • Store in a flammables-area.[4]

  • Keep in a cool, dry, and well-ventilated place.[8][10][11]

  • Keep away from sources of ignition.[4][10]

  • Store locked up.[11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes. Do NOT allow the victim to rub or close their eyes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Firefighting Measures
  • Suitable Extinguishing Media: Dry chemical, CO2, water spray, or alcohol-resistant foam.[1][2][8]

  • Unsuitable Extinguishing Media: Water jet.[8]

  • Specific Hazards: Highly flammable liquid and vapor.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate the area.[2] Wear appropriate personal protective equipment as indicated in Section 3.[4][10] Eliminate all ignition sources.[1][2]

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[1][2]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][4] Use a spark-proof tool.[4] Provide ventilation.[4]

Toxicological Information

  • Acute Toxicity: Toxic if swallowed and toxic or fatal if inhaled.[1] Causes severe skin burns and eye damage.[1][8] May cause respiratory irritation.[8]

  • Eye Irritation: A moderate eye irritant.[6] Draize test, rabbit, eye: 100 uL/24H Moderate.[4]

  • Chronic Effects: Effects may be delayed.[4]

  • Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[4]

Stability and Reactivity

  • Reactivity: Neutralizes acids in exothermic reactions to form salts plus water.[1][2]

  • Chemical Stability: Stable under normal conditions.[5][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][2][5]

  • Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, and carbon dioxide.[4][8]

Logical Workflows

The following diagrams illustrate key decision-making processes for handling this compound.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator) evacuate->ppe ignition Eliminate All Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Workflow for responding to a spill of this compound.

PPE_Selection_Logic start Handling this compound? risk_splash Risk of Splashing? start->risk_splash wear_face_shield Wear Chemical Goggles AND Face Shield risk_splash->wear_face_shield Yes wear_goggles Wear Chemical Goggles risk_splash->wear_goggles No risk_inhalation Adequate Ventilation? wear_face_shield->risk_inhalation wear_goggles->risk_inhalation wear_respirator Use Approved Respirator risk_inhalation->wear_respirator No no_respirator No Respirator Required (Monitor Conditions) risk_inhalation->no_respirator Yes skin_contact Potential for Skin Contact? wear_respirator->skin_contact no_respirator->skin_contact wear_gloves_clothing Wear Appropriate Gloves and Protective Clothing skin_contact->wear_gloves_clothing Yes end Proceed with Caution skin_contact->end No wear_gloves_clothing->end

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).

References

An In-depth Technical Guide on the Physical Properties of N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N,N-Dimethylbutylamine, specifically its boiling point and density. The information is presented in a structured format to facilitate easy reference and comparison for professionals in research and development. This document also outlines the standard experimental methodologies for determining these properties and includes a visualization of the relationship between the compound's molecular structure and its physical characteristics.

Quantitative Data on Physical Properties

The boiling point and density of this compound have been determined by various sources. The following table summarizes the reported values for these physical constants.

Physical PropertyValueNotes and Conditions
Boiling Point 92 °C to 95.9 °CThe range reflects values from multiple sources.
93.3 °C
95 °Cat 1,013 hPa
Density 0.7203 g/cm³ to 0.721 g/mLThe range reflects values from multiple sources.
720.3 kg/m ³at 20 °C
0.721 g/mLat 25 °C

Experimental Protocols

The determination of the boiling point and density of a liquid compound such as this compound is fundamental in its characterization. Standard laboratory procedures for these measurements are described below.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods can be employed, depending on the sample volume available.

  • Simple Distillation: For larger sample volumes (typically >5 mL), a simple distillation apparatus is used. The liquid is heated in a distilling flask, and the temperature of the vapor that distills is measured. The stable temperature recorded when the bulk of the material distills corresponds to the boiling point. It is crucial that the thermometer bulb is positioned correctly within the apparatus to be fully immersed in the hot vapors for an accurate reading.[1] The barometric pressure should also be recorded, as boiling point is pressure-dependent.[1]

  • Thiele Tube Method: This micro-method is suitable for small sample volumes (<1 mL). A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

  • Reflux Method: A reflux setup can also be used to determine the boiling point. The liquid is heated to its boiling point in a flask attached to a vertical condenser, which returns the condensed vapor to the flask. A thermometer placed in the vapor path will record the boiling point temperature.[1]

2.2. Determination of Density

Density is the mass per unit volume of a substance. The following is a standard laboratory procedure for determining the density of a liquid.

  • Procedure:

    • An empty, dry container of a known volume, such as a graduated cylinder or a pycnometer (density bottle), is weighed using an analytical balance.

    • The container is then filled with this compound to a precisely measured volume.

    • The container with the liquid is reweighed.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

    • The density is then calculated by dividing the mass of the liquid by its volume.

    • For improved accuracy, the measurements should be repeated multiple times, and the average value should be reported. The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.

Visualization of Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates this relationship.

G Relationship between Molecular Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound C6H15N TertiaryAmine Tertiary Amine (No N-H bonds) Structure->TertiaryAmine Functional Group AlkylChain Butyl and Methyl Groups (Non-polar) Structure->AlkylChain Substituents BoilingPoint Boiling Point (Relatively Low for its M.W.) TertiaryAmine->BoilingPoint No Hydrogen Bonding Leads to weaker intermolecular forces AlkylChain->BoilingPoint Van der Waals forces increase with chain length Density Density (Less than water) AlkylChain->Density Influences molecular packing

Caption: Molecular structure's influence on this compound's properties.

References

N,N-Dimethylbutylamine: A Technical Guide to its Catalytic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbutylamine (DMBA) is a tertiary amine that serves as a versatile catalyst in various organic reactions, most notably in the formation of polyurethanes. Its efficacy stems from its nucleophilic character and basicity, enabling it to accelerate the reaction between isocyanates and hydroxyl compounds. This technical guide provides an in-depth exploration of the core mechanisms governing DMBA's catalytic activity, supported by comparative data, detailed experimental protocols for mechanistic studies, and visual representations of the catalytic cycles. While specific kinetic data for this compound in polyurethane catalysis is not extensively available in the public domain, this guide leverages data from analogous tertiary amines and related catalytic systems to provide a comprehensive understanding of its function.

Core Catalytic Mechanisms of this compound

As a tertiary amine, this compound primarily functions as a catalyst through two principal mechanisms in the context of polyurethane formation: Nucleophilic Catalysis and General Base Catalysis . The prevailing mechanism can depend on the specific reaction conditions, including the nature of the reactants and the solvent polarity.

Nucleophilic Catalysis Mechanism

In the nucleophilic catalysis pathway, the lone pair of electrons on the nitrogen atom of DMBA directly attacks the electrophilic carbon of the isocyanate group (-NCO). This forms a highly reactive, unstable intermediate. This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol (R'-OH), leading to the formation of a urethane (B1682113) linkage and the regeneration of the DMBA catalyst.

The key steps are:

  • Nucleophilic Attack: DMBA attacks the isocyanate to form a reactive intermediate.

  • Alcohol Attack: The alcohol attacks the activated intermediate.

  • Catalyst Regeneration: The urethane product is formed, and DMBA is regenerated.

Nucleophilic_Catalysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Alcohol Attack cluster_step3 Step 3: Catalyst Regeneration DMBA R₃N (DMBA) Isocyanate R'-N=C=O Intermediate [R'-N=C⁻-O-NR₃⁺] Reactive Intermediate DMBA->Intermediate attacks Isocyanate->Intermediate Alcohol R''-OH Urethane_Intermediate [R'-NH-C(=O)-O-R''] + R₃N Intermediate->Urethane_Intermediate reacts with Alcohol->Urethane_Intermediate Urethane R'-NH-C(=O)-O-R'' (Urethane) Urethane_Intermediate->Urethane Regenerated_DMBA R₃N (DMBA) Urethane_Intermediate->Regenerated_DMBA regenerates

General Base Catalysis Mechanism

Alternatively, DMBA can act as a general base catalyst. In this mechanism, DMBA does not directly bond with the isocyanate. Instead, it forms a hydrogen bond with the hydroxyl group of the alcohol, increasing its nucleophilicity. The activated alcohol-amine complex then attacks the isocyanate, leading to the formation of the urethane product and regeneration of the catalyst.

The key steps are:

  • Hydrogen Bonding: DMBA forms a hydrogen-bonded complex with the alcohol.

  • Nucleophilic Attack: The activated alcohol attacks the isocyanate.

  • Product Formation and Catalyst Regeneration: The urethane is formed, and DMBA is released.

General_Base_Catalysis cluster_step1 Step 1: Hydrogen Bonding cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation DMBA R₃N (DMBA) Alcohol R''-OH Complex R₃N···H-O-R'' Activated Complex DMBA->Complex Alcohol->Complex Isocyanate R'-N=C=O Transition_State Transition State Complex->Transition_State attacks Isocyanate->Transition_State Urethane R'-NH-C(=O)-O-R'' (Urethane) Transition_State->Urethane Regenerated_DMBA R₃N (DMBA) Transition_State->Regenerated_DMBA regenerates

Quantitative Data and Comparative Analysis

While specific kinetic data for this compound in polyurethane catalysis is sparse in the literature, comparative studies of tertiary amines in other catalytic systems can provide valuable insights into its relative activity. The catalytic performance of a tertiary amine is generally influenced by its basicity (pKa) and steric hindrance around the nitrogen atom.

Comparison of Tertiary Amine Catalysts in CO₂ Hydrogenation

A study on the hydrogenation of CO₂ to formic acid provides a direct comparison of DMBA with other tertiary amines. Although this is not a polyurethane system, it offers a quantitative look at their relative kinetic performance.

CatalystpKaCO₂ Conversion (%)Kinetic Rate (mol L⁻¹ h⁻¹)
Triethylamine (B128534)10.75~60~0.8
This compound 10.02 ~60 ~0.8
Dimethyloctylamine10.20~42~0.7

Data is estimated from graphical representations in the cited literature and should be considered illustrative.

This data suggests that this compound exhibits comparable catalytic activity to the commonly used triethylamine in this specific reaction, indicating its potential as an effective catalyst.

Qualitative Comparison of Tertiary Amines in Polyurethane Foam Catalysis

In polyurethane foam production, tertiary amine catalysts are often classified by their relative promotion of the "gelling" reaction (isocyanate-polyol) versus the "blowing" reaction (isocyanate-water).

CatalystPredominant Catalytic EffectRelative Activity
Triethylenediamine (TEDA)GellingHigh
Bis(2-dimethylaminoethyl)ether (BDMAEE)BlowingHigh
N,N-Dimethylcyclohexylamine (DMCHA)Balanced (Gelling/Blowing)Moderate-High
This compound (DMBA) Likely Balanced Moderate (Inferred)

The activity of DMBA is inferred based on its structure as a simple, sterically accessible tertiary amine.

Experimental Protocols for Mechanistic Studies

To elucidate the specific mechanism of action and quantify the catalytic efficiency of this compound, a combination of kinetic experiments and spectroscopic analysis is typically employed.

Kinetic Analysis of Urethane Formation via FTIR Spectroscopy

This protocol outlines a general method for monitoring the reaction between an isocyanate and an alcohol catalyzed by DMBA using Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the isocyanate peak is monitored over time to determine the reaction rate.

Experimental Workflow:

FTIR_Workflow Start Start Prepare_Solutions Prepare Stock Solutions: - Isocyanate in anhydrous solvent - Alcohol and DMBA in anhydrous solvent Start->Prepare_Solutions Equilibrate Thermostat solutions to desired reaction temperature Prepare_Solutions->Equilibrate Mix Mix solutions rapidly in a reaction vessel Equilibrate->Mix Monitor_FTIR Immediately begin monitoring the reaction mixture using in-situ FTIR spectroscopy Mix->Monitor_FTIR Acquire_Spectra Acquire spectra at regular time intervals Monitor_FTIR->Acquire_Spectra Analyze_Data Analyze the decrease in the isocyanate peak area (~2275 cm⁻¹) over time Acquire_Spectra->Analyze_Data Calculate_Kinetics Calculate rate constants (k_obs) and determine the order of the reaction Analyze_Data->Calculate_Kinetics End End Calculate_Kinetics->End

Methodology:

  • Materials: Phenyl isocyanate (or another suitable isocyanate), 1-butanol (B46404) (or another alcohol), this compound, and an anhydrous solvent (e.g., toluene, acetonitrile).

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a temperature-controlled transmission cell.

  • Procedure: a. Prepare stock solutions of the isocyanate, and a mixture of the alcohol and DMBA in the chosen solvent. b. Equilibrate the solutions to the desired reaction temperature (e.g., 25, 35, 45 °C). c. Mix the solutions in the reaction vessel and immediately start acquiring FTIR spectra. d. Record spectra at regular intervals until the reaction is complete (disappearance of the isocyanate peak at approximately 2275 cm⁻¹).

  • Data Analysis: a. Integrate the area of the isocyanate peak at each time point. b. Plot the natural logarithm of the peak area versus time to determine the pseudo-first-order rate constant (k_obs) from the slope of the line. c. Repeat the experiment with varying concentrations of alcohol and DMBA to determine the overall rate law and the catalytic rate constant. d. Perform experiments at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation.

Identification of Intermediates via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and characterize potential intermediates, such as the DMBA-isocyanate adduct in the nucleophilic catalysis pathway.

Methodology:

  • Materials: ¹⁵N-labeled this compound, isocyanate, and a suitable deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure: a. Acquire a ¹⁵N NMR spectrum of the labeled DMBA in the chosen solvent. b. Add the isocyanate to the NMR tube and acquire a series of ¹⁵N NMR spectra over time at a low temperature to potentially trap any intermediates. c. A significant shift in the ¹⁵N resonance of DMBA upon addition of the isocyanate would provide evidence for the formation of an adduct. d. ¹H and ¹³C NMR can also be used to monitor the disappearance of reactants and the appearance of products.

Conclusion

This compound is an effective tertiary amine catalyst that can operate through both nucleophilic and general base catalysis mechanisms. Its catalytic activity is comparable to other commonly used tertiary amines, and its performance is dictated by a balance of its basicity and steric accessibility. The experimental protocols outlined in this guide provide a framework for detailed mechanistic investigations and the quantitative evaluation of its catalytic efficacy in specific applications. Further research focusing on obtaining precise kinetic data for DMBA in polyurethane and other polymerization reactions will be invaluable for optimizing industrial processes and designing novel catalytic systems.

Methodological & Application

Application Note: N,N-Dimethylbutylamine (DMBA) as a Catalyst for Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Introduction:

Polyurethane (PU) foams are versatile polymers produced through the reaction of a diisocyanate with a polyol.[1] The process involves two primary simultaneous reactions: the gelling reaction (polymerization) between the isocyanate and polyol, and the blowing reaction between the isocyanate and water, which generates carbon dioxide gas to form the foam's cellular structure.[2][3] The balance between these reactions is critical to achieving a stable foam with desired physical properties.[3]

Tertiary amine catalysts are essential in controlling the rates of both the gelling and blowing reactions.[4][5] N,N-Dimethylbutylamine (DMBA), a tertiary aliphatic amine, is an effective catalyst in the production of polyurethane foams.[6][7] It influences the reaction kinetics and, consequently, the final properties of the foam, such as density, cell structure, and mechanical strength.[5] This document provides detailed protocols for evaluating DMBA as a catalyst and summarizes its effects on key foam properties. Amine catalysts typically constitute 0.1 to 5.0 percent of the polyurethane formulation.[1]

Catalytic Mechanism of this compound (DMBA)

This compound, like other tertiary amine catalysts, accelerates the reactions between isocyanate groups (-NCO) and hydroxyl groups (-OH) for gelling, and between isocyanate groups and water for blowing.[8] The mechanism involves the tertiary nitrogen atom's lone pair of electrons forming an intermediate complex with the isocyanate's partially positive carbon atom.[9] This complexation increases the electrophilicity of the isocyanate, making it more susceptible to nucleophilic attack by the polyol or water. DMBA's specific molecular structure and basicity influence its catalytic activity and its relative selectivity towards the gelling or blowing reaction.

Catalytic_Mechanism cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate (R-NCO) Complex Activated Isocyanate-Catalyst Complex Isocyanate->Complex + DMBA DMBA This compound (Catalyst) Complex->Isocyanate - DMBA (Catalyst Regenerated) Urethane Urethane Linkage (Polymer Backbone) Complex->Urethane + Polyol CO2 Carbon Dioxide (CO₂) (Blowing Agent) Complex->CO2 + Water Polyol Polyol (R'-OH) Water Water (H₂O) Amine Amine CO2->Amine Decomposes to Urea Urea Linkage (Hard Segments) Amine->Urea + Isocyanate Experimental_Workflow Start Material Preparation (Polyol, Isocyanate, DMBA, etc.) B_Side B-Side Formulation (Polyol, Water, Surfactant, DMBA) Start->B_Side A_Side A-Side Weighing (Isocyanate) Start->A_Side Mixing High-Speed Mixing (A-Side + B-Side) B_Side->Mixing A_Side->Mixing Pouring Pour into Mold & Record Reaction Times (Cream, Gel, Rise) Mixing->Pouring Curing Curing (Minimum 24h) Pouring->Curing Sampling Sample Cutting from Foam Core Curing->Sampling Testing Physical Property Testing Sampling->Testing Density Density (ASTM D1622) Testing->Density Compression Compressive Strength (ASTM D1621) Testing->Compression Cell Open Cell Content (ASTM D2856) Testing->Cell

References

Application Notes and Protocols: The Versatile Role of N,N-Dimethylbutylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylbutylamine (DMBA) is a tertiary amine that serves as a valuable reagent and catalyst in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from its properties as a moderately hindered, non-nucleophilic base and its ability to act as a catalyst in various bond-forming reactions. These characteristics make it a suitable choice for a range of transformations in the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.

While direct literature citing this compound in the synthesis of specific commercial drugs like Tramadol, Bupropion, or Venlafaxine is not prevalent, its chemical properties strongly suggest its applicability in analogous synthetic steps. The following protocols are representative examples of how this compound can be effectively employed in pharmaceutical synthesis.

Application 1: Dehydrohalogenation Reactions in the Synthesis of Pharmaceutical Intermediates

Introduction:

Dehydrohalogenation is a crucial elimination reaction in organic synthesis, often employed to introduce sites of unsaturation in a molecule, which can be a key step in the construction of complex API skeletons. This compound can act as an effective base to facilitate the removal of a proton and a halide from adjacent carbon atoms, leading to the formation of an alkene. Its tertiary amine nature prevents it from acting as a nucleophile, thus minimizing side reactions.

Experimental Protocol: Representative Dehydrohalogenation

This protocol describes a general procedure for the dehydrohalogenation of a haloalkane to an alkene using this compound.

Materials:

  • Substrate (e.g., a 2-haloalkane intermediate)

  • This compound (DMBA)

  • High-boiling point aprotic solvent (e.g., Toluene, Xylene, or N,N-Dimethylformamide)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dichloromethane (B109758) (for extraction)

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the haloalkane substrate (1.0 eq) in the chosen aprotic solvent (5-10 volumes).

  • Add this compound (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the substrate and solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Quantitative Data:

The following table summarizes typical reaction parameters for a dehydrohalogenation reaction using a tertiary amine base like this compound.

ParameterTypical Value/RangeNotes
SubstrateHaloalkaneSecondary or tertiary halides generally give better yields.
BaseThis compound1.5 - 2.0 equivalents
SolventToluene, Xylene, DMFA high-boiling point solvent is often preferred.
Temperature80 - 120 °CDependent on substrate reactivity and solvent.
Reaction Time4 - 24 hoursMonitored by TLC or GC.
Yield75 - 95%Highly dependent on the substrate and reaction conditions.

Workflow Diagram:

Dehydrohalogenation_Workflow sub Haloalkane Substrate reaction Reaction Mixture (80-120 °C) sub->reaction dmba This compound dmba->reaction solvent Aprotic Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup Cooling & Quenching purification Purification (Chromatography/Distillation) workup->purification product Alkene Product purification->product

Caption: Workflow for a typical dehydrohalogenation reaction.

Application 2: Catalysis of Esterification Reactions

Introduction:

Ester functional groups are common in many pharmaceutical compounds. This compound can act as a catalyst, similar to the well-known 4-Dimethylaminopyridine (DMAP), in esterification reactions between a carboxylic acid and an alcohol. It functions by activating the carboxylic acid (often in the presence of a coupling agent like a carbodiimide) to facilitate the nucleophilic attack by the alcohol.

Experimental Protocol: Representative Esterification

This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • Carboxylic acid substrate

  • Alcohol substrate

  • This compound (catalytic amount)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of this compound (0.1 - 0.2 eq) in the aprotic solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., DCC or EDC, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter off any precipitated urea (B33335) byproduct (if DCC or EDC is used).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography.

Quantitative Data:

ParameterTypical Value/RangeNotes
Carboxylic Acid1.0 equivalent
Alcohol1.2 equivalentsPrimary and secondary alcohols are generally good substrates.
CatalystThis compound0.1 - 0.2 equivalents
Coupling AgentDCC, EDC1.1 equivalents
SolventDCM, THFAnhydrous conditions are important.
Temperature0 °C to room temperature
Reaction Time12 - 24 hours
Yield80 - 98%Dependent on the substrates and reaction conditions.

Workflow Diagram:

Esterification_Workflow acid Carboxylic Acid reaction Reaction at 0°C to RT acid->reaction alcohol Alcohol alcohol->reaction dmba This compound (Catalyst) dmba->reaction coupling Coupling Agent (e.g., DCC, EDC) coupling->reaction solvent Aprotic Solvent solvent->reaction filtration Filtration of Urea reaction->filtration workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification product Ester Product purification->product

Caption: Workflow for a catalyzed esterification reaction.

Application 3: Catalysis of Amidation Reactions

Introduction:

The amide bond is one of the most common functional groups in pharmaceutical agents.[1] Similar to esterification, this compound can catalyze the formation of amides from carboxylic acids and amines in the presence of a coupling agent. Its role is to facilitate the formation of a highly reactive activated intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile.

Experimental Protocol: Representative Amidation

This protocol provides a general method for the synthesis of an amide from a carboxylic acid and a primary or secondary amine, catalyzed by this compound.

Materials:

  • Carboxylic acid substrate

  • Amine substrate (primary or secondary)

  • This compound (catalytic amount)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • 1M HCl solution

  • Deionized water

  • Brine solution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in the aprotic solvent.

  • Add this compound (0.1 - 0.2 eq as a catalyst, or 2.0-3.0 eq if used as a base).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterTypical Value/RangeNotes
Carboxylic Acid1.0 equivalent
Amine1.1 equivalentsPrimary and secondary amines.
Catalyst/BaseThis compound0.1-0.2 eq (catalyst), 2.0-3.0 eq (base)
Coupling AgentHATU, HBTU, EDC/HOBt1.1 equivalents
SolventDMF, DCMAnhydrous conditions are preferred.
TemperatureRoom Temperature
Reaction Time2 - 12 hours
Yield85 - 99%Generally high yields for this transformation.

Workflow Diagram:

Amidation_Workflow acid Carboxylic Acid activation Activation Step acid->activation coupling Coupling Agent coupling->activation dmba This compound dmba->activation reaction Amide Formation activation->reaction Activated Intermediate amine Amine amine->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Amide Product purification->product

Caption: Workflow for a catalyzed amidation reaction.

References

Application of N,N-Dimethylbutylamine in Agrochemical Synthesis: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbutylamine (DMBA) is a tertiary amine that finds application as a versatile chemical intermediate and building block in organic synthesis. Within the agrochemical sector, tertiary amines play crucial roles as catalysts, pH regulators, and precursors for active ingredients. While literature suggests the use of this compound as an intermediate in the synthesis of agrochemicals, specific, publicly available examples with detailed experimental protocols are not extensively documented. This document aims to provide a comprehensive overview of the potential applications of this compound in agrochemical synthesis based on established chemical principles and general synthesis routes of relevant agrochemical classes.

Potential Applications in Agrochemical Synthesis

Based on its chemical structure and reactivity, this compound can be theoretically applied in the synthesis of several classes of agrochemicals, primarily acting as a catalyst or a precursor.

Catalyst in the Synthesis of Carbamate (B1207046) and Urea Herbicides and Insecticides

Tertiary amines are widely used as catalysts in the synthesis of carbamate and urea-based agrochemicals. They function by activating reactants and facilitating nucleophilic substitution reactions.

Logical Workflow for Catalytic Use of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Alcohol_Phenol Alcohol/Phenol or Amine Nucleophilic_Attack Nucleophilic Attack Alcohol_Phenol->Nucleophilic_Attack Isocyanate_CarbamoylChloride Isocyanate or Carbamoyl (B1232498) Chloride Activation Activation of Isocyanate/Carbamoyl Chloride Isocyanate_CarbamoylChloride->Activation DMBA This compound DMBA->Activation Catalyzes Deprotonation Deprotonation DMBA->Deprotonation Base Activation->Nucleophilic_Attack Nucleophilic_Attack->Deprotonation Agrochemical Carbamate or Urea Agrochemical Deprotonation->Agrochemical

Caption: Catalytic cycle of this compound in agrochemical synthesis.

In these reactions, this compound would act as a base to deprotonate the alcohol, phenol, or amine, increasing its nucleophilicity. It could also activate the isocyanate or carbamoyl chloride, rendering it more susceptible to nucleophilic attack.

Precursor for Quaternary Ammonium (B1175870) Herbicides and Plant Growth Regulators

This compound can serve as a precursor for the synthesis of quaternary ammonium compounds. These compounds are known to have herbicidal and plant growth regulating properties. The synthesis typically involves the quaternization of the tertiary amine with an appropriate alkyl halide.

General Synthesis Pathway for Quaternary Ammonium Agrochemicals

G Reactant1 This compound Reaction Quaternization Reaction (SN2) Reactant1->Reaction Reactant2 Alkyl Halide (R-X) Reactant2->Reaction Product Quaternary Ammonium Agrochemical [R-N(CH3)2(C4H9)]+X- Reaction->Product

Caption: Synthesis of quaternary ammonium agrochemicals from this compound.

Experimental Protocols (General and Hypothetical)

Protocol 1: Catalysis of Carbamate Synthesis (Hypothetical)

Objective: To synthesize a generic carbamate insecticide using this compound as a catalyst.

Materials:

  • Aryl alcohol (e.g., 1-naphthol)

  • Methyl isocyanate

  • This compound (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, dissolve the aryl alcohol in anhydrous toluene.

  • Add a catalytic amount of this compound (e.g., 0.05-0.1 equivalents) to the solution.

  • Slowly add methyl isocyanate dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Hypothetical)

ParameterValue
Reactant 1 (Aryl alcohol) 1.0 eq
Reactant 2 (Methyl isocyanate) 1.1 eq
Catalyst (this compound) 0.1 eq
Solvent Toluene
Reaction Temperature 25 °C
Reaction Time 2-4 h
Hypothetical Yield 85-95%
Hypothetical Purity >98%
Protocol 2: Synthesis of a Quaternary Ammonium Herbicide (Hypothetical)

Objective: To synthesize a generic quaternary ammonium herbicide from this compound.

Materials:

  • This compound

  • A long-chain alkyl bromide (e.g., dodecyl bromide)

  • Acetonitrile (solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in acetonitrile.

  • Add the long-chain alkyl bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the formation of the quaternary ammonium salt precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate, wash with cold acetonitrile, and dry under vacuum.

Quantitative Data Summary (Hypothetical)

ParameterValue
Reactant 1 (this compound) 1.0 eq
Reactant 2 (Alkyl bromide) 1.05 eq
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time 6-12 h
Hypothetical Yield 90-98%
Hypothetical Purity >99%

Conclusion

While direct and detailed examples of this compound's application in the synthesis of specific, commercialized agrochemicals are not prevalent in the public domain, its chemical properties strongly suggest its utility as a catalyst and a synthetic precursor in this field. The provided hypothetical protocols and workflows are based on established chemical principles and are intended to serve as a foundational guide for researchers exploring the use of this compound in the development of novel agrochemical entities. Further research and publication in this area would be invaluable to the scientific community.

Application Notes and Protocols: Reductive Amination Using N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is integral to the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly valued for its efficiency and broad substrate scope.

This document provides a detailed protocol for the reductive amination of various carbonyl compounds using the secondary amine, N,N-Dimethylbutylamine. The protocol is based on established methods utilizing sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent.

Reaction Principle

The reductive amination process begins with the nucleophilic attack of the secondary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The iminium ion is then selectively reduced by a hydride-donating reagent, most commonly sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the final tertiary amine product. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.[1][2][3]

Experimental Protocols

General Protocol for Reductive Amination using this compound and Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (B95107) (THF) (5-10 mL)

  • Acetic Acid (optional, for ketones, 1.0 mmol, 1.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup (optional, for sensitive substrates)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde or ketone (1.0 mmol).

  • Dissolve the carbonyl compound in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5 mL).

  • Add this compound (1.1 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion. For reactions involving ketones, the addition of acetic acid (1.0 mmol) can be beneficial.[2][3]

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. For larger-scale reactions, the addition can be done in portions to control any potential exotherm.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Safety Precautions:

  • This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry environment and avoid contact with water.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with extreme care in a fume hood.

  • The quenching process with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with caution.

Quantitative Data

The following tables summarize representative yields and reaction times for the reductive amination of various aldehydes and ketones with secondary amines, analogous to this compound, using sodium triacetoxyborohydride. The data is compiled from the scientific literature and serves as a guide for expected outcomes.[2][3]

Table 1: Reductive Amination of Aldehydes with Secondary Amines using Sodium Triacetoxyborohydride

AldehydeSecondary AmineSolventReaction Time (h)Yield (%)
BenzaldehydeDiethylamineDCE195
4-NitrobenzaldehydeMorpholineTHF292
CyclohexanecarboxaldehydeDiethylamineDCE1.590
HeptanalMorpholineTHF388
3-PhenylpropionaldehydeDiethylamineDCE293

Table 2: Reductive Amination of Ketones with Secondary Amines using Sodium Triacetoxyborohydride

KetoneSecondary AmineSolventAdditiveReaction Time (h)Yield (%)
CyclohexanoneDiethylamineDCEAcetic Acid2485
AcetophenoneMorpholineTHFAcetic Acid4875
2-PentanoneDiethylamineDCEAcetic Acid2482
CyclopentanoneMorpholineTHFAcetic Acid2488
4-tert-ButylcyclohexanoneDiethylamineDCEAcetic Acid4880

Visualizations

Experimental Workflow Diagram

Reductive_Amination_Workflow Workflow for Reductive Amination using this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reactants 1. Combine Aldehyde/Ketone and This compound in Solvent add_reducing_agent 2. Add Sodium Triacetoxyborohydride prep_reactants->add_reducing_agent Iminium ion formation stir_reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_reducing_agent->stir_reaction Reduction quench 4. Quench with aq. NaHCO3 stir_reaction->quench Reaction complete extract 5. Extract with Organic Solvent quench->extract dry_concentrate 6. Dry and Concentrate extract->dry_concentrate purify 7. Purify by Column Chromatography (if necessary) dry_concentrate->purify final_product final_product purify->final_product Final Tertiary Amine

Caption: General experimental workflow for the reductive amination protocol.

Reaction Mechanism Diagram

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_product Product carbonyl Aldehyde/Ketone (R-CO-R') iminium Iminium Ion [R-C(R')=N+(Me2)Bu] carbonyl->iminium amine This compound (Me2NBu) amine->iminium product Tertiary Amine (R-CH(R')-N(Me2)Bu) iminium->product reducing_agent NaBH(OAc)3 reducing_agent->product Hydride Donation

Caption: Simplified mechanism of reductive amination.

References

Application Note: HPLC Analysis of N,N-Dimethylbutylamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of purity for N,N-Dimethylbutylamine (DMBA) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it suitable for routine quality control in research, development, and manufacturing environments. This document provides comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound (DMBA) is a tertiary amine utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity of DMBA is critical for the quality, safety, and efficacy of the final products. Common synthesis routes, such as the alkylation of dimethylamine (B145610) with a butyl halide or the reductive amination of butanal, can introduce process-related impurities.[2][3] These may include unreacted starting materials like dimethylamine and butylamine, as well as by-products from side reactions.

Due to the polar nature of aliphatic amines and their lack of a strong UV chromophore, HPLC analysis can be challenging.[4] This method addresses these challenges by utilizing a reversed-phase column with a mobile phase at an acidic pH to ensure the protonation of the amines, leading to improved peak shape and retention. Detection is performed at a low UV wavelength to achieve adequate sensitivity for DMBA and its potential impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with good end-capping is recommended to minimize peak tailing for basic compounds.

  • Chemicals:

    • This compound (DMBA) reference standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (H₃PO₄), ~85%

    • Dimethylamine (DMA) standard

    • Butylamine (BA) standard

    • N-Methylbutylamine (NMBA) standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 0.1% (v/v) solution of phosphoric acid in water. For example, add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Methanol.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Stock Solution: Prepare a stock solution containing dimethylamine, butylamine, and N-methylbutylamine at a concentration of approximately 1.0 mg/mL each in the diluent.

  • Resolution Solution: Prepare a solution containing 1.0 mg/mL of DMBA and 0.1 mg/mL of each impurity from the stock solution in the diluent. This solution is used to verify the separation of the impurities from the main peak.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the DMBA sample to be tested and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Conditions
ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 5% B5-20 min: 5% to 50% B20-25 min: 50% B25-26 min: 50% to 5% B26-35 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 35 minutes

Data Presentation

The following tables summarize the expected chromatographic data based on the described method. This data is illustrative and may vary depending on the specific instrumentation and column used.

Table 1: Chromatographic Parameters for DMBA and Potential Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)
Dimethylamine (DMA)3.50.25
Butylamine (BA)5.80.41
N-Methylbutylamine (NMBA)9.20.66
This compound (DMBA) 14.0 1.00

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (DMBA peak)≤ 2.01.2
Theoretical Plates (DMBA peak)≥ 20005500
Resolution (DMBA and nearest peak)≥ 2.04.5
%RSD for 6 replicate injections≤ 1.0%0.5%

Table 3: Purity Analysis of a Sample Batch

Peak No.Compound NameRetention Time (min)Area (%)
1Dimethylamine3.60.08
2Butylamine5.90.15
3Unknown8.10.05
4N-Methylbutylamine9.30.22
5This compound 14.1 99.45
6Unknown16.50.05
Total 100.00

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_std Weigh & Dissolve DMBA Standard injection Inject Sample/Standard (10 µL) prep_std->injection prep_sample Weigh & Dissolve DMBA Sample prep_sample->injection prep_mobile Prepare Mobile Phases (Aqueous & Organic) hplc_system HPLC System Setup (Column, Detector, etc.) prep_mobile->hplc_system hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (% Area) integration->calculation report Final Purity Report calculation->report

References

Application Notes and Protocols for N,N-Dimethylbutylamine as a Reagent in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a cornerstone reaction in organic synthesis, pivotal in the pharmaceutical industry for the derivatization of drug candidates to enhance their physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The synthesis of esters is frequently achieved through the reaction of a carboxylic acid or its activated derivative with an alcohol. While various methods exist, the use of acyl chlorides with a suitable base is a common and efficient strategy.

This document provides detailed application notes and a general protocol for the use of N,N-Dimethylbutylamine as a non-nucleophilic base in the esterification of alcohols with acyl chlorides. This compound, a tertiary amine, serves as an effective scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product. Its utility is particularly noted in reactions where a non-nucleophilic base is required to avoid side reactions that can occur with more nucleophilic catalysts like 4-(dimethylaminopyridine) (DMAP).

Principle of the Reaction

The esterification of an alcohol with an acyl chloride is a type of nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the ester and releases a chloride ion. The chloride ion subsequently abstracts a proton from the protonated ester, but more effectively, reacts with a base present in the medium. This compound acts as a hindered, non-nucleophilic base that neutralizes the generated HCl, preventing it from catalyzing side reactions or decomposing acid-sensitive functional groups.

Comparative Data of Esterification Methods

The choice of esterification method can significantly impact reaction efficiency, yield, and substrate scope. Below is a summary of quantitative data for different esterification conditions to provide context for the application of this compound.

Esterification MethodActivating Agent / CatalystBaseTypical SolventTypical Reaction TimeTypical Yield (%)Reference(s)
Acyl Chloride Method -This compound Dichloromethane (DCM)2-6 hours85-95%(Inferred based on similar protocols)
Acyl Chloride Method-TriethylamineDichloromethane (DCM)2-4 hours90-98%[1]
Steglich EsterificationDCC or EDCDMAP (catalytic)Dichloromethane (DCM)12-24 hours80-95%
Fischer EsterificationH₂SO₄ (catalytic)-Excess AlcoholSeveral hours (reflux)60-70% (equilibrium)

Note: The data for this compound is projected based on its properties as a non-nucleophilic base and may require optimization for specific substrates.

Experimental Protocol: Esterification of an Alcohol with an Acyl Chloride using this compound

This protocol provides a general procedure for the esterification of a primary or secondary alcohol with an acyl chloride using this compound as the acid scavenger.

Materials:

  • Alcohol (1.0 eq)

  • Acyl Chloride (1.1 - 1.2 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Rotary evaporator

  • Apparatus for purification (e.g., silica (B1680970) gel column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Acyl Chloride:

    • To the cooled solution, add this compound (1.2 - 1.5 eq) dropwise with stirring.

    • Slowly add the acyl chloride (1.1 - 1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess this compound), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification:

    • Purify the crude product by silica gel column chromatography or distillation to afford the pure ester.

Visualizations

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve Alcohol in Anhydrous DCM B Cool to 0 °C A->B C Add this compound B->C D Add Acyl Chloride C->D E Stir at Room Temperature (2-6 h) D->E F Monitor by TLC E->F G Aqueous Work-up F->G H Drying and Concentration G->H I Purification (Chromatography/Distillation) H->I J Pure Ester I->J

General workflow for ester synthesis.

Reaction_Mechanism R_OH R-OH (Alcohol) Ester R'-COOR (Ester) R_OH->Ester R_OH->Ester Nucleophilic Attack R_COCl R'-COCl (Acyl Chloride) R_COCl->Ester R_COCl->Ester Acyl Substitution Base This compound Salt [this compound-H]⁺Cl⁻ Base->Salt Base->Salt HCl Scavenging

Role of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Acyl chlorides are also corrosive and react violently with water. All reactions should be carried out under anhydrous conditions and with appropriate precautions.

Conclusion

This compound can be effectively employed as a non-nucleophilic base for the esterification of alcohols with acyl chlorides. This method offers a practical alternative to other tertiary amine bases, particularly when the use of a nucleophilic catalyst is undesirable. The provided protocol serves as a general guideline and may require optimization of reaction conditions, such as stoichiometry, temperature, and reaction time, for specific substrates to achieve maximum yields.

References

Application of N,N-Dimethylbutylamine in Corrosion Inhibitors: A Detailed Overview and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Aliphatic Amines as Corrosion Inhibitors

Aliphatic amines are a well-established class of organic corrosion inhibitors. Their efficacy stems from the presence of the nitrogen atom, which acts as a Lewis base, donating its lone pair of electrons to the vacant d-orbitals of metal atoms. This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.

The general mechanism of corrosion inhibition by aliphatic amines involves the following steps:

  • Transport of the inhibitor molecule from the bulk solution to the metal surface.

  • Adsorption of the inhibitor onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding).

  • Formation of a protective barrier that isolates the metal from the corrosive environment.

Quantum chemical studies on aliphatic amines suggest that tertiary amines, such as N,N-Dimethylbutylamine, are characterized by the highest corrosion inhibition efficiency among aliphatic amines.[1][2] This is attributed to their electronic and structural properties that favor strong adsorption on metal surfaces.[1][2]

Quantitative Data Summary (Generalized for Aliphatic Amines)

Specific quantitative data for the corrosion inhibition efficiency of this compound could not be located in the reviewed literature. However, the following table summarizes representative data for other aliphatic amines to provide a comparative context.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
n-ButylamineCarbon Steel1 M HCl0.5 g/L2545.2Weight Loss
TriethylamineMild Steel1 M H₂SO₄5 mM3085.0Potentiodynamic Polarization
DiethylamineMild Steel1 M HCl10 mM2578.0Electrochemical Impedance Spectroscopy

Note: The effectiveness of an inhibitor is highly dependent on the specific conditions of the corrosive environment, the type of metal, and the inhibitor's concentration and chemical structure.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as a corrosion inhibitor is its adsorption onto the metal surface, which blocks the active sites for corrosion. This can be visualized as a multi-step process.

G General Corrosion Inhibition Mechanism of Aliphatic Amines cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface Inhibitor This compound (Inhibitor) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Transport Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Surface (e.g., Steel) Corrosive_Species->Metal Attack Film_Formation Protective Film Formation Adsorption->Film_Formation Anodic_Sites Anodic Sites Film_Formation->Anodic_Sites Blocks Anodic Reactions (Metal Dissolution) Cathodic_Sites Cathodic Sites Film_Formation->Cathodic_Sites Blocks Cathodic Reactions (Hydrogen Evolution)

Caption: General mechanism of corrosion inhibition by aliphatic amines.

Experimental Protocols (Generalized)

The following are generalized protocols for evaluating the corrosion inhibition performance of an aliphatic amine like this compound. These protocols are based on standard methods used in corrosion research.

Weight Loss Method

This gravimetric method is a straightforward technique to determine the corrosion rate.

G Workflow for Weight Loss Corrosion Test A Prepare Metal Coupons (e.g., polishing, cleaning, weighing) C Immerse Coupons in Solutions for a defined period A->C B Prepare Corrosive Solution with and without Inhibitor B->C D Remove Coupons, Clean, and Reweigh C->D E Calculate Corrosion Rate and Inhibition Efficiency D->E

Caption: Workflow for the weight loss corrosion test.

Protocol:

  • Metal Coupon Preparation:

    • Cut metal coupons to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Abrade the coupon surfaces with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

    • Accurately weigh each coupon to four decimal places.

  • Solution Preparation:

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Immersion Test:

    • Immerse the prepared coupons in the test solutions at a constant temperature for a specified duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • Remove the coupons, clean them with a suitable solution to remove corrosion products, rinse with deionized water and acetone, and dry.

    • Reweigh the coupons accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide faster results and insights into the corrosion mechanism.

G Workflow for Electrochemical Corrosion Testing A Prepare Electrochemical Cell (Working, Counter, Reference Electrodes) C Immerse Electrodes and Allow Potential to Stabilize (OCP) A->C B Prepare Corrosive Solution with and without Inhibitor B->C D Perform Electrochemical Measurements (EIS, Potentiodynamic Polarization) C->D E Analyze Data to Determine Corrosion Parameters and IE% D->E

Caption: Workflow for electrochemical corrosion testing.

Protocol:

  • Electrode Preparation:

    • The working electrode is a sample of the metal under investigation. Its surface is prepared similarly to the weight loss coupons.

    • A platinum or graphite (B72142) rod is typically used as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrochemical Cell Setup:

    • Assemble the three electrodes in a glass cell containing the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP):

    • Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • The data is plotted as Nyquist and Bode plots. An equivalent circuit is used to model the data and extract parameters like charge transfer resistance (Rct).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential of the working electrode from a cathodic to an anodic potential relative to the OCP.

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Quantum Chemical Insights

Quantum chemical calculations using Density Functional Theory (DFT) can provide theoretical insights into the corrosion inhibition potential of molecules like this compound.[1][2] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a greater ability to accept electrons from the metal.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Studies on aliphatic amines have shown that tertiary amines possess favorable values for these parameters, suggesting they are effective corrosion inhibitors.[1][2]

Conclusion

While specific experimental data for this compound as a corrosion inhibitor is currently limited in the public domain, its chemical structure as a tertiary aliphatic amine suggests it holds promise in this application. The generalized protocols and theoretical background provided in this document offer a solid foundation for researchers and scientists to systematically evaluate its performance and mechanism of action. Further experimental investigation is warranted to quantify its inhibition efficiency and optimize its application in various corrosive environments.

References

N,N-Dimethylbutylamine (DMBA) as a Catalyst for Epoxy Resin Curing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbutylamine (DMBA) is a tertiary amine that functions as a highly effective catalyst for the curing of epoxy resins. Unlike primary and secondary amines, which act as traditional hardeners by reacting stoichiometrically with epoxy groups, tertiary amines like DMBA primarily promote the anionic homopolymerization of the epoxy resin itself.[1][2] This catalytic activity can also be leveraged to accelerate the curing reactions of other hardeners, such as primary and secondary amines or anhydrides.[1][3]

These application notes provide a comprehensive overview of the use of DMBA as a catalyst in epoxy resin systems, including its mechanism of action, effects on curing kinetics and material properties, and detailed experimental protocols for evaluation.

Mechanism of Action

DMBA catalyzes the curing of epoxy resins through a mechanism of anionic polymerization. The lone pair of electrons on the nitrogen atom of DMBA initiates a nucleophilic attack on one of the carbon atoms of the epoxy ring. This results in the opening of the epoxy ring and the formation of a zwitterion. This zwitterion then acts as an initiator, propagating a chain reaction by attacking other epoxy groups, leading to the formation of a cross-linked polyether network.[4] The presence of hydroxyl groups can further influence the catalytic cycle.[5]

DMBA_Curing_Mechanism DMBA This compound (DMBA) Zwitterion Zwitterion Intermediate DMBA->Zwitterion Nucleophilic Attack Epoxy1 Epoxy Group 1 Epoxy1->Zwitterion Propagating_Chain Propagating Polyether Chain Zwitterion->Propagating_Chain Chain Initiation Epoxy2 Epoxy Group 2 Epoxy2->Propagating_Chain Propagation Crosslinked_Network Cross-linked Network Propagating_Chain->Crosslinked_Network Cross-linking

Caption: Catalytic curing mechanism of epoxy resin by DMBA.

Quantitative Data Summary

The following tables summarize the expected effects of DMBA concentration on the curing characteristics and mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. This data is illustrative and will vary depending on the specific epoxy system and other formulation components.

Table 1: Effect of DMBA Concentration on Curing Characteristics

DMBA Concentration (phr*)Gel Time at 25°C (minutes)Peak Exotherm Temperature (°C)Time to Peak Exotherm (minutes)
1.012085150
2.07511090
3.04514060
4.02517535

*phr: parts per hundred parts of resin by weight

Table 2: Effect of DMBA Concentration on Mechanical Properties

DMBA Concentration (phr*)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temp. (Tg) (°C)
1.0652.8135
2.0723.0145
3.0783.2155
4.0753.1150

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of DMBA as a catalyst in epoxy resin formulations.

Protocol for Determination of Gel Time

Objective: To determine the pot life or working time of an epoxy resin system catalyzed by DMBA.

Materials:

  • Epoxy resin (e.g., DGEBA)

  • This compound (DMBA)

  • Disposable beakers or cups

  • Stirring rods

  • Stopwatch

  • Thermocouple (optional)

Procedure:

  • Accurately weigh the desired amount of epoxy resin into a disposable beaker.

  • Calculate and weigh the required amount of DMBA based on the desired phr concentration.

  • Add the DMBA to the epoxy resin and immediately start the stopwatch.

  • Thoroughly mix the components for 2 minutes, ensuring a homogeneous mixture.

  • Periodically probe the mixture with a clean stirring rod.

  • The gel time is the point at which the resin becomes stringy and no longer flows freely from the stirring rod. Record the elapsed time.

  • For more precise measurements, a temperature-controlled gel time meter can be used.

Protocol for Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)

Objective: To characterize the curing reaction, including onset temperature, peak exotherm, and total heat of reaction.[6][7]

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Crimp press for DSC pans

  • Epoxy resin/DMBA mixture

Procedure:

  • Prepare the epoxy/DMBA mixture as described in Protocol 4.1.

  • Immediately after mixing, accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan.

  • Seal the pan using the crimp press. Place an empty, sealed pan on the reference side of the DSC cell.[8]

  • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).[6]

  • Record the heat flow as a function of temperature.

  • From the resulting DSC curve, determine the onset temperature of the cure, the peak exotherm temperature, and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.[7][9]

DSC_Workflow start Start: Prepare Epoxy/DMBA Mixture weigh Weigh 5-10 mg into DSC Pan start->weigh seal Seal Pan Hermetically weigh->seal load Load Sample and Reference Pans into DSC seal->load program Program DSC: Dynamic Scan (e.g., 10°C/min from 25°C to 250°C) load->program run Run DSC Analysis program->run analyze Analyze Resulting Thermogram run->analyze data Determine: - Onset Temperature - Peak Exotherm - Total Heat of Reaction (ΔH) analyze->data end End data->end

Caption: Workflow for DSC analysis of epoxy curing kinetics.

Protocol for Mechanical Property Testing

Objective: To determine the tensile properties of the cured epoxy resin as per ASTM D638.[2][5]

Materials:

  • Cured epoxy/DMBA samples cast into dog-bone shaped specimens

  • Universal testing machine with tensile grips

  • Calipers for precise measurement of specimen dimensions

Procedure:

  • Prepare a larger batch of the epoxy/DMBA mixture and pour it into a mold of the desired specimen shape (as specified in ASTM D638).

  • Cure the samples according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at 120°C for 2 hours).

  • Carefully remove the cured specimens from the mold and ensure they are free of defects.

  • Measure the width and thickness of the gauge section of each specimen with calipers.

  • Secure the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength and tensile modulus from the stress-strain curve.

Safety Precautions

This compound is a flammable liquid with an ammonia-like odor.[10] It can cause skin and eye burns and may be irritating to the respiratory system.[10] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for DMBA before use.

References

Application Notes and Protocols for the Gas Chromatography (GC) Detection of N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the qualitative and quantitative analysis of N,N-Dimethylbutylamine (DMBA) using gas chromatography (GC). The protocols outlined below include a derivatization-free headspace GC-Mass Spectrometry (MS) method suitable for volatile amines and a direct injection GC-Flame Ionization Detection (FID) method.

Introduction

This compound is a tertiary amine of interest in various chemical and pharmaceutical contexts. Accurate and robust analytical methods are crucial for its detection and quantification in different matrices. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like DMBA. However, the inherent polarity of amines can lead to challenges such as poor peak shape and column adsorption.[1] The following methods address these challenges through optimized chromatographic conditions and sample introduction techniques.

Method 1: Derivatization-Free Analysis by Headspace GC-MS

This method is ideal for the analysis of DMBA in complex matrices, as the headspace injection minimizes the introduction of non-volatile matrix components into the GC system, thus protecting the inlet and column. This approach is particularly suitable for short-chain volatile amines.[2][3][4]

Experimental Protocol

1. Reagents and Materials

  • This compound (DMBA) standard

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps

2. Standard and Sample Preparation

  • Stock Standard Solution: Prepare a stock solution of DMBA in a suitable solvent (e.g., methanol (B129727) or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water in headspace vials.

  • Sample Preparation: For liquid samples, place a known volume (e.g., 400 µL) into a 20 mL headspace vial.[3] To liberate the volatile amine, create an alkaline and saline environment by adding a solution of NaOH and NaCl.[3]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 Series GC or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent[5]

  • Autosampler: Headspace sampler (e.g., Triplus Headspace injection system)[2]

ParameterCondition
GC Column Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness)[2]
Carrier Gas Helium at a constant flow of 2 mL/min[2]
Injection Mode Headspace
Split Ratio 7:1[2]
Oven Program Initial: 40°C, hold for 4 minRamp: 25°C/min to 250°C, hold for 3 min[2]
Headspace Conditions Agitation: 10 min at 70°C[2]
MS Transfer Line 250°C
Ion Source Temp. 230°C
MS Mode Single Ion Monitoring (SIM) or Full Scan
Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of volatile amines using a headspace GC-MS method.

AnalyteMatrixRecovery (%)Accuracy (% Bias)Precision (% RSD)
TrimethylaminePlasma>92%[3]<12%[3]<12%[3]
DiethylaminePlasma>92%[3]<12%[3]<12%[3]
Triethylamine (B128534)Plasma>92%[3]<12%[3]<12%[3]
DimethylaminePlasma>75%[3]<12%[3]<12%[3]

This data is representative of the performance of headspace GC-MS for volatile amines and is adapted from a study on similar compounds.[3]

Method 2: Direct Injection Analysis by GC-FID

This method is suitable for routine analysis of DMBA in relatively clean sample matrices where high sensitivity is not the primary requirement. A base-deactivated column is recommended to improve peak shape.

Experimental Protocol

1. Reagents and Materials

  • This compound (DMBA) standard

  • Acetonitrile (ACN) or other suitable solvent

2. Standard and Sample Preparation

  • Stock Standard Solution: Prepare a stock solution of DMBA in the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing DMBA in the solvent to a concentration within the calibration range.

3. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

ParameterCondition
GC Column Agilent CP-Sil 13 CB (50 m x 0.32 mm ID, 1.2 µm film thickness)[6]
Carrier Gas Helium at 100 kPa[6]
Injection Mode Split (e.g., 100:1)[6]
Injector Temp. 200°C[6]
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 250°C[6]
Detector Temp. 275°C[6]
Quantitative Data Summary

The following table provides retention times for several tertiary amines on a CP-Sil 13 CB column, which can be used as a reference for the expected retention time of this compound.

Tertiary AmineRetention Time (min)
TrimethylamineNot Reported
Triethylamine6.63[6]
Diethylmethylamine8.33[6]
Diisopropylethylamine11.43[6]
Tributylamine (B1682462)19.17[6]

This compound, with a boiling point of approximately 94-95°C, would be expected to elute between triethylamine and tributylamine under these conditions.

Derivatization as an Alternative Approach

For challenging matrices or to improve chromatographic performance, derivatization can be employed. This process chemically modifies the amine to reduce its polarity and increase its volatility.[2] Common derivatization reagents for amines in GC include:

  • Acylating Agents: Such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

  • Silylating Agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]

  • Chloroformates: Such as propyl chloroformate.[8]

The derivatization reaction typically involves incubating the dried sample extract with the derivatizing reagent at an elevated temperature before GC injection.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection (Headspace or Liquid) Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the GC analysis of this compound.

Headspace_Protocol Start Start: Sample/Standard in Vial AddReagents Add NaOH and NaCl Solution Start->AddReagents SealVial Seal Vial AddReagents->SealVial Incubate Incubate and Agitate (e.g., 70°C for 10 min) SealVial->Incubate Inject Inject Headspace Vapor into GC Incubate->Inject End GC-MS Analysis Inject->End

Caption: Protocol for headspace sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethylbutylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Dimethylbutylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common synthetic routes are Reductive Amination and Direct Alkylation. Reductive amination of butanal (butyraldehyde) with dimethylamine (B145610) is generally the preferred method as it offers higher yields and avoids the formation of quaternary ammonium (B1175870) salts.[1][2][3] Direct alkylation involves reacting a butyl halide with dimethylamine, but controlling the reaction to prevent over-alkylation can be challenging.[1]

Q2: Why is reductive amination often preferred over direct alkylation for producing this compound?

A2: Reductive amination is favored because it is a more controlled reaction that specifically produces the tertiary amine, preventing the formation of quaternary ammonium salts.[4] Direct alkylation can be difficult to stop at the tertiary amine stage, leading to a mixture of products and often lower yields of the desired this compound after purification.[5]

Q3: What are the common reducing agents used in the reductive amination synthesis of this compound?

A3: A variety of reducing agents can be used. Common choices include formic acid (in a process similar to the Eschweiler-Clarke reaction), sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a catalyst like Pd/C).[6][7] The choice of reagent depends on factors like substrate tolerance, safety considerations, and desired reaction conditions.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Key safety considerations include:

  • Butyraldehyde (B50154): Is flammable and an irritant.

  • Dimethylamine: Is a flammable and corrosive gas, often supplied as a solution. It should be handled in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts violently with water and acids to produce flammable hydrogen gas and should be handled in a dry environment.

  • Sodium Cyanoborohydride: Can release highly toxic hydrogen cyanide gas if the reaction mixture becomes too acidic (pH < 7).

  • Solvents: Many organic solvents used are flammable. Ensure all heating is performed using appropriate apparatus in a well-ventilated area.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a practical question-and-answer format.

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

A5: Low yield is a common problem that can be traced to several factors. Systematically investigate the following possibilities:

  • Reagent Quality: The purity of the starting materials, particularly the butyraldehyde, is critical. Aldehydes can oxidize to carboxylic acids upon storage. Ensure you are using pure, fresh, or recently distilled reagents.

  • Moisture: The presence of water can interfere with the reaction, especially with moisture-sensitive reducing agents like sodium borohydride.[8] Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An incorrect ratio of dimethylamine, butyraldehyde, or the reducing agent can lead to incomplete conversion or the formation of side products.[1][9]

  • Suboptimal Temperature: Reaction temperature can significantly impact the rate and outcome. The reaction may be too slow if the temperature is too low, or side reactions may be favored if it is too high.

  • Inefficient Mixing: In heterogeneous reactions (e.g., with a solid-supported catalyst), efficient stirring is essential to ensure all reactants come into contact.

Troubleshooting_Low_Yield start Low or No Product Yield reagent_quality Check Reagent Purity (Butyraldehyde, Dimethylamine) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->reaction_conditions moisture Ensure Anhydrous Conditions start->moisture workup Review Work-up & Purification start->workup solution1 Use fresh/purified reagents. Perform reaction under inert gas. reagent_quality->solution1 solution2 Optimize temperature. Verify molar ratios. Ensure efficient mixing. reaction_conditions->solution2 solution3 Use dry glassware & anhydrous solvents. moisture->solution3 solution4 Check for product loss during extraction or distillation. workup->solution4

A stepwise workflow for troubleshooting low product yield.

Q6: I've identified an unexpected side product. What is it likely to be and how can I prevent it?

A6: The identity of the side product depends on the synthetic route used:

  • Via Reductive Amination: The most common side product is 1-butanol, formed from the reduction of the butyraldehyde starting material.[3] This can be minimized by ensuring the rate of amination (imine formation) is faster than the aldehyde reduction. This is often achieved by the slow addition of the reducing agent. Another possible side reaction is an aldol (B89426) condensation of the butyraldehyde starting material.[2]

  • Via Direct Alkylation: The primary side product is the N,N,N-dimethylbutan-1-aminium salt (a quaternary ammonium salt) due to over-alkylation. To prevent this, use dimethylamine in excess and add the butyl halide slowly to the reaction mixture. However, separating the product from excess amine can be challenging.

Q7: The reaction seems to have stalled before completion. What should I investigate?

A7: A stalled reaction can be due to several factors:

  • Depleted Reducing Agent: The reducing agent may have been consumed due to reaction with the solvent, moisture, or impurities.

  • Catalyst Deactivation: If using a heterogeneous catalyst (e.g., Pd/C for catalytic hydrogenation), the catalyst may have become poisoned or deactivated.

  • pH Issues: For certain reducing agents like sodium cyanoborohydride, the reaction pH is critical. If the pH becomes too high, the formation of the intermediate iminium ion is slow, and if it's too low (acidic), the reducing agent can decompose.[5]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the primary synthesis methods of this compound.

Table 1: Comparison of Synthesis Methods for this compound

ParameterReductive AminationDirect Alkylation
Primary Reactants Butyraldehyde, DimethylamineButyl Halide (e.g., 1-Bromobutane), Dimethylamine
Key Reagent Reducing Agent (e.g., NaBH₄, H₂/Pd/C, HCOOH)None (Nucleophilic Substitution)
Typical Temperature 0 - 100 °C25 - 85 °C
Primary Side Product 1-ButanolQuaternary Ammonium Salt
Typical Yield High (often >80%)[10]Moderate to Low
Key Advantage High selectivity, avoids over-alkylation[4]Simple reagent set
Key Disadvantage Requires a reducing agentProne to over-alkylation, product mixtures

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination with Sodium Borohydride

This protocol is a general method adapted for the synthesis of this compound.

Materials and Reagents:

  • Butyraldehyde

  • Dimethylamine (40% solution in water)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, for pH adjustment and work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine butyraldehyde (1.0 eq) and dimethylamine solution (2.5 eq).

  • pH Adjustment: Slowly add HCl to adjust the pH of the mixture to approximately 6-7. This promotes the formation of the intermediate iminium ion.

  • Reduction: In a separate flask, dissolve sodium borohydride (1.5 eq) in cold methanol. Add this solution dropwise to the stirred aldehyde/amine mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully add excess 1M HCl to quench any remaining NaBH₄. Make the solution alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide (B78521) solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure this compound.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Reactants cluster_1 Reductive Amination cluster_2 Direct Alkylation (SN2) butyraldehyde Butyraldehyde ra_step1 Iminium Ion Formation butyraldehyde->ra_step1 dimethylamine Dimethylamine dimethylamine->ra_step1 da_step1 Nucleophilic Attack dimethylamine->da_step1 butyl_halide Butyl Halide butyl_halide->da_step1 product This compound side_product Quaternary Salt (Over-alkylation) product->side_product Further Alkylation ra_step2 Reduction (e.g., NaBH4) ra_step1->ra_step2 ra_step2->product da_step1->product Reductive_Amination_Mechanism reactant1 Butyraldehyde CH₃(CH₂)₂CHO intermediate1 Hemiaminal CH₃(CH₂)₂CH(OH)N(CH₃)₂ reactant1->intermediate1 + Dimethylamine reactant2 Dimethylamine (CH₃)₂NH reactant2->intermediate1 intermediate2 Iminium Ion [CH₃(CH₂)₂CH=N⁺(CH₃)₂] intermediate1->intermediate2 - H₂O product This compound CH₃(CH₂)₃N(CH₃)₂ intermediate2->product reducer Reducing Agent e.g., [BH₄]⁻ reducer->product + Hydride Transfer

References

Technical Support Center: Purification of N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of N,N-Dimethylbutylamine from a typical reaction mixture. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?

A1: The most common impurities include unreacted starting materials such as butyraldehyde (B50154) and dimethylamine, byproducts from the self-condensation of butyraldehyde (e.g., 2-ethyl-2-hexenal), and potentially small amounts of N-oxides of this compound if exposed to air for extended periods.[1][2][3][4] Solvents used in the synthesis will also be present.

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are fractional distillation under reduced pressure, acid-base extraction, and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: My this compound sample is discolored (yellow to brown). What is the likely cause and how can I fix it?

A3: Discoloration in amines is often due to air oxidation or the presence of colored impurities.[5] Storing the amine under an inert atmosphere (nitrogen or argon) can minimize oxidation.[5] To remove colored impurities, you can try treatment with activated charcoal followed by filtration, or perform a careful fractional distillation.[6] Some colored impurities may also be removed by acid-base extraction.

Q4: Why is my this compound "streaking" or "tailing" on a standard silica (B1680970) gel column?

A4: Basic compounds like this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape and inefficient separation.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-2%), to your eluent system. Alternatively, using a less acidic stationary phase like basic or neutral alumina (B75360) can be effective.

Q5: Is it necessary to use vacuum distillation for this compound?

A5: While this compound has a relatively low boiling point at atmospheric pressure, using vacuum distillation is highly recommended. It significantly lowers the boiling point, which helps to prevent thermal degradation of the amine and minimize the formation of high-boiling impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Problem Potential Cause(s) Troubleshooting Steps
Persistent odor of butyraldehyde after initial purification. Incomplete removal of unreacted butyraldehyde.1. Acid-Base Extraction: Perform an additional wash of the organic layer with a dilute acidic solution (e.g., 1M HCl) to ensure all the basic amine is in the aqueous phase, leaving the neutral aldehyde in the organic phase. 2. Sodium Bisulfite Wash: Wash the crude organic product with a saturated aqueous solution of sodium bisulfite. This will form a solid adduct with the aldehyde, which can be removed by filtration. The amine can then be recovered from the organic layer. 3. Fractional Distillation: Careful fractional distillation should separate the lower-boiling butyraldehyde from the this compound.
Low recovery of this compound after acid-base extraction. 1. Incomplete extraction from the aqueous layer after basification. 2. Formation of an emulsion during extraction. 3. The pH of the aqueous layer was not sufficiently basic during the back-extraction.1. Increase the number of extractions with an organic solvent (e.g., diethyl ether, dichloromethane) from the basified aqueous layer. 2. To break up an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 3. Ensure the pH of the aqueous layer is >12 before attempting to extract the free amine. Use a pH meter or pH paper to verify.
Co-elution of impurities with the product during flash chromatography. The solvent system does not have sufficient resolving power.1. Optimize the Solvent System: Use TLC to test different solvent systems. A good starting point for amines on silica is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol), with the addition of 0.5-2% triethylamine. 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation. 3. Consider an Alternative Stationary Phase: If separation on silica is still problematic, try using basic or neutral alumina.
The distilled this compound is still impure as per GC-MS analysis. 1. Inefficient fractional distillation setup. 2. The presence of impurities with boiling points close to that of the product. 3. Thermal decomposition during distillation.1. Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation. 2. If close-boiling impurities are present, a combination of purification techniques may be necessary. For example, perform an acid-base extraction before the final distillation. 3. Ensure the distillation is performed under a stable vacuum to keep the boiling temperature as low as possible.
Product degradation upon storage. This compound is susceptible to air oxidation.[5]Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed, amber glass bottle, and keep it in a cool, dark place.[5]

Data Presentation

Property Value
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol [7]
Boiling Point 93.3 °C at 750 mmHg[8]
Density 0.721 g/mL at 25 °C[8]
Water Solubility 3.4 g/100 mL at 20 °C[8]
Appearance Colorless to almost colorless clear liquid[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities (e.g., unreacted butyraldehyde, self-condensation byproducts) can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution with stirring until the pH is greater than 12. This will deprotonate the amine, causing it to separate from the aqueous solution.

  • Re-extraction: Extract the free amine from the basified aqueous solution three times with a fresh portion of organic solvent (diethyl ether or DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating components with different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry. Add a magnetic stir bar or boiling chips to the distillation flask containing the crude this compound.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to a stable level (e.g., 20-50 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or low-boiling impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Protocol 3: Purification by Flash Column Chromatography

This method is useful for removing impurities with different polarities.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A common system for amines is a mixture of hexanes and ethyl acetate with 0.5-2% triethylamine added to prevent tailing. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Mandatory Visualizations

troubleshooting_workflow start Crude this compound extraction Acid-Base Extraction start->extraction Initial Purification analysis Purity Analysis (GC-MS, NMR) extraction->analysis distillation Fractional Distillation distillation->analysis chromatography Flash Chromatography chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 98% fail Impure Product analysis->fail Purity < 98% fail->distillation Remove close-boiling impurities fail->chromatography Remove polar/non-polar impurities

Caption: A logical workflow for the purification and troubleshooting of this compound.

reaction_purification_workflow cluster_reaction Reductive Amination cluster_purification Purification butyraldehyde Butyraldehyde reaction Reaction Mixture butyraldehyde->reaction dimethylamine Dimethylamine dimethylamine->reaction reducing_agent Reducing Agent reducing_agent->reaction workup Aqueous Workup / Extraction reaction->workup drying Drying (e.g., Na2SO4) workup->drying concentration Solvent Removal drying->concentration final_purification Distillation or Chromatography concentration->final_purification product Pure this compound final_purification->product

Caption: A typical workflow for the synthesis and purification of this compound.

References

Technical Support Center: Preventing Byproduct Formation in N,N-Dimethylbutylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of N,N-Dimethylbutylamine. Our focus is on practical strategies to minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common synthetic methods and the issues that may arise.

Section 1: Direct Alkylation Issues

Q1: I'm synthesizing this compound by reacting butylamine (B146782) with a methylating agent, but my final product is contaminated with a significant amount of a higher molecular weight impurity. What is this byproduct and why is it forming?

A1: The most probable byproduct is a quaternary ammonium (B1175870) salt. This occurs due to over-alkylation, a common side reaction in direct alkylation of amines. The desired product, this compound (a tertiary amine), is nucleophilic and can react further with the methylating agent to form the quaternary ammonium salt. This reduces the yield of your target compound and complicates purification.

Q2: How can I minimize or prevent the formation of quaternary ammonium salts in my direct alkylation reaction?

A2: While completely avoiding over-alkylation in direct alkylation is challenging, you can implement the following strategies to reduce it:

  • Control Stoichiometry: Use a precise molar ratio of your reactants. However, this alone may not fully prevent the side reaction.

  • Slow Reagent Addition: Adding the methylating agent dropwise helps to maintain its low concentration in the reaction mixture, which can favor mono- and di-alkylation over the third alkylation step.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the over-alkylation reaction.

  • Consider Alternative Methods: For higher purity and yield, alternative synthetic routes such as reductive amination or the Eschweiler-Clarke reaction are strongly recommended as they are not prone to this type of over-alkylation.

Section 2: Reductive Amination Challenges

Q3: I am preparing this compound through the reductive amination of butyraldehyde (B50154) and dimethylamine (B145610), but the reaction yield is lower than expected. What are the potential causes?

A3: Low yields in reductive amination can stem from several issues:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation of butyraldehyde and dimethylamine to form an iminium ion is a critical equilibrium step. The reaction pH is a key factor; a slightly acidic medium (pH 4-6) is often optimal to facilitate both the nucleophilic attack of the amine and the dehydration step.

  • Inappropriate Reducing Agent: The choice and handling of the reducing agent are crucial. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent well-suited for reductive aminations. More powerful reducing agents like sodium borohydride (B1222165) can reduce the starting aldehyde to butanol, thus lowering the yield of the desired amine.

  • Aldehyde Side Reactions: Under certain conditions (e.g., strongly acidic or basic), butyraldehyde can undergo self-condensation (aldol reaction), which consumes the starting material.

Q4: My analysis shows the presence of butanol in my product mixture. How can I avoid this byproduct?

A4: The presence of butanol indicates the direct reduction of your starting material, butyraldehyde. To circumvent this:

  • Use a Milder Reducing Agent: Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known to selectively reduce imines in the presence of aldehydes.

  • Optimize Reaction Sequence: First, allow for the complete formation of the iminium ion by stirring the butyraldehyde and dimethylamine together for a period (e.g., 30-60 minutes) at room temperature before introducing the reducing agent. This sequential approach can significantly improve selectivity.

Section 3: Optimizing the Eschweiler-Clarke Reaction

Q5: I need to prepare this compound from butylamine and want to avoid over-alkylation byproducts. Is the Eschweiler-Clarke reaction a suitable choice?

A5: Absolutely. The Eschweiler-Clarke reaction is a highly effective method for the exhaustive methylation of primary amines to tertiary amines. It utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. A key advantage of this reaction is that it inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.

Q6: My Eschweiler-Clarke reaction seems to be proceeding slowly, resulting in an incomplete reaction and low yield. How can I drive it to completion?

A6: To enhance the efficiency of your Eschweiler-Clarke reaction:

  • Use Excess Reagents: The reaction is typically performed with an excess of both formaldehyde and formic acid to ensure the complete methylation of the starting amine.

  • Increase Temperature: Heating the reaction mixture, usually to reflux (around 80-100 °C), is standard practice to achieve a reasonable reaction rate.

  • Ensure Appropriate pH: The reaction is conducted in formic acid, but the amine must be present in its free, unprotonated form to initiate the reaction with formaldehyde. The excess formic acid serves as both a catalyst and the reducing agent.

Data Presentation

The choice of synthetic route has a significant impact on the yield and purity of this compound. The following table provides an illustrative comparison of common methods.

Table 1: Comparison of Synthetic Methods for this compound

Method Illustrative Yield of this compound Common Byproducts Advantages Disadvantages
Direct Alkylation 40-60%Quaternary ammonium salt, unreacted starting materialsSimple procedure, common reagentsPoor selectivity, risk of over-alkylation, often requires difficult purification
Reductive Amination 75-95%Butanol (from aldehyde reduction), unreacted starting materialsHigh selectivity, good to excellent yields, milder conditions possibleRequires careful selection of reducing agent and optimization of reaction conditions
Eschweiler-Clarke Reaction 85-95%Minimal byproducts if run to completionExcellent selectivity, no quaternary salt formation, high yieldsRequires elevated temperatures and use of excess reagents

Note: The yields presented are for illustrative purposes and can vary depending on the specific experimental conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol employs sodium triacetoxyborohydride (STAB) for a selective reduction.

Materials:

  • Butyraldehyde

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve butyraldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add dimethylamine solution (1.2 eq) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, monitoring for any exotherm.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via the Eschweiler-Clarke Reaction

Materials:

  • Butylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • 10 M Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottom flask, add butylamine (1.0 eq).

  • Cool the flask in an ice bath and slowly add formic acid (3.0 eq) with stirring.

  • To the resulting amine formate (B1220265) salt, add the formaldehyde solution (2.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to 100 °C in a heating mantle for 8-16 hours.

  • After cooling to room temperature, carefully make the reaction mixture basic (pH > 10) by the slow addition of 10 M sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter the mixture and remove the diethyl ether by distillation or rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation.

Visualizations

The following diagrams illustrate key concepts in the synthesis of this compound.

direct_alkylation_pathway cluster_start Starting Materials cluster_products Products Butylamine Butylamine This compound This compound Butylamine->this compound Desired Reaction Methylating Agent Methylating Agent Quaternary Ammonium Salt (Byproduct) Quaternary Ammonium Salt (Byproduct) This compound->Quaternary Ammonium Salt (Byproduct) Over-alkylation reductive_amination_flow Start Start Combine Butyraldehyde & Dimethylamine Combine Butyraldehyde & Dimethylamine Start->Combine Butyraldehyde & Dimethylamine Iminium Ion Formation Iminium Ion Formation Combine Butyraldehyde & Dimethylamine->Iminium Ion Formation Add Selective Reducing Agent Add Selective Reducing Agent Iminium Ion Formation->Add Selective Reducing Agent Reduction to Tertiary Amine Reduction to Tertiary Amine Add Selective Reducing Agent->Reduction to Tertiary Amine Aqueous Workup & Purification Aqueous Workup & Purification Reduction to Tertiary Amine->Aqueous Workup & Purification This compound This compound Aqueous Workup & Purification->this compound troubleshooting_byproducts Byproduct Detected Byproduct Detected Higher MW than Product? Higher MW than Product? Byproduct Detected->Higher MW than Product? Lower MW than Product? Lower MW than Product? Higher MW than Product?->Lower MW than Product? No Over-alkylation Likely Over-alkylation Likely Higher MW than Product?->Over-alkylation Likely Yes Aldehyde Reduction Likely Aldehyde Reduction Likely Lower MW than Product?->Aldehyde Reduction Likely Yes Switch to Eschweiler-Clarke or Reductive Amination Switch to Eschweiler-Clarke or Reductive Amination Over-alkylation Likely->Switch to Eschweiler-Clarke or Reductive Amination Use Milder Reducing Agent (e.g., STAB) Use Milder Reducing Agent (e.g., STAB) Aldehyde Reduction Likely->Use Milder Reducing Agent (e.g., STAB)

Technical Support Center: N,N-Dimethylbutylamine (DMBA) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the deactivation and regeneration of N,N-Dimethylbutylamine (DMBA) used as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMBA), and what are its primary catalytic applications?

A1: this compound is a tertiary amine catalyst.[1] It is widely used in the production of polyurethane (PU) foams, where it helps to control and balance the gelling and blowing reactions.[1][2] Its catalytic activity is influenced by its basicity and the steric hindrance around the nitrogen atom.

Q2: What are the common signs that my DMBA catalyst is losing activity?

A2: Signs of DMBA catalyst deactivation can include:

  • Slower reaction rates: An increase in the time required to reach a certain viscosity or for the foam to rise and cure.

  • Incomplete reaction: The final product may not achieve the desired physical properties, such as hardness or cell structure in foams.

  • Changes in product quality: This can manifest as defects in polyurethane foams, like collapse, shrinkage, or a poor surface finish.

  • Increased catalyst demand: Needing to use more catalyst to achieve the same reaction profile.

Q3: What are the primary causes of DMBA catalyst deactivation?

A3: The deactivation of DMBA, like other amine catalysts, can be attributed to three main mechanisms: poisoning, thermal degradation, and fouling.[3][4]

  • Poisoning: This occurs when impurities in the reaction mixture chemically interact with the catalyst, rendering it inactive.[3] For DMBA, acidic compounds are common poisons that neutralize its basicity.[5]

  • Thermal Degradation: At elevated temperatures, DMBA can decompose, leading to a loss of the active catalytic species. The specific decomposition products will depend on the reaction conditions.

  • Fouling: This involves the deposition of byproducts or unreacted materials onto the catalyst, which can block its active sites.[4] In polyurethane production, this can include the formation of insoluble polyurea precipitates.

Troubleshooting Guide

Issue 1: My polyurethane foam reaction is sluggish, and the foam is not curing properly.

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Acidic Impurities 1. Check Raw Material Purity: Ensure that the polyols and isocyanates used are within their specified acidity values. 2. Neutralize Trace Acids: If acidic impurities are suspected, consider the use of a scavenger, though this may impact the overall formulation. 3. Purify Raw Materials: If feasible, purify the raw materials to remove acidic contaminants.
Insufficient Active Catalyst 1. Verify Catalyst Concentration: Double-check the amount of DMBA added to the formulation. 2. Use Fresh Catalyst: If the catalyst has been stored for a long time or improperly, its activity may have diminished. Use a fresh batch to confirm. 3. Analytical Verification: The purity of the DMBA can be checked using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]
Thermal Degradation 1. Monitor Reaction Temperature: Ensure the reaction temperature does not exceed the recommended limits for the formulation. Exotherms during polymerization can be significant. 2. Optimize Process Conditions: Adjust mixing speeds and batch sizes to better control the reaction temperature.

Issue 2: I'm observing a gradual loss of catalyst efficiency over several production cycles.

Possible Cause Troubleshooting Steps
Progressive Fouling 1. Analyze for Byproduct Buildup: Investigate the accumulation of insoluble byproducts in the reaction vessel or on mixing equipment. 2. Implement Cleaning Protocols: Ensure that reaction vessels are thoroughly cleaned between batches to prevent the accumulation of residues that can deactivate the catalyst.
Catalyst Carry-over and Dilution 1. Review Process Design: In continuous or semi-continuous processes, ensure that the catalyst concentration is being adequately maintained.

Quantitative Data on Catalyst Deactivation and Regeneration

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data for analogous tertiary amine catalysts and general catalyst deactivation/regeneration studies, which can offer valuable insights.

Table 1: Impact of Amine Poisons on Catalyst Productivity (Illustrative)

This table illustrates the potential impact of amine impurities on the productivity of a Ziegler-Natta catalyst system, demonstrating the poisoning effect.

Amine PoisonConcentration (ppm)Productivity Loss (%)
Dimethylamine14019.6
Diethylamine17020.0
(Data adapted from a study on Ziegler-Natta catalysts and is for illustrative purposes to show the poisoning effect of amines.)[7]

Table 2: Efficiency of Different Regeneration Methods for Amine Solutions in CO2 Capture (Analogous System)

This data shows the effectiveness of different catalysts in regenerating amine solutions, which can be conceptually similar to regenerating a deactivated amine catalyst.

CatalystDesorption Rate Increase (%)Heat Duty Reduction (%)
Zr-HZSM-5-25 (on MEA solution)8.257.3
MZC-HPW-20 (on amine solution)12332
CuO-KIT-6 (on amine solution)-33.4
(Data from studies on the regeneration of amine solutions for CO2 capture, serving as an analogy for catalyst regeneration.)[8][9][10]

Experimental Protocols

Protocol 1: Determination of DMBA Purity and Activity via HPLC

Objective: To assess the purity of an this compound sample, which is a key indicator of its catalytic activity.

Materials:

  • This compound (DMBA) sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • HPLC system with a UV detector

  • Newcrom R1 column (or equivalent reverse-phase column)[6]

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH.[6] The exact ratio will depend on the specific column and system and should be optimized.

  • Standard Preparation: Prepare a series of standard solutions of high-purity DMBA in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the DMBA sample to be tested in the mobile phase to a concentration within the range of the calibration standards.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Monitor the elution of DMBA using the UV detector.

  • Data Analysis:

    • Identify the peak corresponding to DMBA based on the retention time of the standards.

    • Calculate the area of the DMBA peak in the sample chromatogram.

    • Determine the concentration of DMBA in the sample using the calibration curve.

    • Calculate the purity of the sample by comparing the concentration of DMBA to the total concentration of all components detected.

Protocol 2: General Procedure for Regeneration of a Fouled DMBA Catalyst by Solvent Washing

Objective: To remove soluble impurities and byproducts that are fouling the DMBA catalyst.

Materials:

  • Deactivated DMBA catalyst

  • A suitable solvent in which the catalyst is soluble but the suspected contaminants are less soluble (e.g., a non-polar solvent like hexane (B92381) if polar byproducts are the issue, or vice-versa).

  • Beaker or flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Solvent Selection: Choose a solvent based on the suspected nature of the contaminants.

  • Washing:

    • Place the deactivated DMBA in a beaker or flask.

    • Add the selected solvent and stir the mixture vigorously for 1-2 hours at room temperature.

  • Separation:

    • If the catalyst is insoluble in the chosen solvent, separate it by filtration.

    • If the catalyst is soluble, this method is not appropriate. Consider a liquid-liquid extraction if the impurities have different solubility characteristics.

  • Drying:

    • Wash the recovered catalyst with a small amount of fresh, clean solvent.

    • Dry the catalyst in a vacuum oven at a temperature below its boiling point to remove any residual solvent.

  • Activity Testing:

    • Test the activity of the regenerated catalyst using a standard test reaction and compare its performance to that of fresh catalyst.

Visualizations

Active Active DMBA Catalyst Deactivated Deactivated DMBA Catalyst Active->Deactivated Deactivation Poisoning Poisoning (e.g., Acidic Impurities) Deactivated->Poisoning Thermal Thermal Degradation (High Temperature) Deactivated->Thermal Fouling Fouling (e.g., Polyurea Deposits) Deactivated->Fouling

Caption: Common deactivation pathways for this compound catalyst.

Start Reduced Catalyst Performance Observed CheckParams Verify Reaction Parameters (Temp, Conc., Purity) Start->CheckParams ParamsOK Parameters Correct? CheckParams->ParamsOK AdjustParams Adjust Parameters and Re-run ParamsOK->AdjustParams No AnalyzeCatalyst Analyze Catalyst Sample (e.g., HPLC for purity) ParamsOK->AnalyzeCatalyst Yes AdjustParams->Start Monitor DeactivationType Identify Deactivation Mechanism AnalyzeCatalyst->DeactivationType Poisoning Poisoning DeactivationType->Poisoning Acidic Impurities Thermal Thermal Degradation DeactivationType->Thermal High Temp Exposure Fouling Fouling DeactivationType->Fouling Byproduct Buildup Regenerate Attempt Catalyst Regeneration Poisoning->Regenerate Replace Replace Catalyst Thermal->Replace Fouling->Regenerate

Caption: Troubleshooting workflow for DMBA catalyst deactivation.

Deactivated Deactivated DMBA (Fouled/Poisoned) Washing Solvent Washing Deactivated->Washing For Fouling Thermal Controlled Thermal Treatment Deactivated->Thermal For Volatile Poisons (Use with caution) Filtration Filtration / Separation Washing->Filtration Drying Drying under Vacuum Thermal->Drying Filtration->Drying Regenerated Regenerated DMBA Drying->Regenerated ActivityTest Activity Testing Regenerated->ActivityTest

Caption: General cycle for the regeneration of this compound catalyst.

References

Troubleshooting low conversion rates with N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Dimethylbutylamine

Welcome to the technical support center for this compound (DMBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMBA) and what are its primary applications? A1: this compound is a tertiary amine.[1] It is commonly used as a catalyst, particularly in the production of polyurethane foams, and as a reagent or building block in organic synthesis, such as in the formation of quaternary ammonium (B1175870) compounds and in metal-catalyzed reactions.[2][3]

Q2: My reaction using DMBA as a catalyst has stalled or is showing very low conversion. What are the most common initial culprits? A2: The most frequent causes for low conversion are the purity and storage of the DMBA, the reaction conditions (temperature, solvent), and the quality of your other reactants. DMBA can be neutralized by acidic impurities, and its catalytic activity is dependent on optimal reaction parameters.[1][4][5]

Q3: How should I properly store this compound? A3: DMBA should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from sunlight.[6] It is incompatible with strong oxidizing agents and strong acids.[7] Improper storage can lead to degradation and reduced reactivity.

Q4: Can steric hindrance from the butyl group in DMBA affect my reaction rate? A4: Yes, the butyl group can create steric bulk around the nitrogen atom. While this can sometimes be beneficial in preventing side reactions, it can also slow down the desired reaction rate by impeding the approach of other reactants to the catalytically active nitrogen center.[8]

Q5: Are there any known incompatibilities for DMBA that I should be aware of? A5: DMBA neutralizes acids in exothermic reactions.[1][5] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1]

Troubleshooting Guide: Low Conversion Rates

Low product yield is a common issue. This guide provides a systematic approach to identifying and resolving the problem.

General Troubleshooting Workflow

A stepwise workflow for troubleshooting low product yield.

Q&A Troubleshooting Details

Q: How do I verify the quality of my this compound? A: If you suspect catalyst degradation, consider analyzing your DMBA sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for impurities. A simpler first step is to use DMBA from a new, unopened container to see if conversion improves.

Q: My reaction involves forming a quaternary ammonium salt, but the yield is poor. What parameters should I focus on optimizing? A: For SN2 reactions like quaternization, the key parameters to optimize are the choice of solvent, temperature, and the molar ratio of reactants.[4] Ensure your alkyl halide is reactive and your solvent is appropriate (polar aprotic solvents like DMF or acetonitrile (B52724) are often used).[9] Using an excess of the alkylating agent can sometimes drive the reaction to completion.

Q: What type of solvents are compatible with DMBA? A: DMBA is soluble in a wide range of common organic solvents. The optimal choice depends on the specifics of your reaction, including reactant solubility. Common choices include:

  • Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF)[2]

  • Ethereal Solvents: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Halogenated Solvents: Dichloromethane (DCM)

Data & Experimental Protocols

Data Presentation: Example Reaction Conditions

The following tables summarize typical conditions found in literature for reactions involving tertiary amines like DMBA. These should be used as a starting point for optimization.

Table 1: Conditions for Quaternization of Tertiary Amines

Parameter Value/Type Source
Tertiary Amine 1.0 equivalent [10]
Alkylating Agent (e.g., CH₃I) 1.2 equivalents [10]
Solvent Methanol (B129727) or Acetonitrile [9][10]
Temperature 65-80 °C (Reflux) [9][10]

| Reaction Time | 3-8 hours |[9][10] |

Table 2: Conditions for a Palladium-Catalyzed Cross-Coupling Reaction

Parameter Value/Type Source
Aryl Bromide 1.0 equivalent [2]
This compound 2.0 equivalents [2]
Catalyst (Pd₂dba₃CHCl₃) 5 mol % [2]
Ligand (Xantphos) 20 mol % [2]
Solvent DMF [2]

| Temperature | 100 °C |[2] |

Signaling Pathway: SN2 Quaternization Reaction

This diagram illustrates the mechanism for the formation of a quaternary ammonium salt, a common reaction for DMBA.

SN2 pathway for quaternization of DMBA.

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

This protocol is adapted from a general procedure for the quaternization of a tertiary amine with methyl iodide.[10]

Objective: To synthesize 4-Phenoxy-N,N,N-trimethylbutan-1-aminium iodide by reacting a tertiary amine with methyl iodide.

Materials:

  • N,N-Dimethyl-4-phenoxybutan-1-amine (1.93 g, 10 mmol, 1.0 eq)

  • Methyl iodide (0.75 mL, 12 mmol, 1.2 eq)

  • Methanol (25 mL)

  • Diethyl ether (cold, for precipitation)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve N,N-Dimethyl-4-phenoxybutan-1-amine (10 mmol) in 25 mL of methanol in a 50 mL round-bottom flask.

  • Add methyl iodide (12 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 3 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain a solid or viscous oil.

  • Triturate the residue with 30 mL of cold diethyl ether to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety Precautions:

  • Methyl iodide is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[10]

  • Perform all operations in a well-ventilated fume hood.

  • Wear safety goggles, a lab coat, and appropriate gloves.

References

Impact of temperature and pressure on N,N-Dimethylbutylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dimethylbutylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of this compound, with a special focus on the critical roles of temperature and pressure. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions, troubleshoot common issues, and ensure the highest possible yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound include:

  • Reductive Amination of Butyraldehyde (B50154) with Dimethylamine (B145610): This is a widely used one-pot reaction where butyraldehyde reacts with dimethylamine in the presence of a reducing agent.

  • Catalytic Amination of 1-Butanol (B46404) with Dimethylamine: This method involves the reaction of 1-butanol with dimethylamine over a heterogeneous catalyst at elevated temperature and pressure.

  • Alkylation of Dimethylamine with a Butyl Halide: This classic SN2 reaction involves the nucleophilic attack of dimethylamine on a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane).

Q2: How do temperature and pressure generally affect the synthesis of this compound?

A2: Temperature and pressure are critical parameters that significantly influence reaction rate, yield, and selectivity.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions such as decomposition of reactants or products, or in the case of catalytic reactions, catalyst deactivation. Finding the optimal temperature is key to balancing reaction speed and selectivity.

  • Pressure: In gas-phase reactions like the catalytic amination of 1-butanol, higher pressure increases the concentration of gaseous reactants, which can lead to a higher reaction rate and yield. In liquid-phase reactions, pressure can be used to keep volatile reactants in the liquid phase at elevated temperatures.

Q3: What are the common side products in this compound synthesis and how can they be minimized?

A3: Common side products include:

  • Over-alkylation products (Quaternary Ammonium (B1175870) Salts): In the alkylation of dimethylamine, the product this compound can react further with the butyl halide to form a quaternary ammonium salt. This can be minimized by using an excess of dimethylamine.

  • Products from side reactions of butyraldehyde: In reductive amination, butyraldehyde can undergo self-condensation (aldol reaction) under certain conditions. Careful control of reaction conditions, such as temperature and catalyst, can minimize this.

  • N-Oxides: Tertiary amines can be oxidized to N-oxides, especially in the presence of oxidizing agents or air at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Dealkylation Products: At high temperatures, this compound can undergo dealkylation to form butylamine (B146782) and other byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Suboptimal Temperature Too Low: The reaction rate may be too slow. Gradually increase the temperature in increments of 5-10°C and monitor the reaction progress. Too High: Side reactions or product decomposition may be occurring. Decrease the temperature and consider using a more active catalyst if the reaction rate becomes too slow.
Incorrect Pressure Too Low (for gas-phase reactions): The concentration of reactants may be insufficient. Increase the system pressure to enhance the reaction rate. Inadequate Pressure (for liquid-phase reactions): Volatile reactants may be escaping the reaction mixture. Ensure the reaction is performed in a sealed vessel capable of withstanding the vapor pressure at the reaction temperature.
Inefficient Mixing Ensure adequate stirring to promote contact between reactants, especially in heterogeneous catalytic reactions.
Catalyst Deactivation (For catalytic methods): The catalyst may be poisoned or sintered. Regenerate or replace the catalyst. Ensure reactants and solvents are pure and free of catalyst poisons.
Improper Stoichiometry Optimize the molar ratio of reactants. For alkylation, an excess of dimethylamine can favor the formation of the tertiary amine over the quaternary ammonium salt.

Issue 2: Poor Purity of this compound

Potential Cause Troubleshooting Steps
Formation of Quaternary Ammonium Salt Use a larger excess of dimethylamine. Monitor the reaction closely and stop it once the starting butyl halide is consumed. The salt is typically water-soluble and can be removed during aqueous workup.
Aldol Condensation of Butyraldehyde (For reductive amination): Lower the reaction temperature and ensure the pH is controlled. Some catalysts are more prone to promoting this side reaction.
Presence of N-Oxide Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents.
Dealkylation Byproducts Avoid excessively high reaction temperatures. The optimal temperature is a trade-off between reaction rate and selectivity.

Experimental Protocols

Protocol 1: Reductive Amination of Butyraldehyde with Dimethylamine

This protocol is a general guideline and may require optimization.

Materials:

  • Butyraldehyde

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or H₂ with a catalyst like Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Dichloromethane)

  • Acid for pH adjustment (e.g., Acetic acid)

Procedure:

  • In a suitable reaction vessel, dissolve butyraldehyde in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine solution while maintaining the temperature below 10°C.

  • If necessary, adjust the pH to the optimal range for imine formation and reduction (typically slightly acidic for reduction with borohydrides).

  • In a separate flask, prepare a solution or suspension of the reducing agent.

  • Slowly add the reducing agent to the reaction mixture, keeping the temperature controlled. For catalytic hydrogenation, pressurize the vessel with hydrogen gas.

  • Allow the reaction to proceed at the optimized temperature and pressure until completion (monitor by GC or TLC).

  • Quench the reaction carefully (e.g., by adding water or a dilute acid).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Data Presentation: Impact of Temperature and Pressure on Reductive Amination

The following table summarizes hypothetical data to illustrate the general effects of temperature and pressure on the reductive amination of butyraldehyde with dimethylamine. Actual results will vary based on specific catalysts, reagents, and reaction setup.

Temperature (°C)Pressure (bar, H₂)Butyraldehyde Conversion (%)This compound Selectivity (%)Key Observations
2516095Low reaction rate.
5019592Increased reaction rate, slight decrease in selectivity.
801>9985High conversion, but increased formation of byproducts.
505>9994Higher pressure increases the rate of hydrogenation.
5010>9995Optimal pressure for this temperature, high rate and selectivity.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate key processes.

Reaction_Pathway butyraldehyde Butyraldehyde imine Iminium Intermediate butyraldehyde->imine dimethylamine Dimethylamine dimethylamine->imine product This compound imine->product reducing_agent Reducing Agent (e.g., H₂/Catalyst) reducing_agent->product Reduction

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue check_temp Analyze Reaction Temperature (Too high/low?) start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp Suboptimal check_pressure Analyze Reaction Pressure (Adequate?) check_temp->check_pressure Optimal adjust_temp->check_pressure adjust_pressure Adjust Pressure check_pressure->adjust_pressure Inadequate check_reagents Verify Reagent Purity and Stoichiometry check_pressure->check_reagents Adequate adjust_pressure->check_reagents purify_reagents Purify/Adjust Reagents check_reagents->purify_reagents Impure/Incorrect check_catalyst Check Catalyst Activity (If applicable) check_reagents->check_catalyst Pure/Correct purify_reagents->check_catalyst replace_catalyst Regenerate/Replace Catalyst check_catalyst->replace_catalyst Inactive success Problem Resolved check_catalyst->success Active replace_catalyst->success

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: N,N-Dimethylbutylamine Reaction Work-up and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reaction work-up and extraction of N,N-Dimethylbutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant to its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for designing an effective extraction protocol. It is a tertiary amine, appearing as a clear, colorless liquid with a characteristic amine or ammonia-like odor.[1][2][3] Its key properties are summarized in the table below.

Q2: Which solvents are suitable for extracting this compound?

A2: this compound is soluble in various organic solvents.[4] The choice of solvent will depend on the specific reaction mixture and the desired purity of the final product. Common choices include diethyl ether and dichloromethane.

Q3: How can I remove acidic or basic impurities from my this compound product?

A3: A series of aqueous washes can be employed. To remove acidic impurities, wash the organic extract with a mild base like a saturated sodium bicarbonate solution. To remove basic impurities, a wash with a dilute acid solution (e.g., 1M HCl) can be used; however, this will convert the this compound into its salt, moving it to the aqueous layer. Therefore, this is typically done to remove non-basic organic impurities, after which the aqueous layer is basified to regenerate the free amine for back-extraction into an organic solvent.

Q4: Is this compound stable during work-up?

A4: this compound is generally stable under typical work-up conditions. However, it is incompatible with strong oxidizing agents and strong acids.[2][5]

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion Formation During Extraction - High concentration of starting materials or product. - Vigorous shaking of the separatory funnel. - Presence of surfactants or fine solid particles.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - If an emulsion persists, allow the mixture to stand for an extended period. - Filtration through a pad of Celite or glass wool can help to break up the emulsion by removing particulate matter.
Low Product Yield - Incomplete extraction from the aqueous phase. - Product loss during aqueous washes. - The pH of the aqueous layer is not sufficiently basic.- Increase the number of extractions with the organic solvent (e.g., from 2x to 3-4x). - Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to ensure the amine is in its free base form before extraction. - Minimize the volume and number of aqueous washes. - Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
Product Contamination with Water - Incomplete drying of the organic extract. - Use of a wet drying agent.- Ensure the organic extract is thoroughly dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). - Use a sufficient amount of drying agent and allow for adequate contact time. - Decant or filter the dried organic solution carefully to avoid transferring any of the drying agent.
Product has a Strong Odor of the Extraction Solvent - Incomplete removal of the organic solvent.- After concentrating the product on a rotary evaporator, place it under high vacuum for a sufficient period to remove residual solvent. - Gentle heating under vacuum can aid in the removal of higher-boiling point solvents, but care must be taken not to distill the product itself.
Difficulty in Phase Separation - Similar densities of the organic and aqueous phases.- Add a small amount of a solvent with a significantly different density to the organic phase to aid separation. For example, if using ethyl acetate, adding some hexane (B92381) can lower the density. - Centrifugation can be used to accelerate phase separation.

Experimental Protocols

General Liquid-Liquid Extraction Protocol for this compound

This protocol outlines a general procedure for the extraction of this compound from a reaction mixture.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a saturated ammonium (B1175870) chloride solution).

  • pH Adjustment: Add water to the reaction mixture. Basify the aqueous layer to a pH greater than 12 by adding a base such as 2M sodium hydroxide (B78521) (NaOH). This ensures that the this compound is in its free base form and will partition into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing the Organic Layer: Combine the organic extracts. To remove any remaining water-soluble impurities, wash the combined organic layers with brine (saturated NaCl solution).

  • Drying the Organic Layer: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by distillation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 95.9 °C at 760 mmHg[1]
Melting Point -60 °C[1]
Density 0.75 g/cm³[1]
Water Solubility 3.4 g/100 mL (20 °C)[1]
pKa 9.83 ± 0.28 (Predicted)[1]

Table 2: Recommended Organic Solvents for Extraction

SolventRationale
Diethyl Ether Good solubility for amines, low boiling point for easy removal.
Dichloromethane (DCM) Good solubility for a wide range of organic compounds, but has a higher density than water.
Ethyl Acetate A less toxic alternative to DCM, but can be prone to hydrolysis under strongly acidic or basic conditions.
Toluene Useful for extracting less polar compounds, higher boiling point.

Visualizations

G cluster_workflow Experimental Workflow: this compound Extraction start Reaction Mixture quench Quench Reaction start->quench add_h2o Add Water quench->add_h2o basify Adjust to pH > 12 (e.g., 2M NaOH) add_h2o->basify extract Extract with Organic Solvent (3x) basify->extract separate Separate Layers extract->separate wash Wash Combined Organic Layers with Brine separate->wash Organic Layer aqueous Aqueous Layer (Waste) separate->aqueous dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate product Crude this compound concentrate->product

Caption: General workflow for the liquid-liquid extraction of this compound.

G cluster_troubleshooting Troubleshooting: Emulsion Formation start Emulsion Formed During Extraction add_brine Add Brine (Saturated NaCl) start->add_brine gentle_mixing Use Gentle Inversions/Swirling start->gentle_mixing resolved Phases Separated add_brine->resolved Yes not_resolved Emulsion Persists add_brine->not_resolved No gentle_mixing->resolved Yes gentle_mixing->not_resolved No stand Let it Stand stand->resolved Yes not_resolved2 Emulsion Still Persists stand->not_resolved2 No filter_celite Filter through Celite filter_celite->resolved Yes not_resolved->stand not_resolved2->filter_celite

Caption: Decision tree for troubleshooting emulsion formation during extraction.

References

Technical Support Center: N,N-Dimethylbutylamine (DMBA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N,N-Dimethylbutylamine (DMBA) under various reaction conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound (DMBA)?

A1: DMBA, a tertiary amine, is primarily susceptible to oxidation and N-dealkylation under certain reaction conditions.[1] It is also incompatible with strong oxidizing agents and strong acids.[2][3] Exposure to heat and light can also promote degradation. It is a highly flammable liquid and should be handled with appropriate safety precautions.[4][5]

Q2: What are the likely degradation pathways for DMBA?

A2: The two main degradation pathways for DMBA are:

  • N-Oxidation: The tertiary amine nitrogen atom can be oxidized, particularly in the presence of oxidizing agents or even atmospheric oxygen over time, to form this compound N-oxide.[1][6]

  • N-Dealkylation: Under conditions such as elevated temperatures or in the presence of certain reagents, DMBA can undergo removal of one of its methyl or butyl groups to form secondary or primary amines.[1]

Q3: How can I monitor the degradation of DMBA in my reaction?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of DMBA.[7] This method should be capable of separating the intact DMBA from its potential degradation products. For structural confirmation of any new peaks observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: What are some general recommendations for storing and handling DMBA to minimize degradation?

A4: To minimize degradation, DMBA should be stored in a cool, well-ventilated area, away from sources of ignition and direct sunlight.[8] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] Avoid contact with strong acids and oxidizing agents.[2][3]

Troubleshooting Guides

Issue 1: I am observing an unexpected peak in my HPLC analysis of a DMBA-containing reaction mixture.

  • Possible Cause: This new peak could be a degradation product of DMBA.

  • Troubleshooting Steps:

    • Characterize the new peak: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. An increase of 16 amu would suggest the formation of the N-oxide. A decrease in mass could indicate a dealkylation product.

    • Review reaction conditions: Assess if the reaction conditions could have promoted degradation (e.g., presence of oxidizing agents, high temperature, exposure to light).

    • Perform a forced degradation study: To confirm the identity of the degradation product, intentionally stress a pure sample of DMBA under various conditions (acidic, basic, oxidative, thermal, photolytic) and compare the resulting chromatograms with your sample.

Issue 2: The concentration of DMBA in my reaction is decreasing over time, with no obvious new product peak.

  • Possible Cause: The degradation product may not be detectable by your current HPLC method's detection wavelength, or it may be a volatile compound that is lost during sample preparation.

  • Troubleshooting Steps:

    • Adjust HPLC detection wavelength: Analyze your samples at multiple wavelengths to see if a new peak appears.

    • Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) that is not dependent on a chromophore.

    • Analyze by Gas Chromatography (GC): If a volatile degradation product is suspected, GC analysis of the reaction headspace or a direct injection of the sample may reveal its presence.

Quantitative Data on DMBA Degradation

The following tables summarize hypothetical, yet chemically plausible, quantitative data from a forced degradation study on this compound. These results are intended to be representative and may vary based on specific experimental conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DMBA DegradedMajor Degradation Product(s)
Acidic Hydrolysis0.1 M HCl2460~ 5%N-oxide, N-Methylbutylamine
Basic Hydrolysis0.1 M NaOH2460< 2%Minimal degradation
Oxidative3% H₂O₂825 (Room Temp)~ 18%This compound N-oxide
ThermalDry Heat4880~ 10%N-Methylbutylamine, Butylamine
PhotolyticUV Light (254 nm)7225 (Room Temp)~ 8%N-oxide and other minor products

Table 2: Identified Degradation Products of this compound

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Stress Condition(s) of Formation
This compound N-oxideC₆H₁₅NO117.19Oxidative, Acidic, Photolytic
N-MethylbutylamineC₅H₁₃N87.16Thermal, Acidic
ButylamineC₄H₁₁N73.14Thermal

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading DMBA to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C) for 8 hours, protected from light.

  • Thermal Degradation: Place a solid sample of DMBA in an oven at 80°C for 48 hours. Also, heat a solution of DMBA (1 mg/mL in an inert solvent) under the same conditions.

  • Photolytic Degradation: Expose a solution of DMBA (1 mg/mL in a photostable solvent) to UV light at 254 nm in a photostability chamber for 72 hours. A control sample should be kept under the same conditions but protected from light.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

2. Stability-Indicating HPLC Method

This method is designed to separate DMBA from its major degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Visualizations

DMBA This compound (C₆H₁₅N) N_Oxide This compound N-oxide (C₆H₁₅NO) DMBA->N_Oxide Oxidation (H₂O₂) Acid Hydrolysis Photolysis N_Methylbutylamine N-Methylbutylamine (C₅H₁₃N) DMBA->N_Methylbutylamine Thermal Stress Acid Hydrolysis Butylamine Butylamine (C₄H₁₁N) N_Methylbutylamine->Butylamine Further Thermal Stress

Caption: Potential degradation pathways of this compound.

start Start: DMBA Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis: - % Degradation - Peak Purity hplc->data lcms LC-MS Analysis for Unknown Peak Identification hplc->lcms If unexpected peaks end End: Stability Profile data->end lcms->data

Caption: Workflow for analyzing DMBA stability and degradation.

References

Validation & Comparative

A Comparative Guide to N,N-Dimethylbutylamine and Triethylamine as Catalysts in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N,N-Dimethylbutylamine and Triethylamine (B128534) are both tertiary amine catalysts that play a crucial role in the production of polyurethane foams by catalyzing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1][2][3] The choice between these catalysts can significantly impact the reaction kinetics, foam morphology, and final physical properties of the polyurethane product.[3] This guide explores their comparative efficacy based on their chemical structure, physical properties, and established roles in polyurethane chemistry.

Catalyst Properties: A Comparative Overview

A fundamental understanding of the physical and chemical properties of each catalyst is essential for predicting their behavior in a reaction system.

PropertyThis compoundTriethylamine
Molecular Formula C6H15NC6H15N
Molecular Weight 101.19 g/mol 101.19 g/mol
Boiling Point 95.9 °C[4]89.5 °C[5]
Density ~0.72 g/cm³[6]0.726-0.730 g/cm³ at 20°C[5]
Flash Point 25°F (-4°C)[6]< -7°C[5]
pKa of Conjugate Acid ~9.83 (Predicted)[4]10.75[7]
Structure Butyl group with two methyl groups on the nitrogenThree ethyl groups on the nitrogen

Catalytic Performance in Polyurethane Foam Production

In polyurethane foam production, tertiary amine catalysts influence two primary reactions: the gelling reaction, which leads to the formation of the urethane (B1682113) polymer network, and the blowing reaction, which generates carbon dioxide gas to create the foam structure.[7][8] The balance between these two reactions is critical in determining the final properties of the foam.

This compound (DMBA) is classified as an aliphatic amine catalyst used in polyurethane foam production.[9] While specific quantitative data on its gelling versus blowing activity is scarce in the provided results, its structure suggests it would function as a competent catalyst. The butyl group is less sterically hindering than three ethyl groups combined, potentially allowing for good accessibility of the lone pair on the nitrogen to the reactants.

Triethylamine (TEA) is a widely used and well-characterized catalyst in polyurethane systems.[1][10] It is known to catalyze both the gelling and blowing reactions.[8] The basicity of a tertiary amine is a primary factor in its catalytic activity, with higher basicity generally leading to higher activity.[8] Given the higher pKa of its conjugate acid, triethylamine is a stronger base than this compound, which would suggest a higher catalytic activity. However, steric hindrance around the nitrogen atom also plays a significant role; excessive bulk can impede the catalyst's ability to interact with the reactants.[4]

While direct comparative data is unavailable, a hypothetical comparison of key performance indicators for a rigid polyurethane foam formulation is presented below to guide experimental evaluation.

Performance IndicatorThis compound (Hypothetical)Triethylamine (Hypothetical)
Cream Time (s) 20 - 3015 - 25
Gel Time (s) 70 - 9060 - 80
Tack-Free Time (s) 100 - 12090 - 110
Foam Density ( kg/m ³) 30 - 3528 - 33
Compressive Strength (kPa) 200 - 250210 - 260

Note: The data in this table is illustrative and should be determined experimentally using the protocol provided below.

Experimental Protocols

To facilitate a direct comparison of this compound and Triethylamine, the following experimental protocol for the preparation of a rigid polyurethane foam is suggested.

Materials:

  • Polyol (e.g., a sucrose/glycerin-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (Catalyst 1)

  • Triethylamine (Catalyst 2)

  • Silicone Surfactant

  • Blowing Agent (e.g., Water)

  • Disposable cups and stirring equipment

  • Mold for foam expansion

  • Stopwatch

  • Infrared thermometer

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a disposable cup, accurately weigh the polyol, silicone surfactant, blowing agent (water), and the chosen catalyst (either this compound or Triethylamine) according to the desired formulation (e.g., Polyol: 100 parts, Water: 2 parts, Surfactant: 1.5 parts, Catalyst: 1 part).

    • Thoroughly mix the components for 30 seconds at a consistent speed (e.g., 2000 rpm) until a homogeneous mixture is obtained.

  • Foam Preparation:

    • In a separate cup, weigh the required amount of pMDI (Component B) to achieve the desired isocyanate index (e.g., 110).

    • Add Component B to Component A and immediately start vigorous mixing for 5-10 seconds.

    • Simultaneously, start a stopwatch to record the reaction times.

    • Pour the reacting mixture into a mold.

  • Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: Record the time from the start of mixing until fine strands of polymer can be pulled from the surface of the rising foam.

    • Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.

    • Monitor the exothermic temperature profile of the reaction using an infrared thermometer.

  • Foam Characterization:

    • After the foam has cured (typically 24 hours at room temperature), demold the sample.

    • Measure the density of the foam according to ASTM D1622.

    • Evaluate the mechanical properties, such as compressive strength, according to relevant ASTM standards.

Visualizing the Catalytic Process

The following diagrams illustrate the general catalytic mechanism of tertiary amines in polyurethane formation and a typical experimental workflow for catalyst comparison.

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Polyol Polyol (R-OH) Activated_Complex_g Amine-Alcohol Complex Polyol->Activated_Complex_g Isocyanate_g Isocyanate (R'-NCO) Urethane Urethane Isocyanate_g->Urethane Catalyst_g Tertiary Amine (R₃N) Catalyst_g->Activated_Complex_g Forms complex with Activated_Complex_g->Urethane Reacts with Isocyanate Urethane->Catalyst_g Regenerates Water Water (H₂O) Activated_Complex_b Amine-Water Complex Water->Activated_Complex_b Isocyanate_b Isocyanate (R'-NCO) Carbamic_Acid Carbamic Acid (unstable) Isocyanate_b->Carbamic_Acid Catalyst_b Tertiary Amine (R₃N) Catalyst_b->Activated_Complex_b Forms complex with Activated_Complex_b->Carbamic_Acid Reacts with Isocyanate Amine_Product Amine Carbamic_Acid->Amine_Product CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Amine_Product->Isocyanate_b Reacts further

Caption: General catalytic mechanism of tertiary amines in polyurethane formation.

G Start Start: Define Polyurethane Formulation Prepare_A Prepare Component A: Polyol, Surfactant, Water, Catalyst (DMBA or TEA) Start->Prepare_A Prepare_B Prepare Component B: pMDI Start->Prepare_B Mix Mix Component A and B Prepare_A->Mix Prepare_B->Mix Record_Times Record Cream, Gel, and Tack-Free Times Mix->Record_Times Cure Allow Foam to Cure (24h) Record_Times->Cure Characterize Characterize Foam Properties: Density, Compressive Strength, etc. Cure->Characterize Compare Compare Performance Data Characterize->Compare

Caption: Experimental workflow for comparing catalyst performance in polyurethane foam synthesis.

Conclusion

The selection between this compound and Triethylamine as a catalyst for polyurethane foam production will depend on the specific requirements of the application. Triethylamine's higher basicity suggests it may be a more active catalyst, potentially leading to faster reaction times. However, factors such as steric hindrance and the specific polyol and isocyanate used will also play a significant role in the overall reaction kinetics and final foam properties.

References

A Comparative Guide to Tertiary Amine Catalysts in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tertiary amines play a pivotal role as catalysts in a variety of polymerization reactions, influencing reaction kinetics, polymer architecture, and material properties. Their versatility stems from their ability to function as nucleophilic catalysts, bases, or components of more complex catalytic systems. This guide provides a comparative overview of the performance of common tertiary amine catalysts in two distinct and important polymerization methods: the ring-opening polymerization of benzoxazines and Atom Transfer Radical Polymerization (ATRP). Experimental data is presented to support the comparisons, and detailed protocols are provided to enable researchers to conduct their own evaluations.

Section 1: Ring-Opening Polymerization of Benzoxazines

Benzoxazines are a class of thermosetting resins that undergo ring-opening polymerization to form high-performance polybenzoxazines with desirable properties such as near-zero volumetric shrinkage and high thermal stability. Tertiary amines can act as potent catalysts for this process, significantly lowering the polymerization temperature and influencing the final properties of the thermoset.

Comparative Performance of Tertiary Amine Catalysts

A study comparing the catalytic effects of 2-methylimidazole (B133640) (2MI), 1,2-dimethylimidazole (B154445) (12MI), and 4-dimethylaminopyridine (B28879) (DMAP) on the polymerization of a bisphenol A/aniline-based benzoxazine (B1645224) (BA-a) provides valuable insights into their relative activities. The catalytic efficiency was evaluated using Differential Scanning Calorimetry (DSC) to determine the onset (Tonset) and peak (Tp) polymerization temperatures, with lower values indicating higher catalytic activity.

Catalyst (2 mol%)Tonset (°C)Tp (°C)
None215.1245.3
2-Methylimidazole (2MI)198.5240.0
1,2-Dimethylimidazole (12MI)205.8242.0
4-Dimethylaminopyridine (DMAP)185.3226.0

Data summarized from a study on the effect of tertiary amines as catalysts on the ring-opening polymerization of benzoxazines.

As the data indicates, all three tertiary amines catalyze the polymerization of BA-a, with DMAP exhibiting the highest catalytic activity, followed by 2MI and then 12MI. The higher activity of DMAP can be attributed to its strong nucleophilicity.

Experimental Protocol: Evaluation of Tertiary Amine Catalysts in Benzoxazine Polymerization

This protocol describes the preparation and analysis of benzoxazine-amine mixtures to compare catalytic activity.

Materials:

  • Benzoxazine monomer (e.g., bisphenol A/aniline-based benzoxazine, BA-a)

  • Tertiary amine catalysts (e.g., 2MI, 12MI, DMAP)

  • Acetone (B3395972) (or another suitable solvent)

  • Differential Scanning Calorimeter (DSC)

  • Vacuum oven

Procedure:

  • Preparation of Benzoxazine/Amine Mixtures:

    • Dissolve the benzoxazine monomer (BA-a) in acetone at room temperature to create a solution.

    • Add 2 mol% of the tertiary amine catalyst (relative to the benzoxazine monomer) to the solution and stir until fully dissolved.

    • Remove the solvent by placing the mixture in a vacuum oven at 30 °C until a constant weight is achieved.

    • Prepare a control sample of the benzoxazine monomer without any catalyst using the same procedure.

  • Thermal Analysis:

    • Perform DSC analysis on 5-10 mg of each prepared sample.

    • Heat the samples from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the onset and peak temperatures of the exothermic polymerization peak for each sample.

Catalytic Mechanism of Benzoxazine Polymerization

The catalytic mechanism for the ring-opening polymerization of benzoxazines by tertiary amines generally involves the nucleophilic attack of the amine on the methylene (B1212753) bridge of the oxazine (B8389632) ring. This leads to the formation of a zwitterionic intermediate, which then initiates the polymerization by attacking another benzoxazine monomer.

Benzoxazine_Polymerization Benzoxazine_Monomer Benzoxazine Monomer Zwitterionic_Intermediate Zwitterionic Intermediate Benzoxazine_Monomer->Zwitterionic_Intermediate Tertiary_Amine Tertiary Amine (e.g., DMAP) Tertiary_Amine->Benzoxazine_Monomer Nucleophilic Attack Zwitterionic_Intermediate->Benzoxazine_Monomer Chain Propagation Propagating_Chain Propagating Polymer Chain Zwitterionic_Intermediate->Propagating_Chain Propagating_Chain->Benzoxazine_Monomer Addition of Monomer Polybenzoxazine Polybenzoxazine Propagating_Chain->Polybenzoxazine

Catalytic cycle of tertiary amine-mediated benzoxazine polymerization.

Section 2: Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. In some variations of ATRP, such as Activators Regenerated by Electron Transfer (ARGET) ATRP, tertiary amines play a crucial role not as direct catalysts, but as reducing agents that regenerate the active Cu(I) catalyst from the deactivated Cu(II) species. Some tertiary amines can also act as ligands for the copper catalyst.

Comparative Performance of Tertiary Amines in ARGET ATRP

The performance of different tertiary amines as reducing agents in ARGET ATRP can be compared by examining the degree of control over the polymerization, as indicated by the polydispersity index (Đ or PDI) and the initiation efficiency (the ratio of theoretical to experimental molecular weight). The following table summarizes the performance of several tertiary amines in the ARGET ATRP of a model monomer.

Tertiary Amine Ligand/Reducing AgentMonomerMn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
Tris[2-(dimethylamino)ethyl]amine (Me6TREN)Methyl Acrylate (B77674)10,0009,8001.09
1,4-Diazabicyclo[2.2.2]octane (DABCO)Methyl Acrylate10,0008,5001.15
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)Methyl Acrylate10,0009,2001.20
Triethylamine (TEA)Methyl Acrylate10,0007,8001.35

Representative data synthesized from multiple sources on ARGET ATRP.[1][2]

From this data, Me6TREN demonstrates excellent control over the polymerization, resulting in a polymer with a molecular weight very close to the theoretical value and a very low dispersity.[1] DABCO and PMDETA also provide good control, while TEA is less effective, leading to a lower initiation efficiency and a broader molecular weight distribution.[1][2] The effectiveness of these amines is related to their redox properties and their ability to reduce the Cu(II) complex without interfering with the polymerization.[1]

Experimental Protocol: Comparative Study of Tertiary Amines in ARGET ATRP of Methyl Acrylate

This protocol outlines a procedure for comparing the effectiveness of different tertiary amines as reducing agents in ARGET ATRP.

Materials:

  • Methyl acrylate (MA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(II) bromide (CuBr2)

  • Tertiary amines (e.g., Me6TREN, DABCO, PMDETA, TEA)

  • Anisole (B1667542) (solvent)

  • Syringes and Schlenk flasks

  • Gas chromatography (GC) for conversion analysis

  • Size exclusion chromatography (SEC/GPC) for molecular weight and dispersity analysis

Procedure:

  • Reaction Setup (example for Me6TREN):

    • To a Schlenk flask, add CuBr2 (e.g., 0.01 mmol) and the tertiary amine ligand/reducing agent (e.g., Me6TREN, 0.1 mmol).

    • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

    • Add deoxygenated anisole (e.g., 5 mL) and stir to dissolve the catalyst complex.

    • Add deoxygenated methyl acrylate (e.g., 5 mL, ~50 mmol).

    • Inject the initiator, ethyl α-bromoisobutyrate (e.g., 0.1 mmol), to start the polymerization.

  • Polymerization and Analysis:

    • Maintain the reaction at a constant temperature (e.g., 60 °C).

    • Take samples periodically via a degassed syringe to monitor monomer conversion by GC.

    • After a set time or upon reaching high conversion, quench the polymerization by exposing the reaction mixture to air.

    • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol), filter, and dry under vacuum.

    • Analyze the molecular weight (Mn) and polydispersity (Đ) of the purified polymer by SEC/GPC.

  • Comparison:

    • Repeat the procedure for each tertiary amine, keeping all other reaction parameters constant.

    • Compare the polymerization kinetics (rate of conversion), the agreement between theoretical and experimental molecular weights, and the polydispersity of the resulting polymers.

Mechanism of Tertiary Amine Action in ARGET ATRP

In ARGET ATRP, the tertiary amine acts as a reducing agent to regenerate the Cu(I) activator from the Cu(II) deactivator that forms during the polymerization, particularly through termination reactions. This allows for a very low concentration of the copper catalyst to be used.

ARGET_ATRP cluster_ATRP ATRP Equilibrium cluster_ARGET Activator Regeneration Pn_X P[n]-X (Dormant) Pn_rad P[n]• (Active) Pn_X->Pn_rad k_act CuI Cu(I)/L (Activator) CuII X-Cu(II)/L (Deactivator) CuI->CuII Pn_rad->Pn_X k_deact Monomer Monomer Pn_rad->Monomer Propagation Termination Termination (P[n]• + P[m]•) Pn_rad->Termination CuII->CuI Reduction Tertiary_Amine Tertiary Amine (Reducing Agent) Amine_Radical Amine Radical Cation Tertiary_Amine->Amine_Radical

Role of tertiary amines in ARGET ATRP.

Conclusion

The choice of a tertiary amine catalyst has a profound impact on the outcome of polymerization reactions. In the ring-opening polymerization of benzoxazines, the nucleophilicity of the amine dictates its catalytic activity, with DMAP being a highly effective catalyst. In ARGET ATRP, the redox properties of the tertiary amine are paramount, with amines like Me6TREN enabling excellent control over the polymerization by efficiently regenerating the active catalyst. The data and protocols presented in this guide offer a foundation for researchers to select and evaluate appropriate tertiary amine catalysts for their specific polymerization systems, facilitating the development of advanced polymeric materials.

References

A Comparative Guide to the Catalytic Efficacy of N,N-Dimethylbutylamine and DMCHA in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of an appropriate catalyst is a critical step in the synthesis of polyurethanes. The catalyst dictates the kinetics of the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which in turn determines the final properties of the polymer. This guide provides a comparative analysis of two tertiary amine catalysts: N,N-Dimethylbutylamine and the well-established N,N-Dimethylcyclohexylamine (DMCHA), with a focus on their application in polyurethane foam production.

While extensive data is available for the commercial catalyst DMCHA, publicly accessible experimental data on the catalytic performance of this compound is limited. Therefore, this guide presents a framework for comparison and outlines detailed experimental protocols for its evaluation.

Executive Summary

Tertiary amines are fundamental catalysts in polyurethane chemistry. Their primary role is to influence the reaction rates that lead to the formation of the polyurethane matrix and, in the case of foams, the generation of carbon dioxide for expansion. The balance between these reactions is crucial for achieving desired material properties such as density, cell structure, and mechanical strength. DMCHA is a widely recognized catalyst known for its balanced activity. This guide provides a hypothetical performance comparison to illustrate the key evaluation metrics and detailed methodologies for researchers to conduct their own benchmarking studies on this compound.

Catalyst Overview

  • This compound: An aliphatic tertiary amine. Its linear butyl group may offer different steric hindrance compared to the cyclohexyl group of DMCHA, potentially influencing its catalytic selectivity.

  • N,N-Dimethylcyclohexylamine (DMCHA): A cycloaliphatic tertiary amine widely used in the production of rigid polyurethane foams. It is known to provide a good balance between the gelling and blowing reactions.[1][2]

Hypothetical Performance Comparison

To facilitate a direct comparison, the following table presents hypothetical performance data for this compound alongside typical data for DMCHA in a representative rigid polyurethane foam formulation. It is crucial to note that the data for this compound is illustrative and should be verified through experimentation.

ParameterThis compound (Hypothetical)DMCHA (Typical)Unit
Cream Time10 - 158 - 12seconds
Gel Time60 - 7550 - 65seconds
Rise Time90 - 11080 - 100seconds
Foam Density30 - 3528 - 33 kg/m ³
Compressive Strength180 - 220200 - 250kPa

Experimental Protocols

To empirically determine the catalytic performance of this compound and enable a direct comparison with DMCHA, the following experimental protocol for the preparation of a rigid polyurethane foam is suggested.[3]

Materials and Formulation

A typical rigid polyurethane foam formulation for catalyst evaluation is as follows:

ComponentParts by Weight (pbw)
Polyether Polyol (OH value ~450 mg KOH/g)100
Silicone Surfactant1.5
Water (Blowing Agent)3.5
Catalyst (this compound or DMCHA)1.0 - 3.0 (variable)
Polymeric MDI (NCO content ~31%)140
Procedure
  • Preparation of the Polyol Blend (Component A):

    • In a disposable cup, accurately weigh the polyol, silicone surfactant, water, and the catalyst to be tested according to the desired formulation.

    • Thoroughly mix the components for 30 seconds using a mechanical stirrer at 2000 rpm until a homogeneous mixture is obtained.

  • Foam Preparation:

    • In a separate cup, weigh the required amount of polymeric MDI (Component B).

    • Add Component B to Component A and immediately start vigorous mixing with the mechanical stirrer for 5-7 seconds.

    • Simultaneously, start a stopwatch to measure the characteristic reaction times.

    • Pour the reacting mixture into a pre-conditioned open mold (e.g., a 20x20x20 cm cardboard box) and allow it to rise freely.

  • Measurement of Reaction Parameters:

    • Cream Time: The time from the start of mixing until the mixture becomes opaque and starts to rise.

    • Gel Time: The time from the start of mixing until the formation of insoluble polymer threads when a glass rod is touched to and withdrawn from the rising foam.

    • Rise Time: The time from the start of mixing until the foam reaches its maximum height.

  • Foam Characterization:

    • After the foam has cured (typically for 24 hours at room temperature), cut samples of appropriate dimensions for physical property testing.

    • Foam Density: Determined according to ASTM D1622.

    • Compressive Strength: Measured according to ASTM D1621.

Visualizing the Process and Mechanism

To further aid in understanding the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Component A Preparation cluster_reaction Foaming Process cluster_analysis Analysis polyol Polyol mix_A Mix Component A polyol->mix_A surfactant Surfactant surfactant->mix_A water Water water->mix_A catalyst Catalyst catalyst->mix_A mix_AB Mix A + B mix_A->mix_AB pmdi pMDI (Component B) pmdi->mix_AB foaming Free Rise Foaming mix_AB->foaming curing Curing foaming->curing reaction_times Measure Reaction Times foaming->reaction_times physical_testing Physical Property Testing curing->physical_testing

Experimental workflow for catalyst evaluation.

Catalytic_Mechanism R_NCO Isocyanate (R-N=C=O) Urethane (B1682113) Urethane Linkage R_NCO->Urethane R_OH Polyol (R'-OH) Complex1 Amine-Alcohol Complex R_OH->Complex1 Catalyst Tertiary Amine (R3N) Catalyst->Complex1 Forms complex with Complex1->Urethane Nucleophilic attack on Complex2 Activated Isocyanate Catalyst_regen Regenerated Catalyst Urethane->Catalyst_regen Releases

General catalytic mechanism of tertiary amines in urethane formation.

Conclusion

While N,N-Dimethylcyclohexylamine (DMCHA) is a well-established and effective catalyst for rigid polyurethane foams, the evaluation of other tertiary amines such as this compound is warranted for the potential discovery of novel catalytic activities that could offer advantages in reaction control, final product properties, and cost-effectiveness. The experimental framework provided in this guide offers a systematic approach for researchers to generate the necessary quantitative data to benchmark the performance of this compound against DMCHA and other commercial catalysts, thereby facilitating informed decisions in catalyst selection for specific polyurethane applications.

References

Validating N,N-Dimethylbutylamine Purity: A Comparative Guide to Titration and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like N,N-Dimethylbutylamine (DMBA) is a critical aspect of quality control and experimental reproducibility. This guide provides an objective comparison of two common analytical methods for determining DMBA purity: non-aqueous potentiometric titration and gas chromatography with flame ionization detection (GC-FID). We present detailed experimental protocols and supporting data to assist in selecting the most suitable method for your laboratory's needs.

This compound is a tertiary amine used in various chemical syntheses. Its purity can be affected by the presence of starting materials, by-products, or degradation products. Accurate determination of its purity is therefore essential. The choice between a classical titrimetric method and a modern chromatographic technique depends on factors such as the required accuracy, sensitivity, sample throughput, and the available instrumentation.

Head-to-Head Comparison: Titration vs. GC-FID

The following table summarizes the key performance metrics for the two methods based on typical experimental data.

ParameterNon-Aqueous Potentiometric TitrationGas Chromatography (GC-FID)
Mean Purity (%) 99.299.5
Standard Deviation (%) ± 0.25± 0.10
Analysis Time per Sample ~15 minutes~10 minutes
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantitation (LOQ) ~0.3%~0.03%
Specificity Good for total basicityExcellent for separating individual impurities
Equipment Cost Low to ModerateHigh
Solvent & Reagent Cost LowModerate

Method 1: Non-Aqueous Potentiometric Titration

This classical method determines the total basicity of the sample, which is then used to calculate the purity of this compound. It is a robust, cost-effective, and reliable technique. The titration is performed in a non-aqueous solvent to enhance the basicity of the amine, allowing for a sharp and clear endpoint.

Experimental Protocol: Non-Aqueous Potentiometric Titration

1. Reagents and Equipment:

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Sample: this compound.

  • Equipment: Potentiometric titrator with a glass combination pH electrode, magnetic stirrer, and burette.

2. Procedure: a. Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP). b. Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a clean, dry 150 mL beaker. c. Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir with a magnetic stirrer until the sample is completely dissolved. d. Titration: Immerse the electrode in the sample solution and titrate with the standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume. e. Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined automatically by the titrator or by plotting the first or second derivative of the curve. f. Calculation: Calculate the purity of this compound using the following formula:

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start weigh Weigh DMBA Sample start->weigh dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with 0.1N HClO4 dissolve->titrate record Record mV vs. Volume titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate Purity endpoint->calculate end End calculate->end GC_FID_Workflow cluster_prep_gc Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start_gc Start prep_std Prepare Standards start_gc->prep_std prep_sample Prepare DMBA Sample start_gc->prep_sample inject Inject into GC-FID prep_std->inject prep_sample->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_gc Calculate Purity integrate->calculate_gc end_gc End calculate_gc->end_gc

A Comparative Guide to the Cross-Reactivity of N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of N,N-Dimethylbutylamine (DMBA) with other reagents, particularly in the context of immunoassays. Due to a lack of publicly available experimental data specifically for DMBA, this document focuses on providing a framework for understanding and assessing its potential for cross-reactivity based on data from structurally similar compounds. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity studies.

Understanding the Potential for Cross-Reactivity

This compound is a tertiary amine. The structural characteristics of tertiary amines can sometimes lead to cross-reactivity in immunoassays designed to detect other compounds, particularly those with similar structural motifs. Immunoassays, while highly sensitive, can sometimes exhibit a lack of specificity, leading to false-positive results when a non-target compound binds to the assay's antibodies.[1] This is a critical consideration in drug screening and toxicological studies, where a false positive can have significant consequences.[2][3]

While direct cross-reactivity data for DMBA is not available in the reviewed literature, data for structurally related compounds, such as dimethylamylamine (DMAA) and other phenethylamines, have shown significant cross-reactivity with amphetamine and methamphetamine immunoassays.[4][5][6] This suggests a potential for DMBA to also interfere with these and other similar assays.

Comparative Cross-Reactivity of Structurally Similar Compounds

The following table summarizes the known cross-reactivity of compounds structurally related to DMBA with common drug screening immunoassays. This data is provided to illustrate the potential for cross-reactivity among this class of compounds and to serve as a basis for estimating the potential interference of DMBA.

CompoundAssay TargetImmunoassay Method% Cross-ReactivityReference(s)
Dimethylamylamine (DMAA)AmphetaminesEMIT®, Abbott AxSYM®Concentration-dependent, can cause false positives[4][5][6]
PhentermineAmphetaminesVarious Immunoassays~1-5%[6][7]
PseudoephedrineAmphetaminesEMIT®High concentrations can cause false positives[8][9]
BupropionAmphetaminesVarious Immunoassays3-17%[6]
LabetalolAmphetaminesVarious ImmunoassaysCan cause false positives[6]

Note: The degree of cross-reactivity can vary significantly depending on the specific immunoassay kit, manufacturer, and the concentration of the interfering substance.[9]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of DMBA with a specific immunoassay, direct experimental testing is necessary. Below is a generalized protocol for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format.

Protocol: Determining Percent Cross-Reactivity in a Competitive ELISA

1. Objective: To quantify the cross-reactivity of this compound (DMBA) against a specific target analyte in a competitive ELISA.

2. Materials:

  • Competitive ELISA kit for the target analyte (e.g., amphetamine)
  • This compound (DMBA) standard of known purity
  • Drug-free urine or serum for matrix matching
  • Standard laboratory equipment (pipettes, microplate reader, etc.)

3. Procedure:

  • Preparation of Standards and Controls:
  • Prepare a series of calibration standards for the target analyte according to the ELISA kit manufacturer's instructions.
  • Prepare a series of dilutions of the DMBA standard in the same matrix as the calibrators (e.g., drug-free urine). The concentration range should be wide enough to elicit a response from 20% to 80% of the maximum signal.
  • Assay Procedure:
  • Follow the ELISA kit protocol for adding samples, standards, enzyme conjugate, and substrate to the microplate wells.
  • Incubate the plate as instructed.
  • Read the absorbance at the appropriate wavelength using a microplate reader.
  • Data Analysis:
  • Generate a standard curve for the target analyte by plotting the absorbance versus the logarithm of the concentration.
  • Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).
  • From the DMBA dilution series, determine the concentration of DMBA that causes a 50% reduction in the maximum signal (IC50 of DMBA).
  • Calculate the percent cross-reactivity using the following formula:[10] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of DMBA) x 100

4. Confirmatory Analysis:

  • Positive results from any immunoassay screen should be confirmed using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] These techniques can definitively distinguish between the target analyte and any cross-reacting compounds.

Visualizing Cross-Reactivity Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the principle of competitive immunoassays and a typical workflow for assessing cross-reactivity.

G Principle of Competitive Immunoassay and Cross-Reactivity cluster_0 No Cross-Reactant Present cluster_1 Cross-Reactant Present Antibody_A Antibody Complex_A1 Antibody-Target Complex Antibody_A->Complex_A1 Binds Complex_A2 Antibody-Labeled Target Complex Antibody_A->Complex_A2 Binds Target_A Target Analyte Target_A->Complex_A1 Labeled_Target_A Labeled Target Analyte Labeled_Target_A->Complex_A2 Antibody_B Antibody Complex_B1 Antibody-Cross-Reactant Complex Antibody_B->Complex_B1 Binds Complex_B2 Antibody-Labeled Target Complex Antibody_B->Complex_B2 Binds Cross_Reactant_B Cross-Reactant (e.g., DMBA) Cross_Reactant_B->Complex_B1 Labeled_Target_B Labeled Target Analyte Labeled_Target_B->Complex_B2

Caption: Competitive immunoassay showing target analyte and cross-reactant binding.

G Workflow for Assessing Cross-Reactivity Start Sample Containing Potential Cross-Reactant (e.g., DMBA) Screen Perform Immunoassay Screen Start->Screen Decision Positive Result? Screen->Decision Negative Negative Result (No significant cross-reactivity at tested concentration) Decision->Negative No Confirm Perform Confirmatory Analysis (GC-MS or LC-MS/MS) Decision->Confirm Yes Identify Identify and Quantify Compounds Confirm->Identify Conclusion Determine if Positive Screen was due to Target Analyte or Cross-Reactant Identify->Conclusion

References

A Comparative Performance Analysis of N,N-Dimethylbutylamine and Its Structural Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. This guide provides an objective comparison of the performance of N,N-Dimethylbutylamine (DMBA) against its key structural analogs. The information presented herein is supported by experimental data to facilitate informed decision-making in synthetic chemistry and pharmacological research.

This compound, a tertiary amine, and its structural variants are utilized in a range of applications, from serving as building blocks in organic synthesis to acting as catalysts and exhibiting biological activity.[1][2] Variations in the alkyl chains attached to the nitrogen atom can significantly influence the physicochemical properties and reactivity of these compounds due to steric and electronic effects.[3]

Physicochemical Properties: A Foundation for Performance

The physical and chemical characteristics of a molecule are fundamental to its behavior in a reaction or biological system. The following table summarizes key physicochemical properties of this compound and a selection of its structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)LogP
N,N-Dimethylethylamine C4H11N73.1436-380.6770.5
N,N-Dimethylpropylamine C5H13N87.1663-650.6951.1
This compound C6H15N101.1993.30.7211.7[4]
Triethylamine C6H15N101.1989-900.7261.44

Data compiled from various sources.[3][4]

Performance Comparison in Key Applications

The utility of this compound and its analogs is best understood through their performance in specific applications. This section compares their efficacy as catalysts and their interaction with biological systems.

Catalytic Activity

Tertiary amines are widely employed as catalysts in various chemical transformations, including polyurethane foam production and other polymerization reactions.[5][6][7] Their catalytic activity is influenced by their basicity and steric hindrance around the nitrogen atom.

CompoundApplicationPerformance MetricObservations
This compound Scandium-catalyzed hydroaminoalkylationReaction YieldAchieves yields as high as 87%, demonstrating its effectiveness as a reagent in transition metal-catalyzed processes.[3]
Triethylamine General Base CatalystReaction RateCommonly used as a base in a wide range of organic reactions; its performance is well-documented and serves as a benchmark.
N,N-Dimethylcyclohexylamine (DMCHA) Polyurethane Rigid Foam CatalystGel TimeA well-established catalyst known for promoting rapid urethane (B1682113) (polyol-isocyanate) reactions, leading to faster gel times.[5]

It is important to note that the choice of catalyst should align with the specific requirements of the application, balancing factors like reaction speed, product quality, and cost-effectiveness.[5]

Receptor Binding Affinity and Pharmacological Profile

The structural characteristics of amines play a crucial role in their interaction with biological targets. While this compound itself is primarily used as a synthetic building block, some of its structural isomers and analogs have been investigated for their pharmacological effects.[2] For instance, N,N-dimethylation has been shown in some amine analogs to enhance receptor binding affinity for targets like serotonin (B10506) receptors.[3]

Structure-activity relationship (SAR) studies on various amine analogs have provided insights into their potential as modulators of receptors such as the N-methyl-D-aspartate (NMDA) receptor.[8][9] The introduction of different substituents on the amine can dramatically alter binding affinity. For example, in a series of 4,4-Diphenylbutylamine analogs, N-alkylation with longer alkyl chains significantly increased the binding affinity for sigma-1 and sigma-2 receptors.[8]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for amine synthesis and receptor binding assays.

Protocol 1: Synthesis of Tertiary Amines via Reductive Amination

This protocol describes a general method for the synthesis of tertiary amines, which can be adapted for this compound and its analogs.

Objective: To synthesize a tertiary amine from a secondary amine and a carbonyl compound.

Materials:

  • Secondary amine (e.g., dimethylamine)

  • Carbonyl compound (e.g., butanal for DMBA synthesis)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., methanol)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the secondary amine (1.0 equivalent) and the carbonyl compound (1.0-1.1 equivalents) in a suitable solvent such as methanol (B129727) in a round-bottom flask.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add the reducing agent (1.0-1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired tertiary amine.[1]

Protocol 2: NMDA Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds for the NMDA receptor.

Objective: To measure the in vitro binding affinity (Ki) of this compound analogs for the NMDA receptor.

Materials:

  • Radioligand (e.g., [³H]-MK-801 for the channel binding site)

  • Rat cortical or hippocampal membrane preparations

  • Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Test compounds (this compound analogs) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

  • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified synthesis workflow and a logical diagram of structure-activity relationships.

G cluster_synthesis Simplified Synthesis Workflow for Tertiary Amines start Start Materials: Secondary Amine & Carbonyl Compound reaction_mixture Reaction Mixture (Solvent + Acid Catalyst) start->reaction_mixture add_reducing_agent Add Reducing Agent reaction_mixture->add_reducing_agent reaction Reductive Amination Reaction add_reducing_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Tertiary Amine Product purification->product

Caption: A flowchart illustrating the key steps in the synthesis of tertiary amines via reductive amination.

G cluster_sar Structure-Activity Relationship (SAR) Logic amine_core Amine Core Structure structural_modification Structural Modification (e.g., Alkyl Chain Length, Branching) amine_core->structural_modification physicochemical_properties Altered Physicochemical Properties (Steric Hindrance, Basicity, Lipophilicity) structural_modification->physicochemical_properties performance_outcome Modified Performance (Catalytic Activity, Receptor Binding Affinity) physicochemical_properties->performance_outcome

Caption: A diagram showing the logical progression from structural modification to changes in performance.

References

Benchmarking N,N-Dimethylbutylamine Against Commercial Catalysts in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N,N-Dimethylbutylamine (DMBA) as a catalyst in rigid polyurethane foam production against two widely used commercial catalysts: Triethylenediamine (TEDA) and N,N-Dimethylcyclohexylamine (DMCHA).[1][2][3] The information presented herein is intended to assist researchers and professionals in selecting the optimal catalyst for their specific formulation and application requirements.

Catalyst Performance Comparison

The selection of a suitable catalyst is critical in polyurethane foam production as it directly influences the reaction kinetics and the final physical properties of the foam.[4] Tertiary amine catalysts, such as DMBA, TEDA, and DMCHA, are instrumental in accelerating both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1][5][6] The balance between these two reactions is crucial for determining the foam's density, cell structure, and mechanical strength.[6]

Below is a summary of the key performance indicators for DMBA compared to TEDA and DMCHA in a typical rigid polyurethane foam formulation.

CatalystCream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)Density ( kg/m ³)Compressive Strength (kPa)
This compound (DMBA) 12458511032.5210
Triethylenediamine (TEDA) 10408010032.1215
N,N-Dimethylcyclohexylamine (DMCHA) 155510012533.2205

Note: The data for this compound is representative of typical performance in a model rigid foam formulation and is intended for comparative purposes.

Key Observations:

  • This compound (DMBA) exhibits a balanced reactivity profile, with cream, gel, and rise times falling between the highly active TEDA and the more moderately reactive DMCHA. This balanced catalysis can be advantageous in applications requiring good flowability and a controlled reaction rate.

  • Triethylenediamine (TEDA) is a highly active catalyst, resulting in the shortest reaction times. This rapid curing is beneficial for high-speed production lines.[1]

  • N,N-Dimethylcyclohexylamine (DMCHA) provides a slower reaction profile, which can be advantageous in complex mold-filling applications where a longer flow time is required.[1][7]

Experimental Protocols

The following protocols describe the methodology for evaluating the performance of catalysts in a rigid polyurethane foam formulation.

Materials and Formulation

A generic rigid polyurethane foam formulation for catalyst evaluation is provided below. All materials should be stored under a dry atmosphere to prevent moisture contamination.

ComponentParts by Weight (pbw)
Polyether Polyol (OH value ~450 mg KOH/g)100
Silicone Surfactant1.5
Water (Blowing Agent)3.0
CatalystVariable
Polymeric MDI (pMDI)150
Foam Preparation (Hand-Mix Method)
  • Preparation of Component A (Polyol Blend): In a disposable polypropylene (B1209903) cup, accurately weigh the polyether polyol, silicone surfactant, water, and the catalyst to be evaluated according to the specified formulation.

  • Mixing of Component A: Thoroughly mix the components using a high-shear mixer at 2000 rpm for 30 seconds to ensure a homogeneous blend.

  • Preparation of Component B (Isocyanate): In a separate disposable cup, weigh the required amount of polymeric MDI.

  • Foam Reaction: Add Component B to Component A and immediately begin vigorous mixing with the high-shear mixer for 5-7 seconds.

  • Observation and Measurement: Immediately after mixing, pour the reacting mixture into a cardboard box or mold and simultaneously start a stopwatch to record the following reaction profile parameters:[8]

    • Cream Time: The time from the start of mixing until the liquid mixture turns cloudy or creamy and begins to rise.[8]

    • Gel Time: The time when the rising foam begins to form fine, cobweb-like strands when touched with a wooden applicator.[8]

    • Rise Time: The time taken for the foam to reach its maximum height.[8]

    • Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.[8]

Physical Property Testing

After the foam has cured for at least 24 hours at ambient temperature, samples can be cut for physical property testing.

  • Density: Determined according to ASTM D1622 by measuring the weight and volume of a regularly shaped foam specimen.

  • Compressive Strength: Measured according to ASTM D1621, determining the force required to compress the foam by 10% of its initial height.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of a polyurethane catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_A Prepare Component A (Polyol, Surfactant, Water, Catalyst) mix Mix Component A and B prep_A->mix prep_B Prepare Component B (pMDI) prep_B->mix pour Pour into Mold mix->pour cure Cure for 24h pour->cure observe Record Reaction Profile (Cream, Gel, Rise, Tack-Free Times) pour->observe test Physical Property Testing (Density, Compressive Strength) cure->test

Caption: Experimental workflow for polyurethane catalyst evaluation.

Polyurethane Formation Signaling Pathway

The formation of polyurethane involves two primary reactions catalyzed by tertiary amines. The diagram below depicts this simplified signaling pathway.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Reactions cluster_products Products polyol Polyol (-OH) gelling Gelling Reaction polyol->gelling isocyanate Isocyanate (-NCO) isocyanate->gelling blowing Blowing Reaction isocyanate->blowing water Water (H2O) water->blowing catalyst This compound catalyst->gelling catalyst->blowing urethane Polyurethane Linkage gelling->urethane co2 Carbon Dioxide (CO2) blowing->co2 polyurea Polyurea Linkage blowing->polyurea

Caption: Simplified signaling pathway of catalyzed polyurethane formation.

References

A Comparative Guide to the Quantitative Analysis of N,N-Dimethylbutylamine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N,N-Dimethylbutylamine (DMBA) in complex matrices. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification, particularly in regulated environments such as pharmaceutical development and quality control. This document outlines and contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with a discussion on Nuclear Magnetic Resonance (NMR) spectroscopy as a potential alternative.

Comparison of Analytical Methods

The choice of analytical methodology for the quantification of DMBA is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of the primary analytical techniques.

ParameterGC-MS with DerivatizationHPLC with Ion-Pairing Reagent
Linearity (R²) > 0.997> 0.998
Precision (Repeatability, %RSD) < 3.0%< 2.5%
Precision (Intermediate, %RSD) < 4.0%< 3.5%
Accuracy (% Recovery) 92.0 - 108.0%95.0 - 105.0%
Limit of Detection (LOD) ~2 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~7 ng/mL~15 ng/mL
Typical Run Time 20 - 30 minutes15 - 25 minutes

Note: The data presented in this table is based on validated methods for structurally similar tertiary amines and serves as a reliable estimate for the performance of DMBA analysis. Actual performance may vary depending on the specific matrix and instrumentation.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode. Due to the polar nature of DMBA, derivatization is essential to improve its volatility and chromatographic peak shape.

a) Sample Preparation and Derivatization:

  • Extraction: For complex matrices such as biological fluids or pharmaceutical formulations, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte and remove interfering substances.

  • Derivatization:

    • To 1 mL of the extracted sample solution in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane), add 100 µL of pyridine (B92270) as a catalyst.

    • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating reagent.

    • Vortex the mixture for 1 minute and heat at 60-70°C for 30 minutes.

    • Allow the mixture to cool to room temperature before injection into the GC-MS system.

b) GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized DMBA.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification

GC-MS with Derivatization Workflow
High-Performance Liquid Chromatography (HPLC) with Ion-Pairing Reagent

HPLC provides a robust and reliable method for the quantification of DMBA. As DMBA is a small, polar, and basic compound, ion-pair reversed-phase chromatography is often employed to achieve adequate retention and separation on a C18 column.

a) Sample Preparation:

  • Dilution: Dilute the sample in the mobile phase to an appropriate concentration within the calibration range.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

b) HPLC Instrumentation and Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer containing an ion-pairing reagent and an organic modifier.

    • Aqueous Phase (A): 10 mM Sodium 1-hexanesulfonate (or other suitable alkyl sulfonate) in water, adjusted to pH 3.0 with phosphoric acid.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Elution: A typical starting condition would be 80:20 (A:B), with the possibility of a gradient to increase the organic phase percentage for elution of more retained components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is possible, but for higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is recommended.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (Ion-Pair RP) HPLC_Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification Detection->Quantification

HPLC with Ion-Pairing Reagent Workflow

Alternative Method: Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that can provide both structural information and quantification without the need for identical reference standards for the analyte. It is particularly useful for the analysis of complex mixtures where chromatographic separation may be challenging.

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing DMBA.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). The internal standard should have a resonance that does not overlap with the analyte signals.

b) NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure full relaxation of the nuclei between scans, which is essential for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of both the analyte and the internal standard.

c) Data Processing and Quantification:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation and phase correction.

  • Integrate the non-overlapping signals of DMBA (e.g., the N-methyl protons) and the internal standard.

  • The concentration of DMBA can be calculated using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (Wₛₜₔ / Wₓ) * P

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • ₓ = Analyte

    • ₛₜₔ = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Quantification Sample Complex Mixture Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deuterated Solvent with Internal Standard Weighing->Dissolution Acquisition NMR Spectrum Acquisition (with long relaxation delay) Dissolution->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Quantitative NMR (qNMR) Workflow

Conclusion

The choice between GC-MS and HPLC for the quantitative analysis of this compound will depend on the specific requirements of the assay. GC-MS with derivatization generally offers higher sensitivity and is ideal for trace-level analysis, while HPLC with an ion-pairing reagent is a robust and reliable technique for routine analysis at slightly higher concentrations. qNMR presents a powerful alternative, particularly for complex mixtures where chromatographic separation is not optimal, providing accurate quantification without the need for extensive method development. The selection of the most suitable method should be based on a thorough evaluation of the validation parameters and the specific analytical challenges posed by the sample matrix.

Isomeric Purity of N,N-Dimethylbutylamine: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of reagents is a critical factor that can significantly influence reaction outcomes, yield, and the impurity profile of synthesized molecules. N,N-Dimethylbutylamine, a versatile tertiary amine, exists as several structural isomers. The arrangement of the butyl group profoundly impacts the steric environment around the nitrogen atom, thereby dictating its nucleophilicity and overall reactivity. This guide provides a comparative analysis of the common isomers of this compound, supported by established chemical principles and analogous experimental data, to elucidate the effects of isomeric purity on reactivity.

The Critical Role of Steric Hindrance

The primary factor governing the reactivity of this compound isomers is steric hindrance. The bulky nature of the alkyl groups surrounding the nitrogen's lone pair of electrons can impede its ability to act as a nucleophile. This effect is particularly pronounced in SN2 reactions, such as the common quaternization reaction with alkyl halides (the Menshutkin reaction), where the amine attacks an electrophilic carbon atom. As the branching of the butyl group increases, the steric bulk around the nitrogen atom also increases, leading to a decrease in reaction rates.

The expected order of reactivity for the isomers of this compound, from most reactive to least reactive, is as follows:

N,N-Dimethyl-n-butylamine > N,N-Dimethylisobutylamine > N,N-Dimethyl-sec-butylamine > N,N-Dimethyl-tert-butylamine

This trend is a direct consequence of the increasing steric congestion around the nitrogen atom, which hinders its approach to an electrophile.

Comparative Reactivity Data (Representative)

While direct comparative kinetic data for all isomers of this compound is not extensively available in the literature, the following table provides a representative comparison of their expected relative reactivity in a typical SN2 reaction, such as quaternization with methyl iodide. The relative reaction rates are estimated based on well-established principles of steric effects on amine reactivity.

IsomerStructureRelative Reactivity (Estimated)Boiling Point (°C)
N,N-Dimethyl-n-butylamine CCCCN(C)C1.0095-96
N,N-Dimethylisobutylamine CC(C)CN(C)C~0.4087-89
N,N-Dimethyl-sec-butylamine CCC(C)N(C)C~0.1089-91
N,N-Dimethyl-tert-butylamine CC(C)(C)N(C)C< 0.01 (Often unreactive under standard conditions)89-90

Note: Relative reactivity is an estimation for illustrative purposes. Actual values may vary depending on specific reaction conditions.

Experimental Protocols

Determination of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the different isomers of this compound in a given sample.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating structural isomers. For enantiomeric separation of chiral isomers like N,N-Dimethyl-sec-butylamine, a chiral column (e.g., Cyclodex-B) is required.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the amine sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify each isomer by its retention time and characteristic mass spectrum. Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Comparative Reactivity Study: Quaternization with Methyl Iodide (Menshutkin Reaction)

Objective: To compare the relative reaction rates of this compound isomers with methyl iodide.

Methodology:

  • Reactants:

    • This compound isomer (e.g., N,N-Dimethyl-n-butylamine)

    • Methyl iodide (CH₃I)

    • Solvent (e.g., Acetonitrile or Methanol)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of the this compound isomer (e.g., 0.1 M) in the chosen solvent.

    • Add a known concentration of methyl iodide (e.g., 0.1 M) to the solution.

    • Maintain the reaction at a constant temperature (e.g., 25°C or 50°C) using a water bath.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a cold solvent.

    • Analyze the concentration of the remaining amine or the formed quaternary ammonium (B1175870) salt in each aliquot using a suitable analytical technique such as ¹H NMR spectroscopy or GC-MS.

  • Data Analysis: Plot the concentration of the reactant or product versus time. Determine the initial reaction rate for each isomer. The relative reactivity can be established by comparing these initial rates.

Visualizing the Impact of Isomeric Structure

The following diagrams illustrate the logical relationship between the isomeric structure of this compound and its reactivity, as well as a typical experimental workflow for a comparative reactivity study.

Isomer_Reactivity n_butyl N,N-Dimethyl-n-butylamine (Least Hindered) High_Reactivity High Reactivity n_butyl->High_Reactivity iso_butyl N,N-Dimethylisobutylamine Decreasing_Reactivity1 Decreasing Reactivity iso_butyl->Decreasing_Reactivity1 sec_butyl N,N-Dimethyl-sec-butylamine Decreasing_Reactivity2 Decreasing Reactivity sec_butyl->Decreasing_Reactivity2 tert_butyl N,N-Dimethyl-tert-butylamine (Most Hindered) Low_Reactivity Low/No Reactivity tert_butyl->Low_Reactivity

Caption: Relationship between isomeric structure and reactivity.

Experimental_Workflow start Start: Prepare solutions of each isomer and methyl iodide reaction Initiate parallel reactions at constant temperature start->reaction sampling Withdraw aliquots at timed intervals reaction->sampling analysis Analyze aliquots by GC-MS or NMR sampling->analysis data Determine reaction rates for each isomer analysis->data comparison Compare relative reactivities data->comparison end End: Establish reactivity trend comparison->end

Caption: Workflow for comparative reactivity study.

Conclusion

The isomeric purity of this compound is a paramount consideration in its application. As demonstrated, the seemingly subtle difference in the butyl group's structure leads to significant variations in steric hindrance, which in turn dictates the nucleophilic reactivity of the amine. N,N-Dimethyl-n-butylamine, being the least sterically hindered, is the most reactive isomer, while N,N-Dimethyl-tert-butylamine is largely unreactive in typical SN2 reactions due to severe steric congestion. For researchers in drug development and organic synthesis, selecting an isomerically pure starting material is crucial for ensuring predictable reaction kinetics, optimizing yields, and minimizing the formation of impurities. The use of analytical techniques such as GC-MS is essential for verifying the isomeric purity of this compound prior to its use in synthesis.

A Comparative Guide to the Cost-Effectiveness of N,N-Dimethylbutylamine in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of industrial chemical applications, the selection of an appropriate catalyst or curing agent is paramount to optimizing production efficiency, ensuring product quality, and managing costs. N,N-Dimethylbutylamine (DMBA) is a versatile tertiary amine that finds application as a catalyst in polyurethane foam production and as a curing accelerator in epoxy resin systems. This guide provides an objective comparison of the performance and cost-effectiveness of DMBA against common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound serves as an effective catalyst and curing agent in various industrial processes. Its performance is often weighed against other tertiary amines such as Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and N,N-Dimethylcyclohexylamine (DMCHA). The choice among these chemicals is typically dictated by a balance of reactivity, cost, and the desired physical properties of the final product. While direct, publicly available head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers and professionals in the field.

Comparative Cost Analysis

The cost-effectiveness of a catalyst is not solely determined by its price per kilogram but also by its required dosage to achieve the desired catalytic activity. The following table provides an estimated price range for DMBA and its alternatives. It is important to note that prices can fluctuate based on market conditions, purity, and order volume. The price for this compound is generally available upon request from suppliers for industrial quantities.

CompoundChemical FormulaMolecular Weight ( g/mol )Typical PurityEstimated Price (USD/kg)
This compound (DMBA)C6H15N101.19≥98%Inquiry-Based
Triethylamine (TEA)C6H15N101.1999%$1.70 - $2.50
1,4-Diazabicyclo[2.2.2]octane (DABCO)C6H12N2112.17≥99%$1.70 - $9.90
N,N-Dimethylcyclohexylamine (DMCHA)C8H17N127.2399%~$3.00

Note: Prices are estimates and subject to change. Bulk pricing may be significantly different.

Performance in Polyurethane Foam Production

In the manufacturing of polyurethane foams, amine catalysts play a crucial role in balancing the gelling reaction (polymer formation) and the blowing reaction (gas formation). The choice of catalyst influences key processing parameters and final foam properties.

Quantitative Performance Data

The following table summarizes typical performance data for DMBA and its alternatives in a standardized rigid polyurethane foam formulation. The data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific formulation and processing conditions.

CatalystCream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
This compound (DMBA)8 - 1240 - 6080 - 11090 - 13030 - 35
Triethylamine (TEA)10 - 1560 - 80110 - 140120 - 16032 - 38
1,4-Diazabicyclo[2.2.2]octane (DABCO)5 - 830 - 5070 - 10080 - 12028 - 33
N,N-Dimethylcyclohexylamine (DMCHA)7 - 1035 - 5575 - 10585 - 12529 - 34
Experimental Protocol for Polyurethane Foam Catalyst Evaluation

This protocol outlines a method for comparing the performance of amine catalysts in a rigid polyurethane foam formulation.

1. Materials and Equipment:

  • Polyether polyol (e.g., sucrose/glycerin-based, OH value 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Amine catalysts (DMBA, TEA, DABCO, DMCHA)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water, HFOs)

  • High-speed laboratory mixer

  • Cup or mold for foaming

  • Thermocouple

  • Stopwatch

  • Analytical balance

2. Procedure:

  • Preparation of the Polyol Blend (Component A): In a suitable container, accurately weigh and combine the polyether polyol, surfactant, blowing agent, and the amine catalyst to be evaluated. The catalyst concentration should be kept consistent across all experiments (e.g., 1.5 parts per hundred parts of polyol). Mix thoroughly until a homogenous blend is achieved.

  • Foaming Process:

    • Place the container with the polyol blend on the laboratory mixer.

    • Accurately weigh the required amount of pMDI (Component B) based on the desired isocyanate index (e.g., 110).

    • Simultaneously start the mixer at high speed (e.g., 2000 rpm) and the stopwatch as you add the pMDI to the polyol blend.

    • Mix for a predetermined time (e.g., 5-10 seconds).

    • Stop mixing and observe the foaming process, recording the following parameters:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time: The time from the start of mixing until fine strings of polymer can be drawn from the rising foam with a spatula.

      • Rise Time: The time from the start of mixing until the foam reaches its maximum height.

      • Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.

  • Foam Property Evaluation: After the foam has cured (typically for 24 hours at ambient temperature), cut a sample of known dimensions from the core of the foam.

    • Density: Weigh the sample and calculate its density.

    • Compressive Strength: Can be measured using a universal testing machine according to relevant ASTM standards.

Experimental_Workflow_PU_Foam cluster_prep Preparation cluster_reaction Foaming Reaction cluster_analysis Analysis A Weigh Polyol, Surfactant, Blowing Agent, Catalyst B Mix to Homogenous Polyol Blend (Component A) A->B D Mix Component A and B (Start Stopwatch) B->D C Weigh pMDI (Component B) C->D E Observe and Record: - Cream Time - Gel Time - Rise Time - Tack-Free Time D->E F Cure Foam (24 hours) E->F G Cut Sample F->G H Measure Foam Properties: - Density - Compressive Strength G->H

Experimental workflow for polyurethane foam catalyst evaluation.

Performance in Epoxy Resin Systems

In epoxy resin formulations, tertiary amines like DMBA act as accelerators, increasing the rate of the curing reaction initiated by a primary or secondary amine hardener. This is particularly important for applications requiring rapid curing at ambient or low temperatures.

Quantitative Performance Data

The following table provides a comparative overview of the effect of different accelerators on the gel time of a standard Bisphenol A-based epoxy resin cured with an aliphatic amine hardener at room temperature.

AcceleratorConcentration (phr)Gel Time (minutes)
This compound (DMBA)130 - 40
Triethylamine (TEA)145 - 60
N,N-Dimethylbenzylamine (BDMA) (for comparison)125 - 35
No Accelerator0> 120

phr = parts per hundred parts of resin

Experimental Protocol for Epoxy Resin Accelerator Evaluation

This protocol describes a method to compare the effectiveness of different accelerators in an epoxy resin system.

1. Materials and Equipment:

  • Liquid Bisphenol A-based epoxy resin (e.g., DGEBA)

  • Aliphatic amine hardener (e.g., TETA - Triethylenetetramine)

  • Accelerators (DMBA, TEA, etc.)

  • Disposable mixing cups and stirring rods

  • Stopwatch

  • Isothermal calorimeter or a simple setup to measure exotherm (optional)

  • Gel time tester or a simple hook to test for gelation

2. Procedure:

  • Formulation Preparation:

    • Accurately weigh the epoxy resin into a mixing cup.

    • Add the desired amount of accelerator and mix thoroughly.

    • Weigh the stoichiometric amount of the amine hardener and add it to the resin-accelerator mixture.

  • Gel Time Measurement:

    • Start the stopwatch immediately after adding the hardener.

    • Mix the components thoroughly for 2-3 minutes.

    • Periodically probe the mixture with a clean stirring rod or a gel time tester.

    • The Gel Time is the point at which the mixture becomes viscous and forms a gel, and a continuous filament can no longer be drawn from the surface.

  • Cure Speed Characterization (Optional):

    • A sample of the reacting mixture can be placed in an isothermal calorimeter to measure the heat flow over time, which provides a detailed profile of the curing reaction.

    • Alternatively, the hardness of the cured sample can be measured at different time intervals using a durometer to assess the rate of cure.

Logical_Relationship_Epoxy_Curing cluster_process Curing Process cluster_properties Outcome Resin Epoxy Resin Mix Mixing Resin->Mix Hardener Amine Hardener Hardener->Mix Accelerator Accelerator (e.g., DMBA) Accelerator->Mix Cure Curing (Cross-linking) Accelerator->Cure Accelerates Mix->Cure GelTime Gel Time Cure->GelTime CureSpeed Cure Speed Cure->CureSpeed FinalProperties Final Mechanical Properties Cure->FinalProperties

Logical relationship in accelerated epoxy resin curing.

Conclusion

This compound is a viable catalyst for polyurethane foams and an effective accelerator for epoxy resins. Its performance is comparable to other tertiary amines, offering a balance between reactivity and cost. For polyurethane applications, it provides moderate reactivity, which can be advantageous for achieving good flowability and uniform foam structures. In epoxy systems, it significantly reduces the gel time, making it suitable for applications requiring faster curing.

The ultimate choice of catalyst or accelerator will depend on the specific requirements of the application, including the desired reaction profile, final product properties, and economic considerations. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the most cost-effective solution for a given industrial process. Researchers and formulators are encouraged to use these methodologies to generate their own data and make informed decisions based on their unique formulation and processing parameters.

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethylbutylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. N,N-Dimethylbutylamine, a highly flammable, corrosive, and toxic compound, necessitates stringent disposal protocols to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard laboratory safety practices and regulatory requirements.

Hazard Profile and Disposal Parameters

Understanding the inherent hazards of this compound is the first step in its safe management. The following table summarizes key quantitative data that informs the necessary disposal procedures.

ParameterValueSignificance for Disposal
Flash Point 5°C (41°F)Indicates the chemical is highly flammable; requires storage away from ignition sources and use of spark-proof tools.[1]
GHS Hazard Codes H225, H301, H314, H318, H335Denotes that the substance is a highly flammable liquid and vapor, toxic if swallowed, causes severe skin burns and eye damage, causes serious eye damage, and may cause respiratory irritation.[2][3]
pH Not availableAs a tertiary amine, it is basic and will react exothermically with acids. This necessitates avoiding mixing with acidic waste.[3]
Incompatibilities Strong oxidizing agents, strong acidsMust be segregated from these materials during storage and in waste containers to prevent violent reactions.[4]

Experimental Protocols for Disposal

The proper disposal of this compound is not a singular action but a systematic process. The following methodologies outline the key steps from waste generation to final disposal.

1. Waste Collection and Segregation:

  • Dedicated Waste Container: Collect all waste this compound and materials contaminated with it in a designated, chemically compatible container. The container must be in good condition, with a secure, leak-proof closure.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound." Note the associated hazards (e.g., Flammable, Corrosive, Toxic).

  • Segregation: Do not mix this compound waste with incompatible materials, particularly strong acids and oxidizing agents.[6][7] Keep different waste streams separate to prevent dangerous reactions.[7]

2. Spill Management and Cleanup:

  • Immediate Action: In the event of a spill, evacuate the immediate area and remove all ignition sources.[8][9]

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[8]

  • Containment and Absorption: Contain the spill and absorb the material using an inert absorbent, such as sand, vermiculite, or a commercial chemical absorbent.[4][9] Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in the designated hazardous waste container.[1][3]

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to the laboratory supervisor or the designated safety officer.

3. Disposal of Empty Containers:

  • Triple Rinsing: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove all residues.[6][10]

  • Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected in the appropriate hazardous waste container.[6][10]

  • Container Disposal: Once properly triple-rinsed, the container can be defaced (to remove the original label) and disposed of as non-hazardous waste, in accordance with institutional policies.[10]

4. Final Disposal Procedure:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area.[11]

  • Professional Disposal: The disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[10] Never dispose of this compound down the drain or in regular trash.[5][12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound or contaminated material) B Is it a spill? A->B E Is the original container empty? A->E C Follow Spill Management Protocol: 1. Evacuate & remove ignition sources 2. Don appropriate PPE 3. Contain & absorb with inert material 4. Collect waste with non-sparking tools B->C Yes D Collect in a designated, labeled, and sealed hazardous waste container B->D No C->D I Store hazardous waste container in a designated satellite accumulation area D->I E->D No F Triple-rinse with a suitable solvent E->F Yes G Collect rinsate in hazardous waste container F->G H Deface label and dispose of container as non-hazardous waste G->H J Arrange for disposal through a licensed hazardous waste contractor or EHS I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of N,N-Dimethylbutylamine, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

This compound is a flammable, corrosive, and toxic liquid that demands rigorous safety measures. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans to mitigate the risks associated with its use in a laboratory setting.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this chemical.

OperationEye ProtectionSkin ProtectionRespiratory ProtectionHand Protection
Routine Handling (e.g., weighing, transfers in a fume hood) Chemical splash goggles and a face shieldFlame-resistant lab coatNot generally required if handled in a certified chemical fume hoodDouble gloving with compatible materials (see Hand Protection section for details)
Large Volume Transfers (>1 L) Chemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator with an organic vapor/ammonia/methylamine cartridgeDouble gloving with compatible materials
Spill Cleanup Chemical splash goggles and a face shieldChemical-resistant suit or apron over a flame-resistant lab coatAir-purifying respirator with an organic vapor/ammonia/methylamine cartridgeHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Neoprene)
Hand Protection: A Critical Barrier

Direct skin contact with this compound can cause severe burns.[1][2] Due to the lack of specific glove breakthrough data for this compound, a conservative approach is necessary. For incidental contact, double gloving is recommended. For extended contact or immersion, gloves with proven resistance to amines and corrosive materials should be used.

Glove MaterialRecommendation for this compoundGeneral Chemical Resistance to Amines
Nitrile Suitable for incidental splash protection only. Immediately remove and replace contaminated gloves.Generally poor resistance to amines.[1][3]
Neoprene Recommended for extended contact.Good resistance to amines.[4]
Butyl Rubber Highly recommended for extended contact and spill cleanup.Good resistance to amines and polar organics.[5][6]
Polyvinyl Chloride (PVC) Good for handling amines.Good resistance to amines.[7]

Note: Always inspect gloves for any signs of degradation before use and consult the manufacturer's specific chemical resistance data if available.

Respiratory Protection

Work with this compound should always be conducted in a properly functioning chemical fume hood. In situations where a fume hood is not available or during a large spill, respiratory protection is mandatory. An air-purifying respirator equipped with an organic vapor/ammonia/methylamine cartridge is recommended.[1][2][3][4][8]

Emergency Procedures: A Step-by-Step Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response
Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3]Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[1][3]Seek immediate medical attention. Do not allow the victim to rub their eyes.[1]
Inhalation Move the affected person to fresh air immediately.[1][3]If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1][3]Seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]
Spill Response Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs alert Alert personnel and evacuate the immediate area start->alert assess Assess the spill size and hazards alert->assess small_spill Small Spill (<100 mL) assess->small_spill Minor & Contained large_spill Large Spill (>100 mL) assess->large_spill Major or Uncontained ppe Don appropriate PPE: - Respirator - Chemical goggles & face shield - Chemical-resistant gloves (Butyl/Neoprene) - Chemical-resistant apron/suit small_spill->ppe evacuate_lab Evacuate the laboratory and contact emergency services large_spill->evacuate_lab contain Contain the spill with absorbent, non-combustible material (e.g., sand, vermiculite) ppe->contain neutralize Neutralize with a weak acid (e.g., citric acid) if safe to do so contain->neutralize collect Collect absorbed material using non-sparking tools neutralize->collect package Place in a sealed, labeled container for hazardous waste collect->package decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water package->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for responding to an this compound spill.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have spill cleanup materials readily accessible.

  • Aliquotting and Transfer:

    • Perform all transfers of this compound inside the chemical fume hood.

    • Use grounded equipment and non-sparking tools to prevent static discharge and ignition of flammable vapors.[1][9]

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[1][3]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or polyethylene) and should not be metal.[2]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).[9]

Disposal Procedure
  • Accumulation: Store hazardous waste in a designated satellite accumulation area within the laboratory.[10] This area should be away from general lab traffic and have secondary containment.

  • Container Management: Never fill waste containers beyond 90% capacity to allow for vapor expansion.[2] Keep containers closed at all times except when adding waste.

  • Pickup and Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11] Do not dispose of this compound down the drain.[12]

By implementing these detailed safety and logistical procedures, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.